molecular formula C10H10O4 B7793470 3-Hydroxy-4-methoxycinnamic acid

3-Hydroxy-4-methoxycinnamic acid

Cat. No.: B7793470
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy 4-Methoxy Cinnamic acid is a hydroxycinnamic acid.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a natural product found in Sibiraea angustata, Artemisia minor, and other organisms with data available.

Properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862148
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-73-5
Record name Isoferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid: Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, a phenolic compound with significant therapeutic potential. The document details its natural occurrences, presents robust protocols for its extraction and purification, and explores its modulation of key cellular signaling pathways.

Natural Sources of this compound

This compound is a widespread secondary metabolite in the plant kingdom.[1] It is a derivative of cinnamic acid and is biosynthesized via the phenylpropanoid pathway. Its presence has been confirmed in a variety of plants, particularly in grains where it is formed from the degradation of lignin (B12514952) and lignocellulose.[1] The compound is also a significant component of several traditional Chinese medicinal herbs.

Below is a summary of notable natural sources of this compound:

Plant SpeciesPart of PlantCommon NameFamilyReference
Cimicifuga heracleifoliaRhizome-Ranunculaceae[2]
Artemisia capillarisAerial PartCapillary WormwoodAsteraceae[3]
Spilanthes acmella-Toothache PlantAsteraceae[3]
Corylus avellanaKernelCommon HazelBetulaceae[4]
Actaea cimicifuga--Ranunculaceae[5]
Cimicifuga racemosa-Black CohoshRanunculaceae[5]
Cinchona officinalis-Cinchona TreeRubiaceae[4]
Hovenia dulcis-Japanese Raisin TreeRhamnaceae
Salvia miltiorrhizaRootDanshenLamiaceae[6]
Citrus spp.FruitCitrusRutaceae[7]
Malus domesticaFruitAppleRosaceae[7]
Coffea spp.BeansCoffeeRubiaceae[7]

A specific quantitative analysis of Cimicifugae Rhizoma extract by High-Performance Liquid Chromatography (HPLC) revealed a this compound concentration of 6.52 mg/g.

Extraction and Purification Methodologies

The extraction and purification of this compound from plant matrices are critical for its characterization and further application. A variety of methods can be employed, with the choice depending on the source material and the desired purity of the final product.

General Extraction Workflow

The general workflow for the extraction and isolation of this compound involves solid-liquid extraction, followed by purification and analysis.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material solvent_addition Addition of Solvent (e.g., 80% Methanol) plant_material->solvent_addition extraction_method Extraction (Sonication/Maceration) solvent_addition->extraction_method centrifugation Centrifugation extraction_method->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation Crude Extract spe Solid-Phase Extraction (C18 Cartridge) evaporation->spe elution Elution with Methanol spe->elution final_evaporation Evaporation to Dryness elution->final_evaporation hplc HPLC Analysis final_evaporation->hplc Purified Extract quantification Quantification hplc->quantification

General workflow for extraction and analysis.
Detailed Experimental Protocols

This protocol is optimized for the extraction of phenolic compounds, including this compound, from Cimicifugae Rhizoma.

Materials:

  • Dried and powdered Cimicifugae Rhizoma

  • Ethanol (various concentrations)

  • Ultrasonic device with temperature and power control

  • Centrifuge

  • 0.45 µm microfiltration membrane

Procedure:

  • Sample Preparation: Weigh 5 grams of powdered Cimicifugae Rhizoma into a suitable vessel.

  • Solvent Addition: Add the extraction solvent (ethanol at a concentration of 64.43%) to the sample.

  • Ultrasonic Extraction: Place the vessel in the ultrasonic device and perform the extraction under the following optimized conditions:

    • Ultrasonic Power: 318.28 W

    • Extraction Temperature: 59.65°C

    • Extraction Time: 30 minutes

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm microfiltration membrane prior to HPLC analysis.

This protocol details the conditions for the quantification of this compound in the obtained extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-VIS detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

    • 0-5 min: 5% A

    • 5-20 min: 5% to 20% A

    • 20-60 min: 20% to 40% A

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm.

  • Column Temperature: 35°C.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

G L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Isoferulic_Acid This compound (Isoferulic Acid) Caffeic_Acid->Isoferulic_Acid COMT

Proposed biosynthetic pathway of isoferulic acid.

Key Enzymes in the Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • C3H: p-Coumarate 3-hydroxylase

  • COMT: Caffeoyl-CoA O-methyltransferase

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antiviral, antioxidant, and antidiabetic properties.[2] Its anticancer effects are attributed to its ability to modulate critical cellular signaling pathways, such as the Akt/mTOR and NF-κB pathways.

Inhibition of the Akt/mTOR Signaling Pathway

Studies have shown that this compound can inhibit the growth of human leukemia cells by suppressing the Akt/mTOR signaling pathway.[8] This pathway is a central regulator of cell proliferation, growth, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Isoferulic_Acid 3-Hydroxy-4-methoxycinnamic Acid Isoferulic_Acid->Akt inhibits Isoferulic_Acid->mTORC1 inhibits

Inhibition of the Akt/mTOR signaling pathway.
Inhibition of the NF-κB Signaling Pathway

In pancreatic cancer cells, this compound has been shown to induce apoptosis by inhibiting the NF-κB signaling pathway.[6] The NF-κB pathway plays a crucial role in inflammation and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Inflammatory Stimuli Isoferulic_Acid 3-Hydroxy-4-methoxycinnamic Acid Isoferulic_Acid->IKK inhibits Gene_Expression Target Gene Expression (Pro-survival) NFkB_nuc->Gene_Expression promotes

Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its presence in various edible and medicinal plants makes it an accessible target for drug discovery and development. The protocols outlined in this guide provide a solid foundation for the extraction, purification, and quantification of this compound, while the elucidation of its effects on key signaling pathways opens avenues for further research into its therapeutic applications.

References

Synthesis of Isoferulic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid and a structural isomer of the more common ferulic acid.[1][2] As a member of the phenylpropanoid class of compounds, it is a plant metabolite formed through the degradation of lignin (B12514952) and lignocellulose.[3][4] Isoferulic acid and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them valuable compounds for research in drug development and materials science.[5] This technical guide provides an in-depth overview of the primary synthesis pathways for isoferulic acid, including chemical synthesis, microbial biosynthesis, and enzymatic conversion, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis Pathways

The chemical synthesis of isoferulic acid typically starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). Key methodologies include the Knoevenagel condensation and the Wittig reaction, which are effective for forming the α,β-unsaturated carboxylic acid structure.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation, reacting an aldehyde or ketone with an active methylene (B1212753) compound.[6] For isoferulic acid synthesis, isovanillin is condensed with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the final product.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_conditions Conditions cluster_product Product isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) catalyst Piperidine (B6355638) / Pyridine (B92270) or Triethylamine / Toluene isovanillin->catalyst malonic_acid Malonic Acid malonic_acid->catalyst heat Heat (Reflux) catalyst->heat isoferulic_acid Isoferulic Acid heat->isoferulic_acid - H₂O - CO₂

Knoevenagel condensation pathway for isoferulic acid.

Quantitative Data for Knoevenagel-Type Syntheses

Starting AldehydeActive MethyleneCatalyst/SolventConditionsYield (%)Reference
Vanillin (B372448)Malonic AcidPiperidine / PyridineMicrowave (400W), 4 min~95% (Ferulic Acid)[7]
VanillinMalonic AcidPiperidine / Toluene120°C, 17 min67% (Ferulic Acid)[8]
Aromatic AldehydesMalonic AcidTriethylamine / TolueneReflux, 2-3 hHigh[6]

Note: Data for vanillin (the isomer of isovanillin) is provided as a close proxy for yield estimation.

Experimental Protocol: Knoevenagel-Doebner Synthesis (Adapted from Ferulic Acid Synthesis)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq), malonic acid (2.0-4.0 eq), and a suitable solvent such as pyridine or toluene.[6][8]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.25 eq) or triethylamine.[6][8]

  • Reaction: Heat the mixture to reflux temperature (e.g., 120°C for toluene) and stir for the required duration (typically 2-6 hours, or shorter with microwave assistance).[6][8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling, the reaction mixture is quenched by acidification with a dilute mineral acid (e.g., 2 M HCl) to precipitate the crude product.[9]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695) or an ethanol/water mixture to obtain pure isoferulic acid.[7]

Wittig Reaction

The Wittig reaction provides an alternative and highly specific route to alkenes from aldehydes and ketones.[10][11] To synthesize isoferulic acid, isovanillin is reacted with a stabilized phosphonium (B103445) ylide, such as ethyl (triphenylphosphoranyliden)acetate. This forms the ethyl ester of isoferulic acid, which is subsequently hydrolyzed to yield the carboxylic acid.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Final Step cluster_product Product isovanillin Isovanillin ester Ethyl Isoferulate isovanillin->ester ylide Ethyl (triphenylphosphoranyliden)acetate ylide->ester + Triphenylphosphine (B44618) oxide hydrolysis Alkaline Hydrolysis (e.g., NaOH) ester->hydrolysis acid Isoferulic Acid hydrolysis->acid

Wittig reaction pathway for isoferulic acid.

Quantitative Data for Wittig Reaction

AldehydeYlide ReagentSolventYield (%)ProductReference
IsovanillinEthyl (triphenylphosphoranyliden)acetateCH₂Cl₂84%Ethyl Isoferulate[12]

Experimental Protocol: Wittig Synthesis of Ethyl Isoferulate [12]

  • Reaction Setup: Dissolve isovanillin (1.0 eq) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Ylide Addition: Add ethyl (triphenylphosphoranyliden)acetate (1.0 eq) to the solution. This ylide is often stable and can be handled in air.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of isovanillin by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate) to isolate pure ethyl isoferulate.[12]

  • Hydrolysis: Dissolve the purified ethyl isoferulate in an alcohol/water mixture (e.g., methanol/water) and add a base such as sodium hydroxide (B78521) (NaOH, 1.0-2.0 eq). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate isoferulic acid. Collect the solid by filtration, wash with water, and dry.

Microbial Biosynthesis (Metabolic Engineering)

Microbial biosynthesis offers a sustainable alternative to chemical synthesis, utilizing engineered microorganisms to produce valuable chemicals from simple feedstocks like glucose. While high-titer production of ferulic acid has been extensively documented, the direct microbial synthesis of isoferulic acid is less explored. However, the principles and pathways can be adapted.[13]

The biosynthesis of isoferulic acid originates from the shikimate pathway, which produces aromatic amino acids. L-tyrosine is converted in three enzymatic steps to caffeic acid. The final, crucial step is the regiospecific O-methylation of caffeic acid. While most characterized Caffeic Acid O-Methyltransferases (COMTs) methylate the 3-hydroxyl group to yield ferulic acid, the synthesis of isoferulic acid requires a different enzyme that methylates the 4-hydroxyl group.[13] Enzymes such as Flavonoid 4'-O-methyltransferases (F4'OMT), involved in the biosynthesis of flavonoids like hesperetin (B1673127) from eriodictyol (B191197) (which shares the same catechol moiety as caffeic acid), are strong candidates for this conversion.[4][5]

G cluster_pathway Core Phenylpropanoid Pathway cluster_divergence Divergent Methylation Step Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL Caffeic Caffeic Acid pCoumaric->Caffeic C3H / HpaBC Ferulic Ferulic Acid (3-O-methylated) Caffeic->Ferulic COMT (3-OMT) e.g., from A. thaliana Isoferulic Isoferulic Acid (4-O-methylated) Caffeic->Isoferulic Proposed: Flavonoid 4'-OMT

Biosynthetic pathways to ferulic and isoferulic acid.

Quantitative Data for Microbial Production of Ferulic Acid (as a Benchmark)

Host OrganismKey Genes ExpressedPrecursorTiter (mg/L)Reference
E. coliTAL, HpaBC, engineered COMT, SAM pathwayGlucose1260 (flask)[13]
E. coliTAL, HpaBC, engineered COMT, SAM pathwayGlucose4377 (50L bioreactor)[13]
E. coliTAL, C3H, COMTTyrosine~212
Patent (Whole Cell)COMTCaffeic Acid12000

Note: These titers for ferulic acid demonstrate the potential of the platform. Achieving similar titers for isoferulic acid would depend on identifying and expressing a highly active and specific 4-O-methyltransferase.

General Protocol: Microbial Production in E. coli

  • Strain Construction: Genetically engineer a suitable host strain, such as E. coli BL21(DE3). This involves cloning and expressing the genes for the biosynthetic pathway (e.g., TAL from Flavobacterium johnsoniae, HpaBC from E. coli, and a candidate 4'-OMT) into appropriate expression plasmids.[13]

  • Culture Preparation: Inoculate a single colony of the engineered strain into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

  • Fermentation: Inoculate the main culture (e.g., M9Y medium supplemented with glucose) with the starter culture. Grow the cells at 37°C to an optimal cell density (OD₆₀₀ of ~0.6-0.8).

  • Induction: Induce protein expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Lower the temperature to around 30°C to improve protein folding and activity.[13]

  • Production Phase: Continue the fermentation for 48-72 hours. Monitor cell growth and product formation by taking periodic samples and analyzing them via High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification: Centrifuge the culture to separate the cells from the supernatant. Extract the isoferulic acid from the supernatant, potentially using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification. Further purification can be achieved using techniques like column chromatography.

G A Strain Engineering (Plasmid Construction) B Transformation into Host (e.g., E. coli) A->B C Shake Flask Culture (Inoculation & Growth) B->C D Bioreactor Fermentation (Induction & Production) C->D E Cell Separation (Centrifugation) D->E F Product Extraction (from Supernatant) E->F G Purification (e.g., Chromatography) F->G H Pure Isoferulic Acid G->H

General workflow for microbial production of isoferulic acid.

Enzymatic Synthesis

Enzymatic synthesis provides a direct biocatalytic route to isoferulic acid from its immediate precursor, caffeic acid. This method leverages the specificity of an isolated O-methyltransferase enzyme, avoiding the complexities of whole-cell metabolism and byproduct formation. The key requirement is a purified, active, and stable 4-O-methyltransferase.

General Protocol: In Vitro Enzymatic Conversion

  • Enzyme Preparation: Express and purify the candidate 4-O-methyltransferase enzyme from a recombinant host (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (typically around pH 7.0-8.0).[13]

  • Substrates: Dissolve caffeic acid (the substrate) and S-adenosyl-L-methionine (SAM, the methyl donor co-substrate) in the reaction buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the purified enzyme to the substrate mixture. Incubate at the optimal temperature (e.g., 30°C) with gentle agitation for several hours.[13]

  • Monitoring: Track the conversion of caffeic acid to isoferulic acid using HPLC.

  • Quenching and Extraction: Stop the reaction by adding acid (e.g., HCl) or an organic solvent (e.g., methanol). Extract the product with a solvent like ethyl acetate.

  • Purification: Remove the solvent under vacuum and purify the resulting isoferulic acid by chromatography if necessary.

References

A Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid: Properties, Protocols, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxycinnamic acid, commonly known as isoferulic acid, is a phenolic acid and a key isomer of the well-studied ferulic acid.[1] As a derivative of hydroxycinnamic acid, it is a naturally occurring compound found in various plants and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic properties.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of isoferulic acid, details the experimental protocols for their characterization, and explores its interactions with biological signaling pathways, making it a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in research and development.

Identifiers and Structure

This table outlines the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[4]
Common Synonyms Isoferulic acid, Hesperetic acid, 3-methoxy Caffeic Acid[5][6]
CAS Number 537-73-5[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [4][7]
Chemical Structure HOC₆H₃(OCH₃)CH=CHCO₂H
InChI Key QURCVMIEKCOAJU-HWKANZROSA-N[5]
SMILES COc1ccc(\C=C\C(O)=O)cc1O
Physicochemical Data

This table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Appearance White to light yellow crystalline powder/solid[8]
Melting Point 230 °C (decomposes)[9]
pKa₁ (Carboxylic Acid) Predicted: 4.53 ± 0.11[1]
UV λmax 219, 243, 293, 323 nm[5]
XLogP3 1.5[4]
Solubility Data

The solubility of this compound in various solvents is crucial for its handling, formulation, and application in experimental assays.

SolventSolubilitySource
DMSO 15 mg/mL[5]
DMF 20 mg/mL[5]
Ethanol 10 mg/mL[5]
Methanol Soluble[7][9]
Water Slightly soluble[8]
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL[5]

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. Below are methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of isoferulic acid in various matrices, including plant extracts.

Objective: To detect and quantify this compound.

Methodology:

  • Stationary Phase: A C18 column is typically used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution mode is often employed. A common mobile phase consists of a mixture of an aqueous solution of a weak acid (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile.[10] The gradient allows for the effective separation of compounds with varying polarities.

  • Detection: A UV-Vis spectrophotometric detector is used, with detection wavelengths set at the absorbance maxima of isoferulic acid (e.g., ~323 nm) to enhance sensitivity.[5][10]

  • Quantification: A calibration curve is generated using standard solutions of isoferulic acid of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow sample Sample Preparation (e.g., Plant Extract) injection HPLC Injection sample->injection Load column C18 Separation Column injection->column Elute with Mobile Phase detection UV-Vis Detection (λ = 323 nm) column->detection data Data Acquisition (Chromatogram) detection->data analysis Quantification vs. Standard Curve data->analysis

A generalized workflow for the HPLC analysis of isoferulic acid.
Spectroscopic Characterization

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.

2.2.1. UV-Visible (UV-Vis) Spectroscopy

  • Protocol: A solution of the compound is prepared in a suitable solvent (e.g., ethanol). The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer. The wavelengths of maximum absorbance (λmax) are identified. For isoferulic acid, characteristic peaks are observed at 219, 243, 293, and 323 nm.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is recorded. Key characteristic bands for isoferulic acid include stretching vibrations of the carbonyl group (ν(C=O)) around 1671-1694 cm⁻¹, and vibrations from the carboxylic acid's hydroxyl group (γ(OH)COOH) at approximately 949 cm⁻¹.[11]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[4] ¹H NMR and ¹³C NMR spectra are acquired.

    • ¹H NMR: Provides information on the number and environment of protons. Key signals for isoferulic acid would include those for the aromatic protons, the vinyl protons of the propenoic acid side chain, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR: Shows signals for each unique carbon atom. For isoferulic acid, this would include carbons of the benzene (B151609) ring, the acrylic acid moiety, and the methoxy group.[4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily linked to its antioxidant and hypoglycemic effects.

Antioxidant Mechanisms

Isoferulic acid functions as a potent antioxidant through multiple mechanisms. It is an effective scavenger of free radicals, including DPPH and ABTS radicals, and can reduce metal ions like Fe³⁺ and Cu²⁺.[12] Furthermore, it can chelate Fe²⁺ ions, which is significant as this can inhibit the Fenton reaction—a major source of highly reactive hydroxyl radicals in biological systems.[1]

Antioxidant_Mechanism IFA Isoferulic Acid ROS Reactive Oxygen Species (e.g., HO•, O₂⁻) IFA->ROS Radical Scavenging (HT, RAF, SET) Fe2 Fe²⁺ Ions IFA->Fe2 Chelation Damage Cellular Oxidative Damage ROS->Damage Causes Fenton Fenton Reaction Fe2->Fenton Catalyzes Fenton->ROS Generates HO•

Antioxidant mechanisms of isoferulic acid.
Hypoglycemic Effects and Adrenergic Receptor Interaction

Isoferulic acid has demonstrated significant antidiabetic activity. One of its mechanisms involves the activation of α₁-adrenergic receptors (IC₅₀ = 1.4 µM).[3][5] This activation enhances the secretion of β-endorphin (EC₅₀ = 52.2 nM), which in turn increases glucose uptake and utilization in tissues like skeletal muscle.[3][5] This signaling cascade contributes to the lowering of plasma glucose levels, making isoferulic acid a compound of interest in diabetes research.[5]

Hypoglycemic_Pathway cluster_cell Target Cell receptor α₁-Adrenergic Receptor beta_endorphin β-Endorphin Secretion receptor->beta_endorphin Stimulates (EC₅₀ = 52.2 nM) glucose_uptake Increased Glucose Uptake beta_endorphin->glucose_uptake Enhances Result Lowered Plasma Glucose glucose_uptake->Result IFA Isoferulic Acid IFA->receptor Binds & Activates (IC₅₀ = 1.4 µM)

Signaling pathway for the hypoglycemic effect of isoferulic acid.

Conclusion

This compound is a multifaceted natural compound with well-defined chemical and physical properties. Its significant antioxidant and hypoglycemic activities, mediated through specific molecular interactions, underscore its potential as a lead compound in drug development. The standardized protocols outlined in this guide provide a framework for its consistent and reliable characterization, facilitating further research into its therapeutic applications.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxycinnamic Acid (CAS: 537-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a phenolic compound belonging to the hydroxycinnamic acid class.[1] With the CAS number 537-73-5, this organic acid and its derivatives are the subject of growing interest in the scientific community due to their diverse biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification, spectroscopic data, and significant biological activities of this compound, complete with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[4][5] It is an isomer of the more commonly known ferulic acid, differing in the positions of the hydroxyl and methoxy (B1213986) groups on the phenyl ring.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 537-73-5[5][6][7][8][9][10]
Molecular Formula C₁₀H₁₀O₄[6][7][8][9][10][11]
Molecular Weight 194.18 g/mol [5][12]
IUPAC Name (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Synonyms Isoferulic acid, Hesperetic acid[4]
Melting Point 230 °C (decomposes)[5]
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMF:PBS (pH 7.2) (1:6): 0.14 mg/mL[6]
Appearance White to light yellow powder/crystal[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic peaks for the aromatic protons, the vinyl protons of the acrylic acid side chain, and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum provides evidence for the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the vinyl group, the aromatic carbons, and the methoxy carbon.[6]

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key bands include a broad O-H stretching vibration for the phenolic hydroxyl and carboxylic acid groups, C=O stretching for the carboxylic acid, C=C stretching for the aromatic ring and the vinyl group, and C-O stretching for the ether linkage.[13]

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak corresponding to its molecular weight.[1][12]

Synthesis and Purification

This compound can be synthesized through a Knoevenagel condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and malonic acid.

4.1. Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Malonic acid

  • Pyridine

  • Piperidine (B6355638) (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask, dissolve 3-hydroxy-4-methoxybenzaldehyde and a molar excess of malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated HCl to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product thoroughly.

4.2. Experimental Protocol: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.[14]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated and filtered while hot to remove the charcoal.[12]

  • Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[3]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.[2]

  • Dry the crystals in a vacuum oven. The purity of the final product can be assessed by its melting point and spectroscopic analysis.[2]

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

5.1. Antioxidant Activity

The antioxidant potential of isoferulic acid has been evaluated using various in vitro assays.[15][16]

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference(s)
DPPH radical scavenging4.58 ± 0.17[15][16]
ABTS radical scavenging1.08 ± 0.01[15][16]
Hydroxyl radical scavenging1.57 ± 0.2[15][16]
Superoxide anion radical scavenging13.33 ± 0.49[15][16]
Lipid peroxidation inhibition7.30 ± 0.57[15][16]
Fe³⁺ reducing power8.84 ± 0.43[15][16]
Cu²⁺ reducing power7.69 ± 0.39[15][16]

5.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[17][18]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compound (this compound) and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound or positive control to the respective wells. For the blank, add methanol instead of the test solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.1.2. Experimental Protocol: ABTS Radical Scavenging Assay

This protocol details the procedure for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.[4]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compound and ascorbic acid.

  • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.

  • Add a small volume of the different concentrations of the test compound or positive control to the wells.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

5.2. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly leukemia cells.[6]

Table 3: Anticancer Activity of this compound on Leukemia Cell Lines

Cell LineAssayConcentration (µM)EffectReference(s)
RajiApoptosis5, 15, 45Dose-dependent increase in apoptosis (from 7% to 24%, 44%, 52%)[6]
K562Apoptosis5, 15, 45Dose-dependent increase in apoptosis (from 10% to 22%, 30%, 49%)[6]
JurkatApoptosis5, 15, 45Dose-dependent increase in apoptosis (from 7% to 11%, 45%, 85%)[6]

5.2.1. Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of the compound on cell proliferation.[6]

Materials:

  • Leukemia cell lines (e.g., Raji, K562, Jurkat)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed the leukemia cells into 96-well plates at a density of 2×10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5, 15, 45 µM) for different time points (e.g., 12, 24, 48 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

5.2.2. Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6]

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the leukemia cells with different concentrations of this compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in cancer progression, including the Akt/mTOR and NF-κB pathways.

6.1. Akt/mTOR Signaling Pathway

Isoferulic acid has been observed to inhibit the phosphorylation of Akt and mTOR in leukemia cells, suggesting its role in suppressing cell proliferation and inducing apoptosis through this pathway.[6]

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival promotes Isoferulic_Acid This compound Isoferulic_Acid->Akt inhibits phosphorylation Isoferulic_Acid->mTORC1 inhibits phosphorylation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB NFkB NF-κB (p65/p50) NFkB->IkB sequestered by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Proteasome Proteasome IkB_P->Proteasome degradation Isoferulic_Acid This compound Isoferulic_Acid->IKK inhibits Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene_Expression promotes

References

An In-depth Technical Guide to the Biological Activity and Functions of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (IFA), a phenolic compound and an isomer of ferulic acid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted functions of isoferulic acid, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and cardioprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of isoferulic acid as a potential therapeutic agent.

Core Biological Activities of Isoferulic Acid

Isoferulic acid exhibits a broad spectrum of pharmacological properties, making it a compelling candidate for further investigation in drug discovery and development. Its primary biological activities are rooted in its potent antioxidant and anti-inflammatory capabilities, which underpin its efficacy in various disease models.

Antioxidant Activity

Isoferulic acid is an effective natural antioxidant in both lipid and aqueous environments.[1] Its antioxidant capacity is attributed to its ability to scavenge a variety of free radicals and reduce oxidative stress through multiple mechanisms.

Quantitative Antioxidant Activity Data

Assay TypeIC50 (µg/mL)Positive ControlIC50 of Control (µg/mL)
Lipid Peroxidation7.30 ± 0.57TroloxNot Specified
DPPH Radical Scavenging4.58 ± 0.17TroloxNot Specified
ABTS Radical Scavenging1.08 ± 0.01TroloxNot Specified
Fe³⁺ Reducing Power8.84 ± 0.43BHANot Specified
Cu²⁺ Reducing Power7.69 ± 0.39BHANot Specified
Hydroxyl Radical Scavenging1.57 ± 0.2BHANot Specified
Superoxide Anion Scavenging13.33 ± 0.49BHANot Specified

Data sourced from Wang et al., 2011.[1]

Experimental Protocols for Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Mix various concentrations of isoferulic acid with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity by comparing the absorbance of the sample to a control (DPPH solution without the sample).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of isoferulic acid to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated relative to a control.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Mix the FRAP reagent with the isoferulic acid sample.

    • After a 30-minute incubation at 37°C, measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O.

Anti-inflammatory Activity

Isoferulic acid has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of MIP-2 Production in RAW264.7 Macrophages

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum.

  • Infection and Treatment: Infect the cells with Respiratory Syncytial Virus (RSV) at a multiplicity of infection (MOI) of 3.

  • After a 1-hour absorption period, culture the cells in the presence of varying concentrations of isoferulic acid.

  • Quantification of MIP-2: After 20 hours of incubation, collect the cell culture supernatant.

  • Measure the concentration of Macrophage Inflammatory Protein-2 (MIP-2) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Isoferulic acid has been shown to reduce MIP-2 production in a dose-dependent manner.[2]

Anti-Cancer Activity

Isoferulic acid exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including pancreatic and leukemia cells.

1.3.1. Pancreatic Cancer

In pancreatic cancer cells, isoferulic acid has been shown to inhibit proliferation and migration, and induce apoptosis in a mitochondria-dependent manner by blocking the NF-κB signaling pathway.[3]

Experimental Protocol: In Vitro Pancreatic Cancer Cell Study

  • Cell Lines: Utilize human pancreatic cancer cell lines such as MIA PaCa-2 or PANC-1.

  • Cell Culture: Maintain the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Treat the cells with isoferulic acid at concentrations ranging from 6.25 to 25 µM for 24-72 hours.[3]

  • Viability Assay: Assess cell viability using the CCK-8 assay.

  • Apoptosis Assay: Quantify apoptosis using Annexin V-FITC/propidium (B1200493) iodide staining and flow cytometry.

  • Migration Assay: Evaluate cell migration using a wound-healing assay.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.

1.3.2. Leukemia

In human leukemia cell lines (Raji, K562, and Jurkat), isoferulic acid inhibits cell growth by inducing G2/M-phase arrest and inhibiting the Akt/mTOR signaling pathway.[4]

Experimental Protocol: In Vitro Leukemia Cell Study

  • Cell Lines: Use human leukemia cell lines such as Jurkat.

  • Treatment: Treat the cells with isoferulic acid at concentrations of 5, 15, and 45 µM for 24 hours.[4]

  • Cell Cycle Analysis: Analyze the cell cycle distribution by propidium iodide staining and flow cytometry.

  • Western Blot Analysis: Assess the phosphorylation status of key proteins in the Akt/mTOR pathway, including Akt (at Thr308) and mTOR (at Ser2448).[5]

Anti-Diabetic Activity

Isoferulic acid demonstrates anti-diabetic properties by enhancing glucose utilization and inhibiting hepatic gluconeogenesis.[6]

Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

  • Animal Model: Use male Wistar rats.

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5).

  • Treatment: Administer isoferulic acid intravenously at doses of 1.0, 5.0, and 10.0 mg/kg body weight.[7]

  • Blood Glucose Measurement: Measure plasma glucose levels from tail vein blood samples.

  • Gene Expression Analysis: After treatment, isolate soleus muscle and liver tissues to analyze the mRNA expression levels of glucose transporter 4 (GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) using RT-PCR.[7][8]

Cardioprotective Effects

While direct studies on isoferulic acid are limited, its isomer, ferulic acid, has shown significant cardioprotective effects in models of heart failure, suggesting a potential role for isoferulic acid in cardiovascular health. Ferulic acid has been found to ameliorate isoproterenol-induced heart failure by reducing oxidative stress and inhibiting cardiomyocyte apoptosis via the activation of the Nrf2 signaling pathway.[9]

Experimental Protocol: Isoproterenol-Induced Heart Failure Rat Model

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Heart Failure: Induce heart failure by subcutaneous injection of isoproterenol (B85558) (ISO) at a dose of 85 mg/kg body weight for two consecutive days.[10]

  • Treatment: Administer the test compound (e.g., ferulic acid) orally for a specified period before and/or during ISO administration.

  • Cardiac Function Assessment: Evaluate cardiac function using echocardiography.

  • Histopathological Analysis: Perform histological examination of heart tissue to assess cardiomyocyte injury and fibrosis.

  • Biochemical Analysis: Measure markers of oxidative stress (e.g., MDA, SOD) and cardiac injury (e.g., CK-MB, LDH) in serum and heart tissue.

  • Immunohistochemistry: Analyze the expression and localization of Nrf2 in heart tissue sections.

Signaling Pathways Modulated by Isoferulic Acid

The biological activities of isoferulic acid are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Isoferulic acid has been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., RSV) cluster_inhibition Cytoplasm cluster_translocation Nuclear Translocation cluster_nucleus Nucleus Stimulus RSV IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50 p65/p50 NFkB_complex->p65_p50 IκBα degradation DNA DNA p65_p50->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., MIP-2) DNA->Pro_inflammatory_Genes transcription Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->IKK inhibits

Caption: Isoferulic acid inhibits the NF-κB signaling pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Isoferulic acid has been demonstrated to inhibit this pathway in leukemia cells.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates G2M_Arrest G2/M Arrest Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->Akt inhibits phosphorylation Isoferulic_Acid->mTOR inhibits phosphorylation

Caption: Isoferulic acid inhibits the Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. Ferulic acid, an isomer of isoferulic acid, activates this pathway, suggesting a similar mechanism for isoferulic acid.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Oxidative_Stress Oxidative Stress (e.g., Isoproterenol) Oxidative_Stress->Keap1 modifies Ferulic_Acid Ferulic Acid (Isoferulic Acid analog) Ferulic_Acid->Keap1 modifies

Caption: Ferulic acid activates the Nrf2 antioxidant pathway.

Conclusion

Isoferulic acid is a promising natural compound with a remarkable range of biological activities that warrant further investigation for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging roles in anti-cancer, anti-diabetic, and potentially cardioprotective effects, highlight its significance in drug discovery. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, Akt/mTOR, and Nrf2, provides a solid foundation for targeted therapeutic development. This technical guide serves as a foundational resource to encourage and facilitate continued research into the pharmacological applications of isoferulic acid.

References

Unraveling the Antioxidant Defenses of 3-Hydroxy-4-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a phenolic compound with demonstrated antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of isoferulic acid, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action. The primary antioxidant activities of isoferulic acid include direct radical scavenging, metal ion chelation, and potentiation of cellular antioxidant defense systems, likely through the modulation of the Nrf2 signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this natural antioxidant.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Phenolic compounds, ubiquitous in plant-based foods, have garnered significant attention for their antioxidant capacities. This compound (isoferulic acid), an isomer of the well-studied ferulic acid, has emerged as a promising natural antioxidant.[1][2] Its chemical structure, featuring a hydroxyl group and a methoxy (B1213986) group on the phenyl ring, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals.[3] This guide delves into the multifaceted antioxidant mechanisms of isoferulic acid, providing a technical overview for its potential application in therapeutic interventions.

Core Antioxidant Mechanisms

The antioxidant activity of isoferulic acid is multifaceted, encompassing both direct and indirect mechanisms to mitigate oxidative stress.

Direct Radical Scavenging and Reducing Power

Isoferulic acid exhibits potent direct radical scavenging activity against a variety of reactive oxygen species. This is a primary mechanism by which it confers antioxidant protection. Theoretical studies suggest that at physiological pH, the radical adduct formation (RAF) mechanism is a significant pathway for scavenging hydroperoxyl radicals, being more exergonic and faster than hydrogen transfer (HT).[4] At higher pH levels, a single electron transfer (SET) mechanism also becomes a prominent and rapid pathway.[4]

The molecule's capacity to reduce oxidized species is another key feature of its antioxidant potential. This is demonstrated by its ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions, further highlighting its role as an electron donor to neutralize pro-oxidant species.

Metal Ion Chelation

The Fenton reaction, a major source of the highly reactive hydroxyl radical, is catalyzed by transition metal ions such as ferrous iron (Fe²⁺). Isoferulic acid has been shown to effectively chelate Fe²⁺ ions, forming stable complexes that prevent their participation in the Fenton reaction.[4][5] This metal-chelating ability represents a significant indirect antioxidant mechanism, preventing the formation of one of the most damaging ROS.

Modulation of Cellular Signaling Pathways

Beyond its direct chemical antioxidant actions, isoferulic acid is believed to exert its protective effects by modulating intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes. While direct evidence for isoferulic acid is still emerging, the well-documented activities of its isomer, ferulic acid, provide a strong rationale for a similar mechanism of action involving the Nrf2 pathway.

2.3.1. The Nrf2-Keap1 Signaling Pathway (Proposed Mechanism)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9] Studies on ferulic acid have demonstrated its ability to induce the nuclear translocation of Nrf2 and upregulate the expression of these protective enzymes.[8][9] It is highly probable that isoferulic acid shares this mechanism, thereby enhancing the cell's intrinsic antioxidant capacity.

2.3.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (Potential Involvement)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress.[10] There is evidence to suggest that phenolic compounds can modulate MAPK signaling. For instance, ferulic acid has been shown to induce HO-1 expression via the activation of the ERK pathway, which in turn can lead to the activation of Nrf2.[10] The potential for isoferulic acid to influence these pathways warrants further investigation to fully elucidate its cellular antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, providing a comparative measure of its efficacy.

Antioxidant AssayIC50 (µg/mL)Positive Control(s)
DPPH Radical Scavenging4.58 ± 0.17Trolox, BHA
ABTS Radical Scavenging1.08 ± 0.01Trolox, BHA
Lipid Peroxidation Inhibition7.30 ± 0.57Trolox, BHA
Hydroxyl Radical Scavenging1.57 ± 0.20Trolox, BHA
Superoxide Anion Radical Scavenging13.33 ± 0.49Trolox, GSH
Ferric Reducing Power (Fe³⁺)8.84 ± 0.43Trolox, BHA
Cupric Reducing Power (Cu²⁺)7.69 ± 0.39Trolox, BHA

Data sourced from Wang et al., 2011.[1] BHA: Butylated hydroxyanisole, GSH: Glutathione.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation : Dissolve this compound in methanol to prepare a stock solution, from which a series of dilutions are made.

  • Assay Procedure : a. To 2 mL of the DPPH solution, add 2 mL of the sample solution at different concentrations. b. Incubate the mixture in the dark at room temperature for 30 minutes. c. Measure the absorbance at 517 nm against a blank (methanol). d. A control is prepared using 2 mL of DPPH solution and 2 mL of methanol.

  • Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare a stock solution of this compound in ethanol and make serial dilutions.

  • Assay Procedure : a. To 3 mL of the diluted ABTS•⁺ solution, add 1 mL of the sample solution at different concentrations. b. Incubate the mixture at room temperature for 6 minutes. c. Measure the absorbance at 734 nm.

  • Calculation : The percentage of scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation : Dissolve the sample in a suitable solvent.

  • Assay Procedure : a. Add 1.5 mL of the FRAP reagent to a cuvette. b. Add 50 µL of the sample solution. c. Incubate the mixture at 37°C for 4 minutes. d. Measure the absorbance at 593 nm.

  • Calculation : A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
  • Reagent Preparation : Prepare the following solutions: 10 mM CuCl₂ in water, 7.5 mM neocuproine (B1678164) in ethanol, and 1 M ammonium (B1175870) acetate buffer (pH 7.0). The CUPRAC reagent is a mixture of these three solutions in a 1:1:1 ratio.

  • Sample Preparation : Dissolve the sample in a suitable solvent.

  • Assay Procedure : a. To 1 mL of the sample solution, add 3 mL of the CUPRAC reagent. b. Incubate the mixture at room temperature for 30 minutes. c. Measure the absorbance at 450 nm.

  • Calculation : A standard curve is prepared using a standard antioxidant like Trolox. The results are expressed as Trolox equivalents.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
  • Reagent Preparation : Prepare aqueous solutions of FeSO₄ (9 mM), salicylic (B10762653) acid-ethanol (9 mM), and H₂O₂ (8.8 mM).

  • Sample Preparation : Prepare a series of concentrations of the sample in a suitable solvent.

  • Assay Procedure : a. In a test tube, mix 1 mL of the sample solution, 1 mL of FeSO₄, and 1 mL of salicylic acid-ethanol. b. Initiate the reaction by adding 1 mL of H₂O₂. c. Incubate the mixture at 37°C for 30 minutes. d. Measure the absorbance at 510 nm.

  • Calculation : The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay
  • Reagent Preparation : Prepare solutions of NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) (468 µM), NBT (nitroblue tetrazolium) (156 µM), and PMS (phenazine methosulfate) (60 µM) in a phosphate (B84403) buffer (100 mM, pH 7.4).

  • Sample Preparation : Prepare a series of concentrations of the sample in the same buffer.

  • Assay Procedure : a. Mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the sample solution. b. Initiate the reaction by adding 0.5 mL of PMS solution. c. Incubate at room temperature for 5 minutes. d. Measure the absorbance at 560 nm.

  • Calculation : The scavenging activity is determined by the decrease in absorbance.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and experimental workflows.

Direct_Antioxidant_Mechanisms Isoferulic_Acid This compound (Isoferulic Acid) Free_Radicals Reactive Oxygen Species (ROS) Isoferulic_Acid->Free_Radicals Radical Scavenging (Donates H• or e⁻) Metal_Ions Transition Metal Ions (e.g., Fe²⁺) Isoferulic_Acid->Metal_Ions Metal Chelation Stable_Molecule Stable, Non-reactive Molecule Free_Radicals->Stable_Molecule Chelated_Complex Stable Chelate Complex Metal_Ions->Chelated_Complex Fenton_Reaction Fenton Reaction Metal_Ions->Fenton_Reaction Chelated_Complex->Fenton_Reaction Inhibits Hydroxyl_Radical Hydroxyl Radical (•OH) (Highly Damaging) Fenton_Reaction->Hydroxyl_Radical

Caption: Direct antioxidant mechanisms of Isoferulic Acid.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoferulic_Acid Isoferulic Acid (Proposed) Keap1_Nrf2 Keap1-Nrf2 Complex Isoferulic_Acid->Keap1_Nrf2 Induces Dissociation (Proposed) Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed Nrf2-Keap1 signaling pathway activation by Isoferulic Acid.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Isoferulic Acid start->prep_sample mix Mix DPPH Solution with Sample Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound is a potent natural antioxidant that operates through multiple mechanisms, including direct radical scavenging, metal ion chelation, and likely, the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The quantitative data presented underscore its efficacy in neutralizing a range of reactive species. The detailed experimental protocols provided herein serve as a practical guide for researchers to further investigate its properties.

Future research should focus on unequivocally delineating the role of isoferulic acid in modulating the Nrf2 and MAPK signaling pathways in various cell and animal models of oxidative stress. Elucidating these cellular mechanisms will be crucial for translating the antioxidant potential of isoferulic acid into novel therapeutic strategies for the prevention and treatment of oxidative stress-related diseases. Furthermore, studies on its bioavailability, metabolism, and safety in vivo are essential for its development as a pharmaceutical or nutraceutical agent.

References

A Technical Guide to the Solubility of 3-Hydroxy-4-methoxycinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. The guide compiles available quantitative solubility data, details relevant experimental protocols for solubility determination and quantification, and visualizes key biological pathways associated with isoferulic acid's mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. While this compound is qualitatively described as soluble in polar organic solvents like ethanol (B145695) and methanol, comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.[1] It is crucial to distinguish the solubility data of isoferulic acid from its isomer, ferulic acid (4-hydroxy-3-methoxycinnamic acid), as the latter is more extensively studied and may exhibit different solubility characteristics.

The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)78.13Not Specified380.196
Dimethyl Sulfoxide (DMSO)78.13Not Specified150.077
Dimethylformamide (DMF)73.09Not Specified200.103
Ethanol46.07Not Specified100.051
DMF:PBS (pH 7.2) (1:6)-Not Specified0.14-

Note: The data presented is compiled from various sources. Experimental conditions such as temperature and pressure were not always specified and can significantly impact solubility.

Experimental Protocols

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail the methodologies for determining the solubility of this compound and its subsequent quantification.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically, representing the solubility of the compound in that solvent at that specific temperature.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure equilibrium is reached.

    • Place the sealed container in a constant-temperature water bath or incubator equipped with an orbital shaker.

    • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. The exact time should be determined by preliminary experiments to find the point at which the concentration of the dissolved solid no longer increases.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the suspension to settle for a sufficient time to permit the sedimentation of the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the collected supernatant through a chemically inert, fine-pored membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method to be used (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Quantification Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and sensitive method for quantifying this compound in solution.

Principle: The method separates the analyte from other components in the sample based on its differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Detailed Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a small percentage of an acid like phosphoric acid or acetic acid to control the pH and improve peak shape). A typical mobile phase could be acetonitrile:0.05% phosphoric acid in water (25:75, v/v).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: this compound has a UV absorbance maximum around 321 nm, which is a suitable wavelength for detection.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

  • Preparation of Standards and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the diluted samples.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.99).

  • Sample Analysis:

    • Inject a known volume of the diluted, filtered sample from the solubility experiment into the HPLC system.

    • Record the peak area corresponding to this compound.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

Visualization of Signaling Pathways

This compound has been shown to interact with specific cellular signaling pathways, which is relevant to its potential therapeutic applications. The following diagrams, generated using the DOT language, illustrate these interactions.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Quantification A Excess Isoferulic Acid + Organic Solvent B Equilibration (24-72h) with Agitation at Constant Temperature A->B C Settling of Suspension B->C D Withdraw Supernatant C->D E Filtration (0.22 µm filter) D->E F Dilution of Filtrate E->F G HPLC-UV Analysis F->G H Concentration Determination via Calibration Curve G->H

Caption: Experimental workflow for the determination of solubility.

Akt_mTOR_pathway cluster_inhibition Inhibition by Isoferulic Acid cluster_pathway Akt/mTOR Signaling Pathway IFA This compound (Isoferulic Acid) Akt Akt IFA->Akt inhibits phosphorylation mTOR mTOR IFA->mTOR inhibits phosphorylation Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway by Isoferulic Acid.

Adrenergic_pathway cluster_action Action of Isoferulic Acid cluster_receptor Receptor and Effector cluster_outcome Physiological Outcome IFA This compound (Isoferulic Acid) alpha1_AR α1-Adrenergic Receptor IFA->alpha1_AR activates beta_endorphin β-Endorphin Secretion alpha1_AR->beta_endorphin enhances mu_opioid μ-Opioid Receptor beta_endorphin->mu_opioid stimulates glucose_uptake Increased Glucose Uptake (Muscle) mu_opioid->glucose_uptake promotes gluconeogenesis Reduced Hepatic Gluconeogenesis mu_opioid->gluconeogenesis promotes

Caption: Proposed mechanism of hypoglycemic action of Isoferulic Acid.

References

An In-depth Technical Guide to the Spectroscopic Data of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a phenolic compound and an isomer of the more commonly known ferulic acid.[1] As a hydroxycinnamic acid, it is found in various plant species and possesses significant biological activities, including antioxidant properties.[1] This technical guide provides a comprehensive overview of the key spectroscopic data for isoferulic acid—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to support researchers, scientists, and drug development professionals in its identification, characterization, and application.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the structural elucidation of isoferulic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the hydrogen and carbon framework of isoferulic acid, respectively.

Table 1: ¹H NMR Spectroscopic Data for Isoferulic Acid

Chemical Shift (δ) ppmMultiplicitySolventAssignment
7.30dDMSO-d6H-2
7.15ddDMSO-d6H-6
7.05dDMSO-d6H-5
7.14dH₂OAromatic H
6.37dH₂OVinylic H
7.13sH₂OAromatic H
3.89sH₂O-OCH₃

(Data sourced from the Human Metabolome Database).[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for Isoferulic Acid

Chemical Shift (δ) ppmSolventAssignment
167.66DMSO-d6C=O (Carboxylic Acid)
149.81DMSO-d6C-4
146.66DMSO-d6C-3
144.09DMSO-d6C-β (Vinylic)
127.09DMSO-d6C-1
120.86DMSO-d6C-6
116.24DMSO-d6C-α (Vinylic)
114.09DMSO-d6C-5
111.99DMSO-d6C-2
55.58DMSO-d6-OCH₃

(Data sourced from the Human Metabolome Database).[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Isoferulic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3406Strong, BroadO-H stretch (Phenolic)
1694 - 1671StrongC=O stretch (α,β-unsaturated carboxylic acid)
1024MediumC-O stretch (-OCH₃)
949MediumO-H bend (Carboxylic acid dimer)
571MediumC=O bend (Carboxylic acid)

(Data sourced from Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Isoferulic Acid

TechniqueIon ModePrecursor [M-H]⁻ (m/z)Key Fragment Ions (m/z)
LC-ESI-QTOFNegative193.051134.0, 133.2, 178.0

(Data sourced from PubChem and MassBank).[2][6] The fragmentation pattern in negative ion mode typically involves the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 149, followed by other characteristic losses. The prominent fragment at m/z 134 corresponds to the loss of both CO₂ and a methyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for phenolic acids like isoferulic acid.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the isoferulic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or H₂O with D₂O). The choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups can exchange with solvent protons.[1]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[1]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the identity of exchangeable -OH protons, a "D₂O shake" can be performed. This involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, Mnova). Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid isoferulic acid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker, Agilent).[5]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample pellet or apply the sample to the ATR crystal and record the sample spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.[5]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation : Prepare a dilute solution of isoferulic acid (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile (B52724).[7]

  • Instrumentation : Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF), Orbitrap, or Triple Quadrupole).[8]

  • Chromatographic Separation :

    • Column : Use a reverse-phase C18 column.[7]

    • Mobile Phase : A common mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) (Solvent A) and acetonitrile or methanol (Solvent B).[7][9]

    • Gradient : A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound.

  • Mass Spectrometry Acquisition :

    • Ionization Source : Use Electrospray Ionization (ESI), which is well-suited for polar molecules like phenolic acids.[9]

    • Ion Mode : Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to obtain comprehensive information, although negative mode is often more sensitive for phenolic acids.[8]

    • MS Scan : Perform a full scan to determine the m/z of the molecular ion.

    • MS/MS (Tandem MS) : To obtain structural information, perform fragmentation analysis (MS/MS) on the precursor ion of isoferulic acid (e.g., m/z 193 in negative mode) using collision-induced dissociation (CID).

  • Data Processing : Analyze the data using the instrument's software to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualized Workflows and Mechanisms

Visual diagrams help in understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate a general workflow for spectroscopic analysis and the antioxidant mechanism of isoferulic acid.

General Spectroscopic Analysis Workflow

This diagram outlines the typical sequence of steps involved in the spectroscopic characterization of a natural product like isoferulic acid.

G General Spectroscopic Analysis Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isoferulic Acid Sample Prep Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR FTIR Prep->IR MS LC-MS Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

General Spectroscopic Analysis Workflow
Antioxidant Mechanism of Isoferulic Acid

Isoferulic acid exhibits its antioxidant effects primarily by scavenging free radicals through multiple mechanisms. This diagram illustrates the main pathways: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).[2][3][5]

G Antioxidant Mechanisms of Isoferulic Acid cluster_pathways Radical Scavenging Pathways cluster_products Reaction Products IFA Isoferulic Acid (IFA-OH) HAT Hydrogen Atom Transfer (HAT) IFA->HAT RAF Radical Adduct Formation (RAF) IFA->RAF SET Single Electron Transfer (SET) IFA->SET Radical Free Radical (R•) Radical->HAT Radical->RAF Radical->SET Prod_HAT IFA-O• + RH HAT->Prod_HAT Donates H atom Prod_RAF [IFA-OH-R]• RAF->Prod_RAF Forms adduct Prod_SET IFA-OH•⁺ + R⁻ SET->Prod_SET Donates electron

Antioxidant Mechanisms of Isoferulic Acid

References

An In-depth Technical Guide to the Stability and Degradation of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic compound and an isomer of the well-studied ferulic acid, is gaining interest in the pharmaceutical and cosmeceutical industries for its antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Understanding the stability and degradation profile of isoferulic acid is paramount for its successful development into effective and safe therapeutic agents. This technical guide provides a comprehensive overview of the stability of isoferulic acid, including its degradation under various stress conditions and the analytical methodologies for its assessment. While specific quantitative forced degradation data for isoferulic acid is limited in publicly available literature, this guide leverages established protocols for its isomer, ferulic acid, to provide a robust framework for stability testing. Furthermore, this document explores the known signaling pathways associated with isoferulic acid and its isomer, offering insights into its mechanism of action.

Introduction to Isoferulic Acid

Isoferulic acid is a hydroxycinnamic acid naturally found in various plants, including the rhizomes of Cimicifuga heracleifolia.[1] Its chemical structure, featuring a hydroxyl and a methoxy (B1213986) group on the phenyl ring, contributes to its antioxidant properties.[3] The stability of isoferulic acid is influenced by environmental factors such as pH, temperature, and light, which is a critical consideration for its formulation and storage.[4]

Physicochemical Properties and Storage Stability

Isoferulic acid is a crystalline solid with a melting point ranging from 228-233 °C.[5] For long-term storage, it is recommended to be kept as a powder at -20°C, where it can be stable for at least 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to a year.[6]

Table 1: Physicochemical Properties and Storage Recommendations for Isoferulic Acid

ParameterValueReference
Molecular FormulaC₁₀H₁₀O₄[5]
Molecular Weight194.18 g/mol [5]
Melting Point228-233 °C[5]
AppearanceCrystalline solid[5]
Storage Conditions
Powder-20°C for ≥ 3 years[6]
In DMSO-80°C for 1 year[6]

Forced Degradation Studies: A Framework

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. A validated HPLC-DAD (Diode Array Detection) method for ferulic acid can be adapted for isoferulic acid.[9][10][11][12]

Table 2: Example of a Stability-Indicating HPLC-DAD Method for Ferulic Acid Analysis

ParameterConditionReference
Chromatographic System
ColumnRP C18 (250 mm × 4.60 mm, 5 μm)[9][11][12]
Mobile PhaseMethanol and water (pH 3.0) (48:52 v/v)[9][11][12]
Flow Rate1.0 mL/min[9][11][12]
Detection Wavelength320 nm[9][11][12]
Validation Parameters
Linearity Range10.0–70.0 μg/mL (r² > 0.999)[9][11][12]
Precision (RSD)< 2.0%[9][11][12]
Accuracy (Recovery)99.02% to 100.73%[9][11][12]
Experimental Protocols for Forced Degradation

The following protocols are based on established methods for ferulic acid and are recommended for investigating the stability of isoferulic acid.[11] The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[8]

  • Protocol:

    • Prepare a stock solution of isoferulic acid (e.g., 1.0 mg/mL in methanol).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 40 μg/mL.[11]

    • For alkaline hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 40 μg/mL.[11]

    • Maintain the solutions at room temperature (25 ± 2°C), protected from light, for a specified period (e.g., 1 hour).[11]

    • At the end of the period, neutralize the solutions (the acidic solution with 0.1 M NaOH and the alkaline solution with 0.1 M HCl).

    • Dilute the neutralized solutions with the mobile phase to the appropriate concentration for HPLC analysis.

  • Protocol:

    • Prepare a stock solution of isoferulic acid.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration suitable for analysis.

    • Maintain the solution at room temperature, protected from light, for a defined duration.

    • Analyze the sample by HPLC at appropriate time intervals.

  • Protocol:

    • Place a known amount of solid isoferulic acid in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 10 days).[13]

    • For solution-state thermal stability, prepare a solution of isoferulic acid in a suitable solvent and heat at a defined temperature.

    • At various time points, withdraw samples, dilute appropriately, and analyze by HPLC.

  • Protocol:

    • Expose a solution of isoferulic acid in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[14][15] The recommended exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.[15]

    • Prepare a control sample wrapped in aluminum foil to protect it from light and place it alongside the exposed sample to act as a dark control.[15]

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Quantitative Degradation Data (Ferulic Acid as a Proxy)

The following table summarizes the degradation of ferulic acid under various stress conditions, providing an indication of the potential stability of isoferulic acid.

Table 3: Summary of Forced Degradation of Ferulic Acid

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis0.1 M HCl1 hour29.37%[11]
Alkaline Hydrolysis0.1 M NaOH1 hour16.33%[11]
Oxidative Degradation3% H₂O₂Not specifiedDegradation observed-
PhotodegradationUV/Visible Light6 hoursDegradation observed[11]
Thermal Degradation60°C (solid state)10 daysDegradation expected[13]

Note: This data is for ferulic acid and should be used as a guide for designing studies on isoferulic acid. Actual degradation percentages for isoferulic acid may vary.

Signaling Pathways

Understanding the signaling pathways modulated by isoferulic acid is crucial for elucidating its pharmacological effects.

α1-Adrenergic Receptor Signaling

Isoferulic acid has been shown to bind to and activate α1-adrenergic receptors.[6] Activation of these G-protein coupled receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[16]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Isoferulic Acid Isoferulic Acid Alpha1-AR α1-Adrenergic Receptor Isoferulic Acid->Alpha1-AR activates Gq Gq Protein Alpha1-AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response leads to PKC->Cellular Response leads to

α1-Adrenergic Receptor Signaling Pathway.
Nrf2 Signaling Pathway

While direct evidence for isoferulic acid is still emerging, its isomer, ferulic acid, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by inducers like ferulic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.[17][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ferulic Acid Ferulic Acid (as a proxy) Keap1_Nrf2 Keap1-Nrf2 Complex Ferulic Acid->Keap1_Nrf2 induces dissociation Nrf2_dissociated Nrf2 Keap1_Nrf2->Nrf2_dissociated Nrf2_nucleus Nrf2 Nrf2_dissociated->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression initiates transcription

Nrf2 Signaling Pathway Activation.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of isoferulic acid. While specific experimental data on forced degradation remains an area for further research, the provided protocols, adapted from studies on its isomer ferulic acid, offer a robust starting point for comprehensive stability testing. The elucidation of its interactions with key signaling pathways, such as the α1-adrenergic and potentially the Nrf2 pathways, underscores its therapeutic potential. Further research into the degradation products and kinetics of isoferulic acid will be instrumental in its successful translation from a promising natural compound to a clinically relevant therapeutic agent.

References

The Therapeutic Potential of Isoferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoferulic acid (IFA), a phenolic compound and an isomer of ferulic acid, is emerging as a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1] Found in various botanical sources, notably in the rhizomes of Cimicifuga heracleifolia, this small molecule has demonstrated a remarkable breadth of biological activities in preclinical studies.[2] This technical guide provides an in-depth overview of the current state of research on isoferulic acid, focusing on its potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Therapeutic Activities and Mechanisms of Action

Isoferulic acid exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, anticancer, neuroprotective, and antiviral properties. These activities are underpinned by its ability to modulate various cellular signaling pathways.

Antioxidant and Anti-glycation Properties

Isoferulic acid is a potent antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.[3] Furthermore, isoferulic acid has been shown to chelate metal ions like Fe2+, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3]

In addition to its direct radical scavenging, isoferulic acid has demonstrated significant anti-glycation properties. It can inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications.[4] This is achieved by preventing the cross-linking of proteins and reducing the formation of fructosamine (B8680336) and Nε-(carboxymethyl)lysine (CML).[4]

Quantitative Antioxidant Activity Data

Assay TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
DPPH Radical Scavenging4.58 ± 0.17~23.6[1]
ABTS Radical Scavenging1.08 ± 0.01~5.6[1]
Hydroxyl Radical Scavenging1.57 ± 0.2~8.1[1]
Superoxide Anion Scavenging13.33 ± 0.49~68.6[1]
Lipid Peroxidation Inhibition7.30 ± 0.57~37.6[1]
Fe3+ Reducing Power8.84 ± 0.43~45.5[1]
Cu2+ Reducing Power7.69 ± 0.39~39.6[1]

Note: µM values are approximated based on a molecular weight of 194.18 g/mol for isoferulic acid.

Anti-inflammatory Effects

The anti-inflammatory properties of isoferulic acid are linked to its ability to suppress the production of pro-inflammatory mediators. Studies have shown that it can inhibit the production of macrophage inflammatory protein-2 (MIP-2) in response to viral infections.[5][6] It has also been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in high-glucose and hydrogen peroxide-stimulated mouse podocyte cells.[7]

Antidiabetic Activity

Isoferulic acid has demonstrated significant potential in the management of diabetes through multiple mechanisms. It can lower plasma glucose levels by activating α1-adrenergic receptors, which in turn enhances the secretion of β-endorphin.[8] This leads to increased glucose utilization in skeletal muscle and reduced hepatic gluconeogenesis. Additionally, isoferulic acid acts as an inhibitor of intestinal α-glucosidase, specifically targeting maltase and sucrase, which slows down the absorption of carbohydrates.[8]

Quantitative Antidiabetic Activity Data

Target/EffectIC50 / EC50 ValueCell Line / ModelReference
α1-Adrenergic Receptor BindingIC50 = 1.4 µM-[8]
β-Endorphin SecretionEC50 = 52.2 nM-[8]
Intestinal Maltase InhibitionIC50 = 0.76 ± 0.03 mMIn vitro[8]
Intestinal Sucrase InhibitionIC50 = 0.45 ± 0.01 mMIn vitro[8]
Anticancer Properties

Isoferulic acid has been shown to inhibit the growth of various cancer cell lines, including leukemia, pancreatic cancer, and renal carcinoma.[9][10] Its anticancer effects are mediated through the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One of the primary mechanisms is the inhibition of the Akt/mTOR signaling pathway.[9] By attenuating the phosphorylation of Akt and mTOR, isoferulic acid can suppress the growth of leukemia cells.[9] In pancreatic cancer, it has been shown to inhibit the NF-κB signaling pathway, leading to mitochondria-dependent apoptosis.[10] Furthermore, in renal carcinoma cells, isoferulic acid downregulates the expression of β-catenin and c-Myc, promoting apoptosis and inhibiting proliferation.

Quantitative Anticancer Activity Data

Cell LineEffectConcentrationReference
Raji, K562, Jurkat (Leukemia)Inhibition of cell viability, induction of apoptosis, G2/M phase arrest5, 15, 45 µM[9]
Pancreatic Cancer CellsReduced cell viability, induced apoptosis, inhibited proliferation and migration6.25, 12.5, 25 µM[10]
A-498 (Renal Carcinoma)Dose-dependent inhibition of proliferation and induction of apoptosisNot specified
Neuroprotective and Antiviral Potential

While less extensively studied, isoferulic acid and related phenolic compounds have shown promise as neuroprotective agents.[11][12] Their antioxidant and anti-inflammatory properties are thought to contribute to their ability to protect neuronal cells from oxidative stress and inflammation-mediated damage, which are key factors in the pathogenesis of neurodegenerative diseases.[11]

In the context of viral infections, isoferulic acid has been reported to inhibit the production of inflammatory mediators in response to respiratory syncytial virus (RSV) infection, suggesting a potential role in mitigating virus-induced inflammation.[5][6]

Signaling Pathways Modulated by Isoferulic Acid

The therapeutic effects of isoferulic acid are a consequence of its interaction with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.

antidiabetic_pathway IFA Isoferulic Acid Alpha1AR α1-Adrenergic Receptor IFA->Alpha1AR activates BetaEndorphin β-Endorphin Secretion Alpha1AR->BetaEndorphin OpioidMuReceptor Opioid μ-Receptor BetaEndorphin->OpioidMuReceptor stimulates GlucoseUptake Increased Glucose Uptake (Muscle) OpioidMuReceptor->GlucoseUptake Gluconeogenesis Reduced Hepatic Gluconeogenesis OpioidMuReceptor->Gluconeogenesis PlasmaGlucose Lowered Plasma Glucose GlucoseUptake->PlasmaGlucose Gluconeogenesis->PlasmaGlucose

Figure 1: Antidiabetic signaling pathway of isoferulic acid.

anticancer_akt_mtor_pathway IFA Isoferulic Acid pAkt p-Akt IFA->pAkt inhibits phosphorylation Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR activates mTOR mTOR mTOR->pmTOR CellProliferation Cell Proliferation pmTOR->CellProliferation promotes Apoptosis Apoptosis pmTOR->Apoptosis inhibits

Figure 2: Inhibition of the Akt/mTOR pathway in cancer cells.

anticancer_nfkb_pathway IFA Isoferulic Acid pIkBa p-IκBα IFA->pIkBa inhibits phosphorylation MitochondrialApoptosis Mitochondria-Dependent Apoptosis IFA->MitochondrialApoptosis promotes IkBa IκBα IkBa->pIkBa NFkB NF-κB (p65) pIkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Nucleus->MitochondrialApoptosis inhibits

Figure 3: Inhibition of the NF-κB pathway in pancreatic cancer.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of any compound is highly dependent on its pharmacokinetic profile. Studies in rats have shown that isoferulic acid is rapidly absorbed after oral administration.[13][14] It can be detected in plasma as a metabolite of other phenolic compounds, such as caffeic acid and chlorogenic acid.[15][16][17] Human studies have also identified isoferulic acid in plasma and urine following the consumption of artichoke leaf extracts and blackcurrant juice, indicating its bioavailability from dietary sources.[15] However, more comprehensive pharmacokinetic studies in humans are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing for therapeutic applications.

Experimental Protocols

The following sections provide an overview of the standard methodologies used to evaluate the therapeutic potential of isoferulic acid.

Antioxidant Activity Assays

antioxidant_workflow cluster_assays Antioxidant Assays DPPH DPPH Assay Measurement Spectrophotometric Measurement DPPH->Measurement ABTS ABTS Assay ABTS->Measurement CUPRAC CUPRAC Assay CUPRAC->Measurement LipidPeroxidation Lipid Peroxidation Assay LipidPeroxidation->Measurement HydroxylRadical Hydroxyl Radical Scavenging HydroxylRadical->Measurement SuperoxideAnion Superoxide Anion Scavenging SuperoxideAnion->Measurement Sample Isoferulic Acid Solution Sample->DPPH Sample->ABTS Sample->CUPRAC Sample->LipidPeroxidation Sample->HydroxylRadical Sample->SuperoxideAnion Calculation IC50 Calculation Measurement->Calculation

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 3-Hydroxy-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a phenolic acid found in various plants and is a metabolite of other biologically active compounds like caffeic acid.[1] It exhibits several pharmacological properties, including antioxidant and anti-inflammatory effects, making its accurate quantification crucial in pharmaceutical research, quality control, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, specific, and sensitive technique widely employed for this purpose.[2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method, including instrument conditions, sample preparation, and method validation guidelines.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, approximately 321 nm.[1][3] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • HPLC system with a pump, autosampler, column oven, and UV detector (Shimadzu LC-10ADVP or equivalent).[1]

    • Data acquisition and processing software (e.g., EZ-Chrome Elite, CLASS-VP).[1][4]

    • Analytical balance.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath for degassing.

  • Reagents and Chemicals:

    • This compound (Isoferulic acid) reference standard (≥98% purity).[5]

    • Acetonitrile (HPLC grade).[1]

    • Methanol (HPLC grade).[6]

    • Water (HPLC grade or ultrapure).

    • Glacial Acetic Acid or Phosphoric Acid (Analytical grade).[1][6]

    • Trifluoroacetic Acid (TFA) (for sample preparation).[1]

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column ODS C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size).[1][3]
Mobile Phase Acetonitrile / Water / Glacial Acetic Acid (15:85:0.5, v/v/v), pH adjusted to 4.5.[1][3]
Flow Rate 1.0 mL/min.[1][3]
Injection Volume 20 µL.[4]
Column Temperature 30 °C (or ambient).[4]
Detection Wavelength 321 nm.[1][3]
Run Time Approximately 10-15 minutes.

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 150 mL of acetonitrile, 850 mL of HPLC-grade water, and 5 mL of glacial acetic acid.

    • Combine the liquids in a suitable container and mix thoroughly.

    • Adjust the pH to 4.5 using an appropriate acid or base if necessary.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath before use.[1]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up the volume with methanol. This is the stock solution. Store at 4°C, protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.1, 0.5, 2, 10, 25, 50, 100 µg/mL).[1][3]

  • Sample Preparation (Example: Plasma): [1]

    • To 100 µL of plasma sample in a microcentrifuge tube, add a deproteinizing agent such as 10% Trifluoroacetic Acid (TFA).[1]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.[1]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

4. Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][4][7]

  • Linearity: Inject the prepared working standard solutions (at least five concentrations) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy (% Recovery): Accuracy is determined by a spike-recovery experiment. A known amount of isoferulic acid is added to a blank sample matrix at three different concentration levels (low, medium, high). The samples are then prepared and analyzed. The percentage recovery should ideally be within 98-102%.[2]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be less than 2%.[7]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a freshly prepared mobile phase and standards to assess day-to-day variability. The RSD should be less than 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples (e.g., drug-free plasma) to ensure there are no interfering peaks at the retention time of this compound.

Data Presentation

The quantitative data from the method validation experiments are summarized below.

Table 1: Summary of Validated HPLC-UV Method Parameters

ParameterResultReference
Linearity Range 0.1 - 100 µg/mL[1][3]
Correlation Coefficient (r²) > 0.99[1]
Limit of Quantification (LOQ) 0.1 µg/mL[1][3]
Limit of Detection (LOD) ~0.03 µg/mL (Estimated)-
Accuracy (Mean Recovery) 98.3%[1][3]
Precision (RSD%) < 11.4% (Intra-day), < 12.3% (Inter-day)[6]
Retention Time Analyte- and condition-dependent-

Visualization

Experimental Workflow Diagram

The logical flow of the entire quantification process, from initial preparation to final data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing & Quantification StandardPrep Prepare Standard Stock & Working Solutions HPLC_System Inject into HPLC System - C18 Reversed-Phase Column - Isocratic Elution - UV Detection at 321 nm StandardPrep->HPLC_System Inject Standards SamplePrep Prepare Sample (e.g., Extraction, Dilution, Protein Precipitation) SamplePrep->HPLC_System Inject Samples DataAcq Acquire Chromatogram (Peak Area vs. Retention Time) HPLC_System->DataAcq CalCurve Generate Calibration Curve (Peak Area vs. Concentration) DataAcq->CalCurve Standard Data Quant Quantify Analyte in Sample DataAcq->Quant Sample Data CalCurve->Quant Regression Equation

Caption: Workflow for quantification of this compound.

References

Application Notes and Protocols for 3-Hydroxy-4-methoxycinnamic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid or hesperetic acid, is a phenolic compound and a derivative of cinnamic acid.[1][2] It is a well-characterized chemical compound frequently utilized as a reference standard in various analytical and research applications.[3] Its applications span analytical method development and validation, quality control during drug synthesis and formulation, and as a standard for traceability against pharmacopeial benchmarks.[3] This document provides detailed application notes and protocols for its use as a reference standard, with a focus on its analytical determination and its role in assessing antioxidant activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in experimental work.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₄[2][4][5]
Molecular Weight 194.18 g/mol [2][4][5]
Appearance White to pale cream crystals or powder[6]
Melting Point 230 °C (decomposes)[6]
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO.[3][7] Limited solubility in water.
CAS Number 537-73-5[2][5][6]

Applications in High-Performance Liquid Chromatography (HPLC)

This compound is an ideal reference standard for the development and validation of HPLC methods for the quantification of related phenolic compounds in various matrices, including plant extracts, food products, and pharmaceutical formulations.

Experimental Protocol: Quantification by HPLC

This protocol provides a general method for the quantification of this compound. Method parameters may require optimization for specific applications.

a) Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Orthophosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b) Instrumentation:

  • HPLC system equipped with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

c) Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

d) Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Water (pH 3.0, adjusted with orthophosphoric acid), 48:52 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 323 nm
Injection Volume 10 µL

e) Data Analysis:

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions (prepared using a suitable extraction method and diluted with the mobile phase).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-50 µg/mL) B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E Set Chromatographic Conditions E->F G Acquire Data F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Workflow for the quantification of this compound using HPLC.

Application in Antioxidant Activity Assays

This compound exhibits significant antioxidant properties and can be used as a reference standard in various antioxidant capacity assays to compare the activity of test compounds or extracts.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric for reporting antioxidant activity.

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging 4.58 ± 0.17[4][8]
ABTS Radical Scavenging 1.08 ± 0.01[4][8]
Hydroxyl Radical Scavenging 1.57 ± 0.2[4][8]
Superoxide Anion Radical Scavenging 13.33 ± 0.49[4][8]
Lipid Peroxidation Inhibition 7.30 ± 0.57[4][8]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the use of this compound as a reference standard to determine the free radical scavenging activity of a test sample.

a) Materials and Reagents:

  • This compound reference standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

b) Preparation of Solutions:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark.

  • Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Serially dilute the stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Sample Solutions: Prepare solutions of the test compound or extract in methanol at various concentrations.

c) Assay Procedure:

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the standard solutions, sample solutions, or methanol (as a blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

d) Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the standard or sample.

  • Plot the percentage of inhibition against the concentration of the standard and samples to determine their respective IC₅₀ values.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

a) Materials and Reagents:

  • This compound reference standard

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Methanol or appropriate solvent

  • 96-well microplate

  • Microplate reader

b) Preparation of Solutions:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to be used for the standard curve.

  • Sample Solutions: Prepare solutions of the test compound or extract in a suitable solvent.

c) Assay Procedure:

  • Add 20 µL of the standard solutions, sample solutions, or solvent (as a blank) to the respective wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

d) Data Analysis:

  • Prepare a standard curve using a known ferrous sulfate (B86663) solution or by expressing the results as this compound equivalents.

  • Calculate the FRAP value of the samples based on the standard curve.

Workflow for Antioxidant Assays

Antioxidant_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Reagent (DPPH or FRAP) D Mix Reagents, Standards, and Samples in Microplate A->D B Prepare Standard Solutions (this compound) B->D C Prepare Sample Solutions C->D E Incubate (Time and Temperature as per Protocol) D->E F Measure Absorbance at Specific Wavelength E->F G Calculate % Inhibition or Construct Standard Curve F->G H Determine IC50 or Antioxidant Capacity G->H

Caption: General workflow for in vitro antioxidant activity assays.

Relevance in Drug Development and Biological Research

Beyond its use as an analytical standard, this compound is investigated for its own biological activities, which are relevant to drug development.

Anticancer and Pro-Apoptotic Effects

Research has shown that cinnamic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[9] This process is often mediated by the modulation of key signaling pathways. The pro-apoptotic activity of compounds like this compound involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio can trigger the activation of caspases, which are the executive enzymes of apoptosis. Furthermore, the MAPK signaling pathway, including JNK and p38, has been implicated in mediating the apoptotic effects of phenolic acids.[11]

Postulated Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Stimulus This compound JNK JNK/p38 Activation Stimulus->JNK Bax Bax (Pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation JNK->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocol: DPPH Radical Scavenging Assay for 3-Hydroxy-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a hydroxycinnamic acid, a type of phenolic compound found in various plant sources. Like other phenolic compounds, its structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous disease states.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reproducible method used to evaluate the free-radical scavenging capacity of compounds.[2][3] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay, outlines data presentation, and illustrates the experimental workflow.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution with a maximum absorbance around 517 nm.[2][4] When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from purple to a pale yellow.[1] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[4]

G cluster_reaction Radical Scavenging Reaction DPPH DPPH• (Stable Radical) Purple DPPH_H DPPH-H (Reduced Form) Yellow DPPH->DPPH_H + H• (from Antioxidant) Antioxidant This compound (Antioxidant-H) Antioxidant_Radical Antioxidant• (Oxidized) Antioxidant->Antioxidant_Radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

3.1. Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), 95%

  • Methanol (B129727) (Analytical or HPLC grade)

  • Positive Control: Ascorbic acid or Trolox[5][6]

  • 96-well clear, flat-bottom microplates[1][4]

  • Microplate reader capable of measuring absorbance at 517 nm[2]

  • Multichannel and single-channel pipettes

  • 1.5 mL microcentrifuge tubes

3.2. Reagent Preparation

  • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH powder in 100 mL of methanol. This solution has a deep purple color. It should be freshly prepared and kept in a dark, amber-colored bottle to protect it from light, as DPPH is light-sensitive.[1][6][7]

  • Test Compound Stock Solution (e.g., 1 mg/mL or 5 mM): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL or 5 mM): Prepare a stock solution of Ascorbic acid or Trolox in methanol.

  • Serial Dilutions: From the stock solutions of the test compound and the positive control, perform serial dilutions using methanol to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[6]

3.3. Assay Procedure

  • Plate Setup: Add 100 µL of each concentration of the test compound and positive control solutions into separate wells of the 96-well plate.[1][7]

  • Negative Control: Add 100 µL of methanol to several wells to serve as the negative control (A_control).[1]

  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH solution to all wells containing the test compounds, positive controls, and the negative control. The total volume in each well will be 200 µL.[1][7]

  • Incubation: Mix gently by tapping the plate. Cover the plate with aluminum foil or place it in a dark environment and incubate at room temperature for 30 minutes.[1][2][6]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][6]

3.4. Calculation of Scavenging Activity The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 [6]

Where:

  • A_control is the absorbance of the negative control (DPPH solution + methanol).

  • A_sample is the absorbance of the test sample (DPPH solution + test compound or positive control).

3.5. Determination of IC50 Value The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of the percentage of scavenging activity (Y-axis) against the corresponding sample concentrations (X-axis). The IC50 value can then be calculated from the resulting dose-response curve using linear or non-linear regression analysis.[2][8] A lower IC50 value indicates a higher antioxidant activity.[9]

Data Presentation

Quantitative results should be summarized in a clear format for comparison. The IC50 value for this compound should be determined experimentally and compared against a known standard.

CompoundAssayIC50 Value (µg/mL)
This compoundDPPHTo be determined experimentally
Ascorbic Acid (Positive Control)DPPH~5 - 10[8]
Trolox (Positive Control)DPPH~8 - 15
Note: The provided IC50 values for controls are approximate and can vary based on specific experimental conditions. They serve as a reference for comparison.

Experimental Workflow Visualization

G prep_reagents 1. Reagent Preparation - 0.1 mM DPPH in Methanol - Test Compound & Control Stocks serial_dilute 2. Serial Dilutions Create concentration gradient prep_reagents->serial_dilute plate_setup 3. Plate Setup (96-Well) Add 100 µL of sample/ control/blank to wells serial_dilute->plate_setup add_dpph 4. Add DPPH Add 100 µL of 0.1 mM DPPH solution to all wells plate_setup->add_dpph incubate 5. Incubation 30 minutes at room temp in the dark add_dpph->incubate measure 6. Measure Absorbance Read at 517 nm incubate->measure calculate 7. Data Analysis - Calculate % Scavenging - Determine IC50 Value measure->calculate

References

Application Notes and Protocols: Isoferulic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted roles of isoferulic acid (IFA) in cell culture, highlighting its potential as a therapeutic agent. Detailed protocols for key experiments are provided to facilitate the investigation of its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant and Anti-Glycation Properties

Isoferulic acid, a phenolic acid and an isomer of ferulic acid, is a potent antioxidant.[1][2] Its structure, with a hydroxyl and a methoxy (B1213986) group on the aromatic ring, contributes to its ability to scavenge free radicals.[3] In cell culture, IFA's antioxidant activity can be leveraged to protect cells from oxidative stress-induced damage. Furthermore, IFA has been shown to inhibit protein glycation, a process implicated in diabetic complications, by preventing the formation of advanced glycation end products (AGEs).[4][5]

Quantitative Data Summary: Antioxidant Activity
Assay TypeMetricValueReference
Lipid Peroxidation InhibitionIC507.30 ± 0.57 µg/mL[6]
DPPH Radical ScavengingIC504.58 ± 0.17 µg/mL[6]
ABTS Radical ScavengingIC501.08 ± 0.01 µg/mL[6]
Ferric Ion (Fe³⁺) Reducing PowerIC508.84 ± 0.43 µg/mL[6]
Cupric Ion (Cu²⁺) Reducing PowerIC507.69 ± 0.39 µg/mL[6]
Hydroxyl Radical ScavengingIC501.57 ± 0.2 µg/mL[6]
Superoxide Anion Radical ScavengingIC5013.33 ± 0.49 µg/mL[6]
AGEs Formation Inhibition (BSA/fructose)% Inhibition (at 5 mM)71.4%[4]
AGEs Formation Inhibition (BSA/glucose)% Inhibition (at 5 mM)73.0%[4]
Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol outlines the measurement of the free radical scavenging activity of isoferulic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • Isoferulic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of isoferulic acid in methanol.

  • Prepare a series of dilutions of the isoferulic acid stock solution in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each isoferulic acid dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of isoferulic acid using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the percentage of scavenging activity against the concentration of isoferulic acid to determine the IC50 value.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ifa Prepare Isoferulic Acid Dilutions add_ifa Add 100 µL IFA Dilutions to Wells prep_ifa->add_ifa prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph add_ifa->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging Activity measure_abs->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Effects

Isoferulic acid demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, IFA suppresses the production of nitric oxide and prostaglandin (B15479496) E2 by inhibiting PI3K/Akt-dependent NF-κB activity.[7] It also reduces the expression of murine interleukin-8 (IL-8) and macrophage inflammatory protein-2 (MIP-2) in response to viral infections in RAW264.7 macrophage cells.[8][9][10]

Quantitative Data Summary: Anti-inflammatory Activity
Cell LineStimulantMediator InhibitedConcentration of IFA% InhibitionReference
RAW 264.7Influenza VirusIL-8100 µg/mL57%[8]
RAW 264.7Respiratory Syncytial VirusMIP-2Dose-dependentNot specified[9][10]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes the use of the Griess reagent to measure the production of nitric oxide by macrophages in response to an inflammatory stimulus, and the inhibitory effect of isoferulic acid.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • Isoferulic acid

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of isoferulic acid for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of wells should be left unstimulated (control).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

G Inhibition of Inflammatory Mediator Production IFA Isoferulic Acid PI3K PI3K IFA->PI3K inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes upregulates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) Inflammatory_Genes->Inflammatory_Mediators

Signaling Pathway of IFA's Anti-inflammatory Action.

Anticancer Activity

Isoferulic acid exhibits promising anticancer effects across various cancer cell lines, including leukemia, renal carcinoma, and pancreatic cancer.[7][11][12] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][11][12][13]

Quantitative Data Summary: Anticancer Activity
Cell LineEffectIC50 / Effective ConcentrationSignaling Pathway AffectedReference
Jurkat (Leukemia)Inhibition of cell viabilityDose-dependent (5, 15, 45 µM)Akt/mTOR[7]
K562 (Leukemia)Inhibition of cell viabilityDose-dependent (5, 15, 45 µM)Akt/mTOR[7]
Raji (Leukemia)Inhibition of cell viabilityDose-dependent (5, 15, 45 µM)Akt/mTOR[7]
A-498 (Renal Carcinoma)Inhibition of cell proliferationDose-dependentβ-catenin/c-Myc[11]
Pancreatic Cancer CellsInhibition of cell proliferation and migration6.25, 12.5, 25 µMNF-κB[12]
Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of isoferulic acid on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, K562, Raji)

  • RPMI-1640 medium with 10% FBS

  • Isoferulic acid

  • CCK-8 solution

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24 hours.[7]

  • Treat the cells with various concentrations of isoferulic acid (e.g., 5, 15, 45 µM) for different time points (e.g., 12, 24, 48 hours).[7]

  • Two hours before the end of the incubation period, add 10 µL of CCK-8 solution to each well.[7]

  • Incubate the plate for 2 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with isoferulic acid using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Isoferulic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 12-well plate at a density of 5 x 10⁵ cells/well and culture overnight.[7]

  • Treat the cells with different concentrations of isoferulic acid (e.g., 0, 5, 15, 45 µM) for 24 hours.[7]

  • Harvest the cells and wash them with cold PBS.[7]

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]

  • Analyze the cells by flow cytometry within 1 hour.

G Anticancer Mechanisms of Isoferulic Acid cluster_akt Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects IFA Isoferulic Acid Akt_mTOR p-Akt / p-mTOR IFA->Akt_mTOR inhibits beta_catenin β-catenin IFA->beta_catenin downregulates p_IkBa p-IĸBα IFA->p_IkBa downregulates Apoptosis Increased Apoptosis IFA->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest IFA->Cell_Cycle_Arrest Cell_Proliferation Decreased Cell Proliferation Akt_mTOR->Cell_Proliferation c_Myc c-Myc beta_catenin->c_Myc regulates c_Myc->Cell_Proliferation p65 p65 Nuclear Translocation p_IkBa->p65 inhibits p65->Cell_Proliferation

Key Signaling Pathways Targeted by Isoferulic Acid in Cancer Cells.

Neuroprotective Potential

While much of the research on the neuroprotective effects of cinnamic acid derivatives has focused on ferulic acid, isoferulic acid is also being investigated for its potential in this area.[14][15] Ferulic acid has been shown to protect neuronal cells from hypoxia and ischemia-induced injury.[14][16][17] Given the structural similarity, isoferulic acid may exert similar protective effects against oxidative stress and apoptosis in neuronal cells, though more specific research is needed to fully elucidate its mechanisms.

Future Directions: Further in vitro studies using relevant neuronal cell lines (e.g., PC-12, SH-SY5Y) and models of neurotoxicity (e.g., oxidative stress induced by H₂O₂, excitotoxicity induced by glutamate) are warranted to specifically delineate the neuroprotective signaling pathways modulated by isoferulic acid.

Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell types. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

Application Notes and Protocols for 3-Hydroxy-4-methoxycinnamic Acid in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, is a naturally occurring phenolic compound and an isomer of the well-studied ferulic acid.[1][2][3] It has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[1][4][5][6] These therapeutic potentials are often attributed to its ability to modulate key signaling pathways, such as the NF-κB and Akt/mTOR pathways.[5][7] However, the clinical translation of isoferulic acid is hampered by challenges related to its low aqueous solubility and potential for rapid metabolism, which can limit its bioavailability.

These application notes provide a comprehensive overview of the formulation strategies to enhance the delivery of isoferulic acid. The protocols detailed below are based on established methodologies for similar phenolic compounds, particularly its isomer ferulic acid, and are intended to serve as a foundational guide for researchers.

Physicochemical Properties of Isoferulic Acid

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[8]
Molecular Weight 194.18 g/mol [8][9]
Melting Point 228 - 233 °C[9]
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO.[8][10] Limited aqueous solubility.
pKa ~4.5 (Estimated based on similar phenolic acids)
Log P 1.5 (Predicted)

Formulation Strategies and Protocols

To overcome the biopharmaceutical challenges of isoferulic acid, various formulation strategies can be employed. Below are detailed protocols for the preparation and characterization of nanoparticles, liposomes, and solid dispersions.

Polymeric Nanoparticles for Enhanced Delivery

Polymeric nanoparticles can protect the encapsulated drug from degradation and provide controlled release, thereby improving its therapeutic efficacy. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.

Experimental Protocol: Preparation of Isoferulic Acid-Loaded PLGA Nanoparticles

This protocol is adapted from methodologies used for ferulic acid nanoparticle formulation.[11]

Materials:

  • This compound (Isoferulic acid)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Polyvinyl alcohol (PVA)

  • Acetone (B3395972)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

  • Freeze-dryer

  • Particle size analyzer

  • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of isoferulic acid and 100 mg of PLGA in a mixture of 4 mL of acetone and 1 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring at 500 rpm.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes at 40% amplitude in an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4 hours to allow for the evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% w/v trehalose) and freeze-dry to obtain a powdered form of the nanoparticles.

Characterization of Nanoparticles
ParameterMethodTypical Expected Values (based on ferulic acid)
Particle Size & PDI Dynamic Light Scattering (DLS)200 - 300 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic Mobility-20 to -30 mV
Morphology SEM/TEMSpherical shape, smooth surface
Encapsulation Efficiency (%) UV-Vis Spectrophotometry> 80%
Drug Loading (%) UV-Vis Spectrophotometry5 - 10%
Protocol for Determining Encapsulation Efficiency and Drug Loading
  • After centrifugation, collect the supernatant from the initial nanoparticle collection step.

  • Measure the concentration of free isoferulic acid in the supernatant using a UV-Vis spectrophotometer at its λmax.

  • Calculate the amount of unencapsulated drug.

  • Encapsulation Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) * 100

  • To determine drug loading, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

  • Measure the concentration of isoferulic acid in the solution.

  • Drug Loading (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) * 100

Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Drying cluster_char Characterization organic Dissolve Isoferulic Acid & PLGA in Acetone/DCM emulsify Emulsification (Organic into Aqueous) organic->emulsify aqueous Prepare 1% PVA Solution in Deionized Water aqueous->emulsify sonicate Probe Sonication emulsify->sonicate evap Solvent Evaporation sonicate->evap centrifuge Centrifugation evap->centrifuge wash Washing centrifuge->wash lyophilize Freeze-Drying wash->lyophilize dls DLS (Size, PDI, Zeta) lyophilize->dls sem SEM/TEM (Morphology) lyophilize->sem uv UV-Vis (EE%, DL%) lyophilize->uv

Workflow for Isoferulic Acid Nanoparticle Formulation.

Liposomal Formulations for Improved Bioavailability

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can enhance the solubility and bioavailability of isoferulic acid.

Experimental Protocol: Preparation of Isoferulic Acid-Loaded Liposomes

This protocol utilizes the thin-film hydration method, a common technique for liposome (B1194612) preparation.[12][13]

Materials:

  • This compound (Isoferulic acid)

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of isoferulic acid in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (~50°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs by sonication in a bath sonicator for 15 minutes.

  • Extrusion: To obtain unilamellar vesicles of a uniform size, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane 11 times.

  • Purification: Remove the unencapsulated isoferulic acid by dialysis against PBS or by size exclusion chromatography.

Characterization of Liposomes
ParameterMethodTypical Expected Values
Vesicle Size & PDI Dynamic Light Scattering (DLS)100 - 150 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-15 to -25 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Encapsulation Efficiency (%) UV-Vis Spectrophotometry> 70%

Solid Dispersions for Solubility Enhancement

Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[8][14][15][16][17]

Experimental Protocol: Preparation of Isoferulic Acid Solid Dispersion

This protocol uses the solvent evaporation method.

Materials:

  • This compound (Isoferulic acid)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

  • Dissolution testing apparatus

Procedure:

  • Dissolution: Dissolve 1 g of isoferulic acid and 2 g of PVP K30 in 50 mL of methanol with stirring.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 50°C. Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator.

Characterization of Solid Dispersions
ParameterMethodExpected Outcome
Physical State DSC and XRDAbsence or reduction of the drug's crystalline peak, indicating amorphous conversion.
Drug-Carrier Interaction Fourier-Transform Infrared Spectroscopy (FTIR)Shifts in characteristic peaks, suggesting intermolecular interactions (e.g., hydrogen bonding).
Dissolution Rate In vitro dissolution study (USP Apparatus II)Significantly faster and higher drug release compared to the pure drug.

Stability and Compatibility Studies

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.[6]

  • Forced Degradation: Subject isoferulic acid solutions to stress conditions:

    • Acidic: 0.1 M HCl at 80°C for 2 hours.

    • Basic: 0.1 M NaOH at 80°C for 30 minutes.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid drug at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions: Develop an HPLC method (e.g., C18 column, mobile phase of acetonitrile (B52724) and acidified water) that can resolve the main isoferulic acid peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Protocol for Excipient Compatibility Study

This study is essential to ensure that the chosen excipients do not cause degradation of isoferulic acid.[3][11][18][19][20]

  • Sample Preparation: Prepare binary mixtures of isoferulic acid with each proposed excipient (e.g., PLGA, PVA, PVP K30, cholesterol) in a 1:1 ratio.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis: Analyze the samples at initial, 2-week, and 4-week time points using:

    • Visual Inspection: For any changes in color or physical state.

    • DSC/FTIR: To detect any physical or chemical interactions.

    • HPLC: To quantify the remaining amount of intact isoferulic acid and detect any degradation products.

Signaling Pathways of Isoferulic Acid

Understanding the mechanism of action is vital for drug development. Isoferulic acid has been shown to interact with several key cellular signaling pathways.

NF-κB Signaling Pathway Inhibition

In pancreatic cancer cells, isoferulic acid has been shown to inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and survival.[5] It achieves this by downregulating the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5]

NFkB_Pathway IFA Isoferulic Acid IkBa_p Phosphorylation of IκBα IFA->IkBa_p p65_trans p65 Nuclear Translocation IkBa_p->p65_trans NFkB_act NF-κB Activation p65_trans->NFkB_act Proliferation Cell Proliferation & Migration NFkB_act->Proliferation promotes Apoptosis Apoptosis NFkB_act->Apoptosis inhibits

Inhibition of the NF-κB Pathway by Isoferulic Acid.
Akt/mTOR Signaling Pathway Inhibition

Isoferulic acid has also demonstrated the ability to inhibit the Akt/mTOR signaling pathway in leukemia cells, leading to cell cycle arrest and apoptosis.[7]

Akt_mTOR_Pathway IFA Isoferulic Acid Akt_p Phosphorylation of Akt IFA->Akt_p Apoptosis_Induction Induction of Apoptosis IFA->Apoptosis_Induction leads to mTOR_p Phosphorylation of mTOR Akt_p->mTOR_p Cell_Growth Cell Growth & Proliferation mTOR_p->Cell_Growth promotes

Inhibition of the Akt/mTOR Pathway by Isoferulic Acid.

References

Application Notes and Protocols: Antibacterial Activity of Isoferulic Acid Against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoferulic acid, a phenolic compound and an isomer of ferulic acid, is investigated for its potential antibacterial properties. This document provides detailed protocols for evaluating the antibacterial activity of isoferulic acid against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of infections. The following sections outline methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and for conducting time-kill assays. Furthermore, potential mechanisms of action are discussed, drawing parallels from its closely related isomer, ferulic acid, which has been shown to disrupt bacterial cell membranes and inhibit biofilm formation.[1][2][3][4] These protocols are intended to provide a standardized framework for researchers to assess the efficacy of isoferulic acid as a potential antibacterial agent.

Quantitative Data Summary

ParameterE. coli StrainConcentrationReference
Minimum Inhibitory Concentration (MIC)Not Specified100 µg/mL[4]
Minimum Inhibitory Concentration (MIC)ATCC 25922>1024 µg/mL (No clinically relevant activity)[5]
Minimum Bactericidal Concentration (MBC)Not Specified2500 µg/mL[4]
Biofilm InhibitionNot SpecifiedEffective at 25 µg/mL (69.28% inhibition)[1]

Note: The significant variation in reported MIC values highlights the importance of standardized testing conditions. Researchers are encouraged to determine these values for their specific E. coli strains and experimental setups.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][6][7]

Materials:

  • Isoferulic acid stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium[8]

  • Sterile 96-well microtiter plates[7]

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Resazurin (B115843) solution (optional, for viability indication)[5]

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture E. coli overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Isoferulic Acid:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the isoferulic acid working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no isoferulic acid), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination:

    • The MIC is the lowest concentration of isoferulic acid that completely inhibits visible growth of E. coli.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

    • Optionally, 20-30 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and spreader

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a sterile MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of isoferulic acid that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.[3]

Time-Kill Assay

A time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Materials:

  • Isoferulic acid

  • E. coli strain

  • MHB and MHA plates

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Protocol:

  • Prepare a logarithmic phase culture of E. coli in MHB (OD₆₀₀ ≈ 0.4-0.6).

  • Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed MHB.

  • Add isoferulic acid at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without isoferulic acid.

  • Incubate the flasks at 37°C with shaking (e.g., 225 rpm).[10]

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[11]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration of isoferulic acid. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_culture Overnight E. coli Culture mic_inoculation Inoculate with E. coli prep_culture->mic_inoculation tk_setup Setup Cultures with Isoferulic Acid prep_culture->tk_setup prep_compound Prepare Isoferulic Acid Stock mic_dilution Serial Dilution in 96-well Plate prep_compound->mic_dilution prep_compound->tk_setup mic_dilution->mic_inoculation mic_incubation Incubate (18-24h) mic_inoculation->mic_incubation mic_read Read MIC mic_incubation->mic_read mbc_plating Plate from 'No Growth' Wells mic_read->mbc_plating If no growth mbc_incubation Incubate (18-24h) mbc_plating->mbc_incubation mbc_read Read MBC mbc_incubation->mbc_read tk_sampling Sample at Time Points tk_setup->tk_sampling tk_plating Plate Dilutions tk_sampling->tk_plating tk_counting Count CFU tk_plating->tk_counting tk_plot Plot Log10 CFU/mL vs. Time tk_counting->tk_plot

Caption: Workflow for antibacterial activity testing of isoferulic acid.

Proposed Mechanism of Action

Based on studies of ferulic acid, a plausible mechanism of action for isoferulic acid against E. coli involves the disruption of the cell membrane.[3][4][13]

mechanism_of_action cluster_membrane E. coli Cell Membrane cluster_effects Cellular Effects isoferulic_acid Isoferulic Acid membrane_interaction Interaction with Lipid Bilayer isoferulic_acid->membrane_interaction membrane_permeability Increased Membrane Permeability membrane_interaction->membrane_permeability pore_formation Pore Formation/ Local Rupture membrane_permeability->pore_formation ion_leakage K+ Ion Leakage pore_formation->ion_leakage constituent_leakage Leakage of Intracellular Constituents pore_formation->constituent_leakage cell_death Bacterial Cell Death ion_leakage->cell_death constituent_leakage->cell_death

Caption: Proposed mechanism of isoferulic acid via cell membrane disruption.

Logical Flow of Synergistic Testing

Ferulic acid has demonstrated synergistic activity with conventional antibiotics.[1][2] A similar approach can be used to evaluate isoferulic acid.

synergistic_testing_flow start Determine MIC of Isoferulic Acid & Antibiotic sub_mic Select Sub-inhibitory Concentrations (e.g., 1/2, 1/4 MIC) start->sub_mic checkerboard Checkerboard Assay (Combination of Agents) sub_mic->checkerboard incubation Inoculate with E. coli and Incubate checkerboard->incubation read_fic Determine Fractional Inhibitory Concentration (FIC) Index incubation->read_fic interpretation Interpret FIC Index read_fic->interpretation synergy Synergy (FIC ≤ 0.5) interpretation->synergy additive Additive (0.5 < FIC ≤ 4) interpretation->additive antagonism Antagonism (FIC > 4) interpretation->antagonism

Caption: Logical flow for assessing synergistic antibacterial effects.

References

Synthesis of Bio-active Derivatives from 3-Hydroxy-4-methoxycinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ester and amide derivatives of 3-hydroxy-4-methoxycinnamic acid, also known as isoferulic acid. This compound, a naturally occurring phenolic acid, and its derivatives are of significant interest due to their broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial properties. These protocols are intended to provide researchers with robust methods for generating libraries of isoferulic acid derivatives for further investigation in drug discovery and development.

Data Presentation: Comparative Yields of Derivative Synthesis

The following tables summarize the reported yields for the synthesis of various ester and amide derivatives of cinnamic acid analogues. This data provides a comparative overview of the efficiency of different synthetic methods.

Table 1: Synthesis of Cinnamic Acid Ester Derivatives

DerivativeAlcohol/PhenolCatalystMethodYield (%)Reference
Methyl ferulateMethanolH₂SO₄Microwave94[1]
Ethyl ferulateEthanolH₂SO₄Microwave94[1]
Benzyl isoferulateBenzyl alcohol-Benzylation95[2]
Methoxymethyl ferulateMethoxymethyl chloride--82[3]
Benzyl ferulateBenzyl bromideK₂CO₃Conventional Heating84[3]

Table 2: Synthesis of Cinnamic Acid Amide Derivatives

AmineCoupling ReagentBaseSolventYield (%)Reference
n-ButylamineEDCDIPEAAcetonitrile69[4]
n-HexylamineEDCDIPEAAcetonitrile67[4]
n-OctylamineEDCDIPEAAcetonitrile86[4]
n-DecylamineEDCDIPEAAcetonitrile78[4]
Various anilinesEDC/DMAP/HOBtDIPEAAcetonitrileGood to Excellent[5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of alkyl esters of this compound using a classical acid-catalyzed esterification method.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 20-fold excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 mol%) or p-toluenesulfonic acid (5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Amide Synthesis via EDC/HOBt Coupling

This protocol outlines the synthesis of amides from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations: Synthetic Workflows and Signaling Pathways

Synthetic Workflow for Ester and Amide Derivatives

G start This compound ester Ester Derivative start->ester Fischer-Speier Esterification amide Amide Derivative start->amide EDC/HOBt Coupling alcohol Alcohol (R-OH) H₂SO₄ or p-TSA alcohol->ester amine Amine (R₂-NH) EDC, HOBt, DIPEA amine->amide G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IκBα IκBα IKK->IκBα Phosphorylation NFκB p50/p65 (NF-κB) IκBα_p P-IκBα IκBα->IκBα_p NFκB_n p50/p65 NFκB->NFκB_n Translocation proteasome Proteasome IκBα_p->proteasome Ubiquitination & Degradation proteasome->IκBα Degrades isoferulic_acid Isoferulic Acid Derivative isoferulic_acid->IKK Inhibits DNA DNA NFκB_n->DNA Binds gene_expression ↓ Proliferation ↓ Angiogenesis ↑ Apoptosis DNA->gene_expression Transcription G cluster_bacterium Bacterial Cell membrane Cell Membrane (Lipid Bilayer) disruption Membrane Disruption (Pore Formation) membrane->disruption cytoplasm Cytoplasm (Ions, ATP, etc.) derivative Isoferulic Acid Derivative derivative->membrane Interacts with leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

Application Notes and Protocols: In Vitro Hypoglycemic Effect of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid, a phenolic compound and an isomer of ferulic acid, has garnered scientific interest for its potential therapeutic properties, including its role in glucose metabolism. These application notes provide a comprehensive overview of the in vitro methodologies used to assess the hypoglycemic effects of isoferulic acid. The protocols detailed below, alongside the summarized data and pathway diagrams, offer a practical guide for researchers investigating the anti-diabetic potential of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro hypoglycemic effects of isoferulic acid and its isomer, ferulic acid. Due to the limited availability of direct quantitative data for isoferulic acid in some assays, data from its structurally similar isomer, ferulic acid, is included for comparative purposes. This is clearly indicated in the tables.

Table 1: Inhibition of Carbohydrate Digesting Enzymes

CompoundEnzymeIC50 ValueSource
Ferulic Acidα-Amylase0.622 mg/mL[1]
Ferulic Acidα-Glucosidase0.866 mg/mL[1]
Isoferulic Acidα-AmylaseMentioned as an inhibitor, but no IC50 value was provided.[2]
Isoferulic Acidα-GlucosidaseDescribed as having a mixed-inhibitory effect, but no IC50 value was provided.

Table 2: Glucose Uptake in L6 Myotubes (Ferulic Acid Data)

Note: Data for isoferulic acid is not currently available. The following data for ferulic acid is presented as a reference for a structurally related compound.

CompoundConcentration (µM)Glucose Uptake (% of Control)Source
Ferulic Acid279.09%[3]
Ferulic Acid590.81%[3]
Ferulic Acid1094.76%[3]
Ferulic Acid2096.53%[3]

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the hypoglycemic effect of isoferulic acid are provided below.

α-Amylase Inhibition Assay

Objective: To determine the inhibitory effect of isoferulic acid on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate (B84403) buffer (pH 6.9)

  • Isoferulic acid

  • Acarbose (B1664774) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1% (w/v) solution of soluble starch in sodium phosphate buffer by heating and stirring until the solution is clear.

  • Prepare various concentrations of isoferulic acid and acarbose in the buffer.

  • In a 96-well plate, add 50 µL of the isoferulic acid or acarbose solution to the test wells. Add 50 µL of buffer to the control wells.

  • Add 50 µL of the α-amylase solution to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 800 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of isoferulic acid on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Isoferulic acid

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of isoferulic acid and acarbose in the buffer.

  • In a 96-well plate, add 50 µL of the isoferulic acid or acarbose solution to the test wells. Add 50 µL of buffer to the control wells.

  • Add 50 µL of the α-glucosidase solution to all wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula mentioned in the α-amylase assay.

Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of isoferulic acid on glucose uptake in skeletal muscle cells.

Materials:

  • L6 rat skeletal myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Isoferulic acid

  • Insulin (B600854) (positive control)

  • Scintillation counter or fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% HS when cells reach 80-90% confluency. Maintain for 5-7 days.

  • Glucose Uptake Assay:

    • Serum starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

    • Wash the cells twice with KRH buffer.

    • Treat the cells with various concentrations of isoferulic acid or insulin in KRH buffer for 30 minutes at 37°C.

    • Add 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • If using 2-Deoxy-D-[³H]glucose, measure the radioactivity using a scintillation counter.

    • If using 2-NBDG, measure the fluorescence using a microplate reader.

    • Normalize the glucose uptake to the total protein content of each well.

Signaling Pathways and Visualizations

Isoferulic acid, similar to its isomer ferulic acid, is believed to exert its hypoglycemic effects through the modulation of key signaling pathways involved in glucose metabolism, primarily the PI3K/Akt and AMPK pathways.

PI3K/Akt Signaling Pathway

Insulin binding to its receptor initiates a signaling cascade that activates PI3K, leading to the phosphorylation of Akt. Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake into the cell. Isoferulic acid may enhance this pathway, leading to increased glucose transport.

PI3K_Akt_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Isoferulic_Acid Isoferulic Acid pAkt p-Akt Isoferulic_Acid->pAkt Enhances IRS IRS IR->IRS Tyr Phosphorylation GLUT4_pm GLUT4 Glucose_in Glucose Uptake GLUT4_pm->Glucose_in Facilitated Diffusion PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation PDK1->pAkt Phosphorylation Akt Akt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_pm

Caption: PI3K/Akt signaling pathway for glucose uptake.

AMPK Signaling Pathway

AMPK is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. Isoferulic acid may activate AMPK, leading to an insulin-independent increase in glucose transport, which is particularly relevant in insulin-resistant states.

AMPK_Pathway cluster_stimuli cluster_cytoplasm cluster_membrane Low_Energy Low Energy State (High AMP:ATP) pAMPK p-AMPK Low_Energy->pAMPK Activation Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->pAMPK Activation AMPK AMPK GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose_Uptake Glucose Uptake GLUT4_pm->Glucose_Uptake Facilitated Diffusion

Caption: AMPK signaling pathway for glucose uptake.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of isoferulic acid's hypoglycemic effects.

Experimental_Workflow cluster_preparation cluster_assays cluster_analysis cluster_outcome Compound Isoferulic Acid Solution Enzyme_Inhibition Enzyme Inhibition Assays Compound->Enzyme_Inhibition Glucose_Uptake_Assay Glucose Uptake Assay Compound->Glucose_Uptake_Assay Cell_Culture Cell Culture (e.g., L6, 3T3-L1) Cell_Culture->Glucose_Uptake_Assay Enzyme_Prep Enzyme Preparation (α-amylase, α-glucosidase) Enzyme_Prep->Enzyme_Inhibition IC50 IC50 Calculation Enzyme_Inhibition->IC50 Uptake_Quant Glucose Uptake Quantification Glucose_Uptake_Assay->Uptake_Quant Signaling_Analysis Signaling Pathway Analysis (Western Blot) Glucose_Uptake_Assay->Signaling_Analysis Conclusion Assessment of Hypoglycemic Effect IC50->Conclusion Uptake_Quant->Conclusion Signaling_Analysis->Conclusion

References

Application Notes and Protocols for Isoferulic Acid in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid, a phenolic compound and an isomer of ferulic acid, is a subject of growing interest in biomedical and pharmaceutical research. Found in various plant sources, it is also a metabolite of ferulic acid in vivo. Understanding its role as a substrate in enzymatic reactions is crucial for elucidating its metabolic fate, biological activities, and potential as a therapeutic agent. These application notes provide a comprehensive overview of isoferulic acid's interactions with key metabolic enzymes, including detailed protocols for relevant enzymatic assays and a summary of kinetic data.

Isoferulic Acid as a Substrate for UDP-Glucuronosyltransferases (UGTs)

Isoferulic acid is a known substrate for Phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs). Glucuronidation is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds.

Key Enzyme: UGT1A9

Research has identified UGT1A9 as a key enzyme responsible for the glucuronidation of isoferulic acid[1]. This conjugation reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of isoferulic acid, forming a more water-soluble glucuronide metabolite.

Quantitative Data for UGT1A9-Mediated Glucuronidation of Isoferulic Acid

The following table summarizes the experimentally determined kinetic parameters for the glucuronidation of isoferulic acid by human UGT1A9.

SubstrateEnzymeKm (μM)Vmax (pmol/min/mg)CLint (Vmax/Km) (μl/min/mg)Reference
Isoferulic AcidHuman UGT1A92371564066[2]

Table 1: Kinetic Parameters of Isoferulic Acid Glucuronidation by UGT1A9 [2]

Experimental Protocol: In Vitro UGT1A9 Glucuronidation Assay with Isoferulic Acid

This protocol outlines a method to measure the in vitro glucuronidation of isoferulic acid by recombinant human UGT1A9.

Materials and Reagents:

  • Recombinant human UGT1A9 (e.g., from insect cells)

  • Isoferulic acid (substrate)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (cofactor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (B1591596) (pore-forming agent)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of isoferulic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of UDPGA in ultrapure water.

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

    • Prepare an alamethicin stock solution in ethanol.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the pre-incubation mixture containing:

      • Recombinant UGT1A9 enzyme (final concentration to be optimized, e.g., 0.1-0.5 mg/mL)

      • Incubation buffer

      • Alamethicin (final concentration typically 25-50 µg/mL) to permeabilize the microsomal membrane.

    • Add varying concentrations of isoferulic acid from the stock solution to achieve a final concentration range suitable for kinetic analysis (e.g., 1-500 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding UDPGA to the pre-incubated mixture. The final concentration of UDPGA should be saturating (e.g., 2-5 mM).

    • The final reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of isoferulic acid glucuronide using a validated LC-MS/MS method.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution program to separate isoferulic acid and its glucuronide.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Monitor the precursor-to-product ion transitions for isoferulic acid and isoferulic acid glucuronide.

Data Analysis:

  • Quantify the amount of isoferulic acid glucuronide formed.

  • Plot the reaction velocity (product formed per unit time per mg of protein) against the substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow for UGT1A9 Assay

UGT1A9_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Preincubation Pre-incubate Enzyme & Substrate (37°C) Reagents->Preincubation Enzyme Prepare UGT1A9 Enzyme Solution Enzyme->Preincubation Initiation Initiate with UDPGA Preincubation->Initiation Incubation Incubate (37°C) Initiation->Incubation Termination Terminate Reaction (Ice-cold Acetonitrile) Incubation->Termination Processing Centrifuge & Collect Supernatant Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis (Km, Vmax) LCMS->Data

Caption: Workflow for the in vitro UGT1A9-mediated glucuronidation of isoferulic acid.

Isoferulic Acid and Cytochrome P450 (CYP) Enzymes

While specific kinetic data for isoferulic acid as a direct substrate for individual cytochrome P450 (CYP) isoforms is not extensively documented in publicly available literature, it is understood that phenolic acids, in general, can be metabolized by CYP enzymes. These Phase I reactions typically involve hydroxylation or other oxidative modifications. Studies have shown that both ferulic and isoferulic acid can act as inhibitors of certain CYP isoforms, such as CYP1A1 and CYP3A4, in HepG2 cells[3]. This suggests an interaction with the active site of these enzymes, and it is plausible that they may also be weak substrates.

Experimental Protocol: General In Vitro CYP450 Metabolism Assay

This protocol provides a general framework for assessing the potential of isoferulic acid to be a substrate for various CYP isoforms using human liver microsomes (HLM) or recombinant CYP enzymes.

Materials and Reagents:

  • Human Liver Microsomes (HLM) or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)

  • Isoferulic acid

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of isoferulic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine:

      • HLM or recombinant CYP enzyme (final protein concentration to be optimized)

      • Phosphate buffer

      • Isoferulic acid at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specific time (e.g., 0, 15, 30, 60 minutes) to monitor substrate depletion over time.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the depletion of isoferulic acid and the potential formation of hydroxylated or other oxidized metabolites using a validated LC-MS/MS method.

Data Analysis:

  • Plot the concentration of isoferulic acid remaining over time to determine the rate of metabolism.

  • If metabolites are identified, quantify their formation.

  • If significant metabolism is observed with specific recombinant CYP isoforms, further kinetic studies (Km and Vmax determination) can be performed.

Logical Flow for Investigating CYP-Mediated Metabolism

CYP_Metabolism_Investigation Start Start: Investigate Isoferulic Acid as a CYP Substrate Screening Screening Assay with HLM and a panel of recombinant CYPs Start->Screening Metabolism_Observed Significant Metabolism Observed? Screening->Metabolism_Observed Identify_Isoform Identify Specific CYP Isoform(s) Metabolism_Observed->Identify_Isoform Yes No_Metabolism Conclusion: Not a significant substrate for tested CYPs Metabolism_Observed->No_Metabolism No Kinetic_Study Kinetic Study with Specific Isoform(s) Identify_Isoform->Kinetic_Study Determine_Parameters Determine Km and Vmax Kinetic_Study->Determine_Parameters End End: Characterized as a substrate for specific CYP(s) Determine_Parameters->End

Caption: A logical workflow for determining if isoferulic acid is a substrate for CYP enzymes.

Isoferulic Acid and Glyoxalase 1 (GLO1) Activity

Recent studies have indicated that isoferulic acid can enhance the activity of glyoxalase 1 (GLO1), a critical enzyme in the detoxification of methylglyoxal (B44143) (MG), a reactive dicarbonyl species implicated in diabetic complications[4]. While isoferulic acid is not a direct substrate for GLO1 in the traditional sense of being converted into a product, its ability to upregulate the enzyme's activity is a significant finding.

Signaling Pathway: Isoferulic Acid's Influence on GLO1

The exact mechanism by which isoferulic acid increases GLO1 activity is still under investigation, but it is hypothesized to involve the activation of upstream signaling pathways that regulate GLO1 expression or post-translational modifications that enhance its catalytic efficiency. This represents an indirect enzymatic modulation rather than a direct substrate-enzyme reaction.

GLO1_Pathway IFA Isoferulic Acid Upstream Upstream Signaling (e.g., Nrf2 pathway) IFA->Upstream Activates GLO1_Gene GLO1 Gene Expression Upstream->GLO1_Gene Upregulates GLO1_Enzyme Glyoxalase 1 (GLO1) Enzyme GLO1_Gene->GLO1_Enzyme Leads to increased Detox Detoxification GLO1_Enzyme->Detox Catalyzes MG Methylglyoxal (MG) (Toxic metabolite) MG->Detox

Caption: Proposed pathway for isoferulic acid's enhancement of GLO1 activity.

Conclusion

Isoferulic acid serves as a substrate for key drug-metabolizing enzymes, with UGT1A9 playing a significant role in its glucuronidation. The provided protocols offer a foundation for researchers to investigate the enzymatic metabolism of isoferulic acid further. While its interaction with CYP450 enzymes as a substrate requires more detailed investigation, its inhibitory effects suggest a potential for drug-drug interactions. Furthermore, its ability to modulate the activity of detoxification enzymes like GLO1 highlights its potential therapeutic applications in conditions associated with increased dicarbonyl stress. These application notes and protocols are intended to facilitate further research into the enzymatic reactions involving isoferulic acid, contributing to a deeper understanding of its pharmacological profile.

References

Application Notes and Protocols for Testing Isoferulic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid, a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. A thorough understanding of its bioavailability is crucial for the development of isoferulic acid as a therapeutic agent. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that determines the efficacy of a compound. This document provides a detailed experimental design for testing the bioavailability of isoferulic acid, encompassing both in vitro and in vivo methodologies. The protocols outlined herein are intended to guide researchers in obtaining robust and reproducible data to support drug development programs.

I. In Vitro Permeability and Metabolism Assays

In vitro models are essential for the initial screening of a compound's permeability and metabolic stability, providing valuable insights into its potential oral absorption and first-pass metabolism.

A. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. This model is widely used to predict the intestinal permeability of drug candidates.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values >200 Ω·cm² are considered suitable for permeability studies.

    • Additionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) to confirm monolayer integrity.

  • Transport Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

    • Apical to Basolateral (A-B) Transport: Add isoferulic acid (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add isoferulic acid to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of isoferulic acid in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Data Presentation: Caco-2 Permeability of Isoferulic Acid

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Isoferulic AcidValueValueValueClassification
Propranolol (High Permeability Control)>10--High
Atenolol (Low Permeability Control)<1--Low
B. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay assesses the metabolic stability of a compound in the liver, providing an indication of its potential for first-pass metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing rat or human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).

    • Add isoferulic acid to the reaction mixture at a final concentration of, for example, 1 µM.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling and Reaction Termination:

    • Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of isoferulic acid using a validated LC-MS method.

    • Plot the natural logarithm of the percentage of remaining isoferulic acid against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Data Presentation: Metabolic Stability of Isoferulic Acid in Liver Microsomes

SpeciesIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
RatValueValueClassification
HumanValueValueClassification
Verapamil (High Clearance Control)<10>100Low
Warfarin (Low Clearance Control)>60<10High

II. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to determine the pharmacokinetic profile of isoferulic acid in a whole biological system, providing data on its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Prepare a formulation of isoferulic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of isoferulic acid (e.g., 50 mg/kg) to the rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of isoferulic acid in the plasma samples using a validated HPLC or LC-MS/MS method.[1][2]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

    • Determine the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

Data Presentation: Pharmacokinetic Parameters of Isoferulic Acid in Rats (Oral Administration)

ParameterUnitValue (Mean ± SD)
Dosemg/kg50
Cmaxµg/mLValue
TmaxhValue
AUC(0-t)µg·h/mLValue
AUC(0-inf)µg·h/mLValue
t₁/₂hValue
CL/FmL/h/kgValue
Vd/FL/kgValue

Note: Values to be filled in based on experimental results. The provided table is a template. A study on the oral administration of isoferulic acid in rats reported a Tmax of less than 30 minutes, indicating rapid absorption.[3]

III. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the bioavailability of isoferulic acid.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation caco2 Caco-2 Permeability Assay pk_params Pharmacokinetic Parameters caco2->pk_params Papp, Efflux Ratio microsomal Liver Microsomal Stability microsomal->pk_params t1/2, CLint pk_study Pharmacokinetic Study in Rats pk_study->pk_params Cmax, Tmax, AUC metabolite_id Metabolite Identification bioavailability Bioavailability Assessment metabolite_id->bioavailability pk_params->bioavailability signaling Signaling Pathway Analysis bioavailability->signaling

Experimental workflow for isoferulic acid bioavailability.
Signaling Pathways Modulated by Isoferulic Acid

Isoferulic acid has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation and oxidative stress. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Isoferulic acid has been shown to inhibit this pathway.

nfkB_pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates isoferulic_acid Isoferulic Acid isoferulic_acid->IKK inhibits gene_transcription Pro-inflammatory Gene Transcription

Inhibition of the NF-κB signaling pathway by isoferulic acid.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the antioxidant response. Isoferulic acid can activate this pathway, leading to the expression of antioxidant enzymes.

nrf2_pathway cluster_nucleus oxidative_stress Oxidative Stress Keap1 Keap1 oxidative_stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases nucleus Nucleus Nrf2->nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to isoferulic_acid Isoferulic Acid isoferulic_acid->Keap1 inhibits antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) ARE->antioxidant_genes

Activation of the Nrf2 signaling pathway by isoferulic acid.

Conclusion

The experimental design outlined in this application note provides a comprehensive framework for the evaluation of isoferulic acid bioavailability. By combining in vitro permeability and metabolism assays with in vivo pharmacokinetic studies, researchers can obtain a thorough understanding of the ADME properties of isoferulic acid. The provided protocols and data presentation formats are designed to ensure the generation of high-quality, comparable data. Furthermore, the investigation of isoferulic acid's effects on key signaling pathways will contribute to a deeper understanding of its mechanism of action and therapeutic potential. This integrated approach is essential for the successful development of isoferulic acid as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of cinnamic acid isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between Cinnamic Acid Isomer Peaks

Question: I am observing co-elution or poor separation between the cis- and trans- isomers of cinnamic acid. How can I improve the resolution?

Answer: Achieving baseline separation of geometric isomers like cis- and trans-cinnamic acid can be challenging due to their similar structures. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Cinnamic acid is an acidic compound with a pKa around 4.4.[1] Controlling the mobile phase pH is critical. It is recommended to work at a pH at least one to two units away from the pKa to ensure the analyte is in a single ionic form.[1][2] Acidifying the mobile phase with 0.1% acetic acid or phosphoric acid is a common and effective strategy.[1]

    • Organic Modifier: Experiment with different organic modifiers. Acetonitrile is often preferred due to its low viscosity and favorable UV transmittance.[1][3] However, switching to methanol (B129727) can alter selectivity and may improve resolution in some cases.[3]

    • Solvent Strength: Systematically vary the percentage of the organic modifier in small increments.[1] Decreasing the organic solvent concentration will increase retention times, which may lead to better separation.[3]

  • Adjust Column Temperature: Temperature can significantly influence selectivity.[1] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to observe its effect on resolution.[1]

  • Change Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different column chemistry. A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds like cinnamic acid compared to a standard C18 column.[1] For separating geometric isomers, a column providing shape-based selectivity, such as a cholesterol-bonded phase, could also be effective.[4]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also lengthen the analysis time.[1]

Issue 2: Inconsistent Retention Times

Question: The retention times for my cinnamic acid isomer peaks are shifting between injections. What is causing this instability?

Answer: Drifting retention times can compromise the reliability of your analysis.[3] The following factors are common causes:

  • Mobile Phase Instability:

    • Inconsistent Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Minor variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts.[1]

    • Evaporation: The more volatile organic component of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.[3]

    • pH Fluctuation: If you are not using a buffer, the pH of the mobile phase can change. Use a buffer to maintain a stable pH.[1]

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as changes in ambient lab temperature can affect retention times.[1][2]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analytical run.[3] This is particularly crucial for gradient elution. Flush the column with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.[3]

Issue 3: Peak Tailing

Question: My cinnamic acid peaks are asymmetrical and show significant tailing. How can I achieve more symmetrical peaks?

Answer: Peak tailing for acidic compounds like cinnamic acid is often due to secondary interactions with the stationary phase.[1]

  • Adjust Mobile Phase pH: Tailing can occur if the mobile phase pH is too close to the pKa of cinnamic acid.[1] Lowering the pH to ensure the acid is in its protonated form will minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[1] A pH of 2.5-3.0 is often effective.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting your sample.[3]

  • Column Contamination or Degradation: A contaminated or old column can cause peak tailing.[3] Try flushing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[3]

  • Extra-Column Effects: Long or wide-bore tubing between the column and the detector can contribute to peak broadening and tailing. Use tubing with a smaller internal diameter and ensure all connections are secure with minimal dead volume.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating cis- and trans-cinnamic acid?

A1: A robust starting point is a reversed-phase HPLC method using a C18 column.[1] A mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture is commonly employed. For instance, a gradient of methanol and water with 0.2% acetic acid can be effective.[1] UV detection is typically performed at a wavelength between 270-325 nm.[1][3]

Q2: How can I confirm the identity of the cis- and trans-isomer peaks?

A2: The trans-isomer of cinnamic acid is generally more stable and abundant. In reversed-phase chromatography, the trans-isomer is typically more retained and will have a longer retention time than the cis-isomer.[1] To confirm peak identities, you can inject a standard of pure trans-cinnamic acid. Additionally, UV irradiation can be used to induce the conversion of the trans-isomer to the cis-isomer, which can aid in peak identification.[1]

Q3: Can other chromatographic techniques be used to separate cinnamic acid isomers?

A3: Yes, other techniques can be employed:

  • Gas Chromatography (GC): GC can be used, but it often requires derivatization of the carboxylic acid group to increase the volatility of the isomers.[1]

  • Thin-Layer Chromatography (TLC): TLC is suitable for the separation and purity verification of cinnamic acid isomers. For example, a mobile phase of chloroform (B151607) and ethyl acetate (B1210297) (8:2) on a silica gel plate has been used successfully.[1]

Q4: What should I do if I see unexpected peaks in my chromatogram?

A4: Unexpected peaks could be due to several factors:

  • Isomerization: An unexpected peak eluting near the trans-cinnamic acid peak may be the cis-isomer formed due to light exposure.[5] Minimize light exposure during sample preparation and analysis by using amber vials.[5]

  • Degradation Products: Cinnamic acid can degrade under certain conditions. Compare the chromatograms of stressed and unstressed samples to identify potential degradation products.[2]

  • Solvent Impurities: Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks. Always use high-purity, HPLC-grade solvents.[5]

Data Presentation

Table 1: Example HPLC Retention Times for Cinnamic Acid Isomers

IsomerRetention Time (minutes)
cis-Cinnamic Acid23.12
trans-Cinnamic Acid41.08

Note: This data is illustrative and based on a specific reversed-phase HPLC method. Retention times will vary with different chromatographic conditions.[1]

Table 2: Typical Performance Characteristics of an HPLC Method for Cinnamic Acid Analysis

ParameterTypical Value
Linearity (R²)≥ 0.999
Intra-day Precision (%RSD)≤ 5%
Inter-day Precision (%RSD)≤ 8%
Spike Recovery85–115%
Resolution (Rs) between isomers≥ 1.5

Source: Illustrative data based on typical analytical method performance.[1]

Experimental Protocols

General Reversed-Phase HPLC Method for Cinnamic Acid Isomer Separation

This protocol provides a general method for the separation of cis- and trans-cinnamic acid isomers. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Solvent B and increasing it over the run time to elute both isomers effectively.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 279 nm or 320 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve cinnamic acid standards and samples in methanol. Filter the solutions through a 0.45 µm syringe filter before injection.[1]

Mandatory Visualization

Caption: Troubleshooting workflow for common HPLC issues in cinnamic acid isomer separation.

Caption: General workflow for HPLC method development for cinnamic acid isomer separation.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methoxycinnamic acid (isoferulic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives are the Knoevenagel-Doebner condensation and the Perkin reaction.[1][2][3][4][5] Each method has its own set of advantages and challenges related to reaction conditions, yield, and purity.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The common starting materials are vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and an active methylene (B1212753) compound like malonic acid or an acid anhydride (B1165640) like acetic anhydride.[2][4]

Q3: What is the chemical formula and molecular weight of this compound?

A3: The chemical formula is C₁₀H₁₀O₄, and the molecular weight is 194.19 g/mol .[6]

Q4: What are the key applications of this compound?

A4: this compound is a phenolic compound with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] It is used in the synthesis of other molecules, such as tranilast (B1681357) and its analogs.

Q5: How should this compound be stored?

A5: It should be stored in a cool, dry place, protected from light.[2] For solutions, maintaining a neutral pH and using amber-colored containers can minimize degradation.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Knoevenagel-Doebner Condensation

Q: My Knoevenagel-Doebner reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the Knoevenagel-Doebner condensation can be attributed to several factors. Below is a list of common problems and their solutions:

Potential Cause Recommended Solution
Inappropriate Catalyst Screen a variety of basic catalysts such as piperidine (B6355638) or proline, or Lewis acids. Optimize the catalyst loading, typically starting with 5-10 mol%.[1] Ensure the catalyst is fresh.
Unsuitable Solvent Test different solvents. Protic polar solvents like ethanol (B145695) and water, or aprotic polar solvents like DMF, have been shown to be effective.[1] In some cases, solvent-free conditions can be optimal. Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
Suboptimal Temperature Systematically vary the reaction temperature. While many Knoevenagel condensations work well at room temperature, some may require heating.[1] For phenolic aldehydes, high temperatures can lead to side reactions like decarboxylation.[9]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Water as a Byproduct The Knoevenagel condensation produces water, which can reverse the reaction. Remove water using a Dean-Stark trap or by adding molecular sieves to drive the equilibrium towards the product.[9]
Oxidation of Phenolic Groups The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at higher temperatures and in the presence of a base. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[9]
Issue 2: Side Product Formation

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: The formation of side products is a common issue. Here are some potential side reactions and how to mitigate them:

Side Reaction Recommended Solution
Self-condensation of Aldehyde Strong bases can promote the self-condensation of the starting aldehyde. Use a milder base like ammonium (B1175870) acetate (B1210297) or an amine salt.[1]
Michael Addition The product can sometimes react with another molecule of the active methylene compound. Use a 1:1 molar ratio of the aldehyde and the active methylene compound to minimize this.[1]
Decarboxylation Excessive heat can cause the final product to decarboxylate, especially when using the Doebner modification with malonic acid.[10] Carefully control the reaction temperature and time.
Formation of Isomers If starting with a mixture of vanillin and isovanillin, a mixture of ferulic acid and isoferulic acid will be obtained, complicating purification. Ensure the purity of the starting aldehyde.
Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. What are some effective purification strategies?

A: Purification can be challenging due to residual catalyst or the presence of side products.

Problem Recommended Solution
Catalyst Residue If using a homogeneous catalyst, it can be difficult to remove. Consider using a heterogeneous (solid-supported) catalyst which can be easily filtered off after the reaction.
Precipitation and Recrystallization After the reaction, pouring the mixture into cold, dilute acid (like HCl) should precipitate the crude product.[11] The solid can then be collected by filtration and washed with cold water.[11] Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective method for purification.[9]
Chromatography If recrystallization is insufficient, column chromatography can be used to separate the desired product from impurities.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a baseline for optimization.

Table 1: Knoevenagel-Doebner Condensation Conditions and Yields

Starting AldehydeActive MethyleneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
VanillinMalonic AcidProline (0.1 eq)Ethanol60480 (conversion)[12]
p-HydroxybenzaldehydesMalonic AcidPiperidineDMF900.585-92[13]
4-methoxybenzaldehydeMalonic Acidβ-alaninePyridine (B92270)Reflux1.5-[11]
4-methoxybenzaldehydeMalonic AcidPiperidinePyridineReflux498[11]

Table 2: Perkin Reaction Conditions and Yields

Starting AldehydeAcid AnhydrideCatalystTemperature (°C)Time (h)Yield (%)Reference
VanillinAcetic AnhydridePiperidine-504 (3 weeks)High[2]
VanillinAcetic AnhydrideBenzylamine85-952Improved[2]
p-methoxybenzaldehydeAcetic AnhydrideAnhydrous Sodium Acetate501-[14]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is a general guideline based on the Doebner modification.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) and malonic acid (1.5-2.5 eq) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine or proline (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (around 90-110°C) and monitor the reaction progress by TLC. Reaction times can vary from 2 to 8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid. This will neutralize the pyridine and precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Microwave-Assisted Knoevenagel-Doebner Synthesis

Microwave irradiation can significantly reduce reaction times.[13]

  • Reactant Mixture: In a microwave-safe vessel, dissolve the phenolic aldehyde (e.g., isovanillin, 8 mmol) and malonic acid (24 mmol) in DMF (5 mL).

  • Catalyst Addition: Add piperidine (4 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Apply a constant power (e.g., 50 W) to reach and maintain a temperature of 90°C for 30 minutes.[13]

  • Work-up: After cooling, evaporate the solvent under vacuum. Precipitate the product by adding a cold, dilute aqueous solution of NH₄Cl.[13]

  • Isolation: Collect the solid product by filtration.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Isovanillin & Malonic Acid Solvent 2. Add Pyridine/ Piperidine Reactants->Solvent Heat 3. Heat to Reflux Solvent->Heat Monitor 4. Monitor with TLC Heat->Monitor Precipitate 5. Pour into cold HCl(aq) Monitor->Precipitate Filter 6. Filter Solid Precipitate->Filter Recrystallize 7. Recrystallize Filter->Recrystallize Product Pure 3-Hydroxy-4- methoxycinnamic Acid Recrystallize->Product

Caption: Knoevenagel-Doebner synthesis workflow.

Troubleshooting_Yield Start Low Yield? Catalyst Optimize Catalyst & Loading Start->Catalyst Catalyst Issue? Solvent Screen Solvents Start->Solvent Solvent Issue? Temp Adjust Temperature Start->Temp Temp Issue? Time Increase Reaction Time (Monitor with TLC) Start->Time Time Issue? Water Remove Water (Dean-Stark/Sieves) Start->Water Equilibrium Issue? Inert Use Inert Atmosphere Start->Inert Oxidation? End Yield Improved Catalyst->End Solvent->End Temp->End Time->End Water->End Inert->End

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Overcoming Low Solubility of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of isoferulic acid.

Frequently Asked Questions (FAQs)

Q1: What is isoferulic acid and why is its solubility in aqueous solutions low?

Isoferulic acid is a phenolic acid and a natural organic compound with various potential therapeutic properties.[1] Its molecular structure contains both hydrophobic (the phenyl ring) and hydrophilic (carboxylic acid and hydroxyl) groups. However, the overall structure is predominantly nonpolar, leading to poor solubility in water.[2][3]

Q2: What are the common organic solvents for dissolving isoferulic acid?

Isoferulic acid is readily soluble in several organic solvents. For creating concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used.[4][5][6] It is crucial to use anhydrous grades of these solvents, as absorbed moisture can significantly reduce the solubility of isoferulic acid.[7]

Q3: How does pH influence the solubility of isoferulic acid in aqueous solutions?

Isoferulic acid is a weakly acidic molecule with a carboxylic acid group and a phenolic hydroxyl group.[8] Its solubility in aqueous solutions is highly pH-dependent. At a pH below its predicted pKa of approximately 4.53, the carboxylic acid group is protonated, making the molecule less charged and thus less soluble in water.[8] By increasing the pH to a level above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[3][8] At physiological pH (7.4), the monoanionic form of isoferulic acid is the predominant species.[8]

Q4: What are cyclodextrins and how can they improve the solubility of isoferulic acid?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble "guest" molecules, like isoferulic acid, within their cavity, forming an inclusion complex.[9] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall aqueous solubility of the guest molecule.[10]

Troubleshooting Guides

Problem 1: Isoferulic acid precipitates when diluting a concentrated organic stock solution into an aqueous buffer.

This is a common issue known as "antisolvent precipitation," where the rapid change in solvent polarity causes the compound to crash out of the solution.

  • Solution 1: Slow, Dropwise Addition with Vigorous Mixing: Add the concentrated organic stock solution to the aqueous buffer drop by drop while continuously and vigorously vortexing or stirring the buffer. This rapid dispersion prevents the formation of localized areas of high concentration that lead to precipitation.

  • Solution 2: Use of a Co-solvent in the Final Solution: If compatible with your experimental system, include a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. This can help maintain the solubility of isoferulic acid. Be mindful that the final concentration of the organic solvent should not interfere with your assay (typically <0.5% for cell-based assays).[3]

  • Solution 3: pH Adjustment of the Aqueous Buffer: Ensure the pH of your final aqueous solution is above the pKa of isoferulic acid (pKa ≈ 4.53).[8] A neutral or slightly alkaline pH (e.g., pH 7.4) will favor the more soluble, deprotonated form of the molecule.[8]

  • Solution 4: Work with a More Dilute Stock Solution: Preparing a less concentrated stock solution in the organic solvent can reduce the magnitude of the polarity change upon dilution, thereby minimizing precipitation.

Problem 2: The prepared aqueous solution of isoferulic acid is cloudy or contains visible particles.

This indicates that the solubility limit of isoferulic acid in the current solvent system has been exceeded or that the dissolution process is incomplete.

  • Solution 1: Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break down aggregates and enhance the dissolution of the compound.

  • Solution 2: Gentle Warming: If isoferulic acid is stable at slightly elevated temperatures, gently warming the solution (e.g., to 37°C) can increase its solubility. Always verify the thermal stability of your compound before applying heat.

  • Solution 3: Centrifugation and Use of Supernatant: If undissolved particles persist, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant, which will contain the soluble fraction of isoferulic acid at its saturation solubility in that specific medium. This is a crucial step to ensure you are working with a homogenous solution.

  • Solution 4: Re-evaluate the Solubilization Method: If the desired concentration cannot be achieved, consider employing a more effective solubilization strategy, such as forming a cyclodextrin (B1172386) inclusion complex (see Experimental Protocols).

Data Presentation

Table 1: Solubility of Isoferulic Acid in Various Solvents

SolventSolubility (mg/mL)Source
Dimethylformamide (DMF)~20[4][5]
Dimethyl Sulfoxide (DMSO)~15 - 100[4][5][7][11]
Ethanol~10[4][5]
DMF:PBS (pH 7.2) (1:6)~0.14[4][5]

Table 2: Solubility of Ferulic Acid (an isomer of Isoferulic Acid) in Various Solvents at 25°C (Note: This data is for ferulic acid and serves as an estimation for isoferulic acid's behavior)

SolventSolubility (mole fraction)
Dimethyl Sulfoxide (DMSO)0.0526
Methanol0.0295
Ethanol0.0254
Isopropanol0.0194
Ethyl Acetate0.0130
Water0.000049

Experimental Protocols

Protocol 1: Preparation of Isoferulic Acid Stock Solution in an Organic Solvent
  • Materials: Isoferulic acid powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of isoferulic acid powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of isoferulic acid with a molecular weight of 194.18 g/mol , dissolve 1.94 mg in 1 mL of DMSO).[11]

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of Isoferulic Acid using a Co-solvent
  • Materials: Concentrated isoferulic acid stock solution in DMSO, sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Procedure:

    • Bring the concentrated stock solution and the aqueous buffer to room temperature.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vigorously vortexing the aqueous buffer, add the required volume of the isoferulic acid stock solution dropwise to achieve the desired final concentration.

    • Continue to vortex for at least 30 seconds to ensure the solution is homogenous.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Preparation of an Isoferulic Acid-Cyclodextrin Inclusion Complex (Kneading Method)
  • Materials: Isoferulic acid, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), deionized water, ethanol.

  • Procedure:

    • Determine the desired molar ratio of isoferulic acid to cyclodextrin (a 1:1 molar ratio is a common starting point).

    • In a mortar, place the calculated amount of cyclodextrin and add a small amount of deionized water to form a paste.

    • Dissolve the corresponding amount of isoferulic acid in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of isoferulic acid to the cyclodextrin paste in the mortar.

    • Knead the mixture thoroughly for 30-60 minutes until the ethanol has evaporated and a uniform paste is formed.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer to prepare the working solution.

Visualizations

experimental_workflow_for_aqueous_solution_preparation cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Isoferulic Acid add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock add_stock Add Stock Dropwise while Vortexing stock->add_stock Dilute buffer Aqueous Buffer (e.g., PBS) buffer->add_stock final_solution Final Aqueous Solution add_stock->final_solution troubleshooting_precipitation start Precipitation Observed Upon Dilution? slow_addition Slow Dropwise Addition with Vigorous Mixing start->slow_addition Yes adjust_ph Increase Buffer pH (> pKa ~4.53) start->adjust_ph Yes use_cosolvent Increase Co-solvent % (if possible) start->use_cosolvent Yes dilute_stock Use More Dilute Stock Solution start->dilute_stock Yes solution_clear Solution Clear? slow_addition->solution_clear adjust_ph->solution_clear use_cosolvent->solution_clear dilute_stock->solution_clear proceed Proceed with Experiment solution_clear->proceed Yes troubleshoot_further If Not Clear, Try Another Method (e.g., Cyclodextrin) solution_clear->troubleshoot_further No signaling_pathway_relevance cluster_solubility Solubility Challenge cluster_application Experimental Application ifa_powder Isoferulic Acid (IFA) (Poorly Soluble) solubilization Solubilization Techniques (pH, Co-solvents, Cyclodextrins) ifa_powder->solubilization ifa_solution Soluble IFA in Aqueous Medium solubilization->ifa_solution cell_culture Cell-Based Assays (e.g., Leukemia, Pancreatic Cancer Cells) ifa_solution->cell_culture Treatment akt_mtor Akt/mTOR Pathway cell_culture->akt_mtor Inhibition nfkb NF-κB Pathway cell_culture->nfkb Inhibition

References

addressing matrix effects in LC-MS analysis of 3-Hydroxy-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 3-Hydroxy-4-methoxycinnamic acid (also known as isoferulic acid).

Troubleshooting Guide

Issue: Poor sensitivity, inconsistent results, or non-reproducible quantification of this compound.

This is a common indication of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2]

Question: My signal intensity for this compound is significantly lower in plasma samples compared to the standard solution. What should I do?

Answer: This is a classic sign of ion suppression.[3] Here’s a step-by-step approach to troubleshoot and mitigate this issue:

  • Confirm Matrix Effects: The first step is to quantitatively assess the extent of the matrix effect. This can be done using the post-extraction spike method.[1]

    • Protocol:

      • Prepare a blank plasma sample using your standard extraction procedure.

      • Prepare a neat solution of this compound in the reconstitution solvent at a known concentration.

      • Spike the extracted blank plasma with the same known concentration of this compound.

      • Analyze both samples by LC-MS.

      • Calculate the matrix effect using the following formula:

        • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

        • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering components.[1]

    • Recommended Methods for this compound (a phenolic acid):

      • Protein Precipitation (PPT): This is a simple and fast method. A study on the simultaneous analysis of caffeic, ferulic, and isoferulic acids in rabbit plasma successfully used protein precipitation with 10% trifluoroacetic acid (TFA).[4]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For an acidic analyte like this compound, it's recommended to adjust the sample pH to be at least two pH units lower than its pKa to ensure it is uncharged and efficiently extracted into an organic solvent.

      • Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup. A mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective at removing a wide range of interferences.

  • Chromatographic Separation: If sample preparation optimization is insufficient, improving the chromatographic separation can help resolve this compound from co-eluting interferences.[3]

    • Strategies:

      • Gradient Modification: Adjust the gradient slope to better separate the analyte from matrix components.

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1][5] A SIL-IS, such as trans-Isoferulic acid-d3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy and reproducibility of quantitative results.[2]

Q2: How can I choose the best sample preparation technique for this compound?

A2: The choice depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PPT): Quick and easy, a good starting point for less complex matrices.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and is recommended for complex matrices or when high sensitivity is required.

The following diagram illustrates a decision-making workflow for selecting a sample preparation method.

start Start: Matrix Effect Suspected check_sensitivity Is high sensitivity required? start->check_sensitivity check_matrix Is the matrix complex (e.g., plasma, tissue)? check_sensitivity->check_matrix No use_spe Use Solid-Phase Extraction (SPE) (e.g., mixed-mode) check_sensitivity->use_spe Yes try_ppt Start with Protein Precipitation (PPT) check_matrix->try_ppt No try_lle Consider Liquid-Liquid Extraction (LLE) check_matrix->try_lle Yes evaluate Evaluate Matrix Effect (Post-Extraction Spike) try_ppt->evaluate try_lle->evaluate use_spe->evaluate acceptable Matrix Effect Acceptable? evaluate->acceptable end Proceed with Method Validation acceptable->end Yes optimize_chrom Optimize Chromatography acceptable->optimize_chrom No optimize_chrom->evaluate

Sample Preparation Method Selection Workflow

Q3: What are the typical instrument parameters for the LC-MS/MS analysis of this compound?

A3: Based on methods for structurally similar compounds, here are some recommended starting parameters. Optimization will be required for your specific instrument and application.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common for phenolic acids. A published method for isoferulic acid used acetonitrile/glacial acetic acid/water (15:0.5:85, v/v).[4]

    • Flow Rate: 0.8-1.0 mL/min.[4]

  • MS/MS System:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic compounds.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

Q4: Is a stable isotope-labeled internal standard always necessary?

A4: While not strictly mandatory in all cases, a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative bioanalysis to ensure the highest accuracy and precision by compensating for matrix effects and other sources of variability.[1][5] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

The following diagram illustrates the principle of using a SIL-IS.

cluster_sample Sample with Matrix cluster_lcms LC-MS Ion Source analyte Analyte (3-H-4-MCA) ion_suppression Ion Suppression (Matrix Components) analyte->ion_suppression sil_is SIL-IS (d3-Isoferulic Acid) sil_is->ion_suppression suppressed_analyte Suppressed Analyte Signal ion_suppression->suppressed_analyte suppressed_is Suppressed IS Signal ion_suppression->suppressed_is ratio Analyte/IS Ratio Remains Constant suppressed_analyte->ratio suppressed_is->ratio quant Accurate Quantification ratio->quant

Compensation for Ion Suppression using a SIL-IS

Quantitative Data Summary

The following table summarizes recovery data from a study analyzing isoferulic acid in rabbit plasma using protein precipitation with 10% TFA, and provides illustrative matrix effect data for different sample preparation techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 98.3[4]85 - 95 (Typical)> 90 (Typical)
Matrix Effect (%) 75 (Illustrative)90 (Illustrative)98 (Illustrative)
Overall Process Efficiency (%) 73.780.8 - 90.3> 88.2

Note: Illustrative data is based on general performance for phenolic acids and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for the analysis of isoferulic acid in rabbit plasma.[4]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 15 µL of the internal standard working solution (e.g., trans-Isoferulic acid-d3).

  • Vortex for 30 seconds.

  • Add 100 µL of 10% (v/v) trifluoroacetic acid (TFA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Set A: Spike a known amount of this compound into the reconstitution solvent.

  • Prepare Set B: Extract blank plasma using the chosen sample preparation protocol (e.g., Protocol 1). Spike the same amount of this compound into the final extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect: ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100.

References

troubleshooting poor peak shape of isoferulic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of isoferulic acid, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my isoferulic acid peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like isoferulic acid. This is often due to unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the polar functional groups of isoferulic acid, causing tailing.[1][2][3][4]

    • Solution 1: Lower Mobile Phase pH: Adding an acidifier like phosphoric acid or formic acid to the mobile phase (to a pH of around 2.5-3.5) will suppress the ionization of the silanol groups and the carboxylic acid moiety of isoferulic acid. This minimizes secondary interactions and improves peak symmetry.[2][4][5]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or ODS column. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction.[2][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][5][6]

    • Solution: Reduce the injection volume or dilute the sample.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[3][6]

    • Solution: Implement a column washing procedure or, if the column is old or has been subjected to harsh conditions, replace it.[6][7]

Question 2: My isoferulic acid peak is fronting. What is the cause and how can I fix it?

Peak fronting, an asymmetry where the front half of the peak is broader, is less common than tailing for acidic compounds but can still occur.

Potential Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting a sample concentration that is too high can lead to peak fronting.[2][8][9]

    • Solution: Decrease the sample concentration or the injection volume.[9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[3][8][11]

    • Solution: Ideally, dissolve the isoferulic acid standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.[11][12]

  • Column Collapse: A void or channel in the column packing can lead to distorted peaks, including fronting.[2][7] This can be caused by sudden pressure changes or operating the column outside its recommended pH or temperature range.[2]

    • Solution: Replace the column. To prevent recurrence, always operate the column within the manufacturer's specified limits.[2]

Question 3: The peak for isoferulic acid is broad. How can I improve its sharpness?

Broad peaks can compromise both resolution and sensitivity. Several factors can contribute to peak broadening.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before and after separation.[3]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[13]

  • Column Degradation: Over time, the efficiency of an HPLC column will decrease, leading to broader peaks.[3][6]

    • Solution: Check the column's performance with a standard. If efficiency has dropped significantly, it may need to be replaced.

  • Mobile Phase Mismatch: A mobile phase that is too "strong" (high percentage of organic solvent) can cause the analyte to elute too quickly, near the void volume, resulting in a broad peak.

    • Solution: Decrease the percentage of the organic solvent in the mobile phase to increase the retention factor (k') for isoferulic acid. A k' between 2 and 10 is generally ideal.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for isoferulic acid.

TroubleshootingWorkflow Troubleshooting Workflow for Isoferulic Acid Peak Shape start Poor Isoferulic Acid Peak Shape check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broad Broad Peak check_shape->broad Broad ph_check Is Mobile Phase pH < 4? tailing->ph_check overload_check_f Check for Overload: Reduce Concentration/Volume fronting->overload_check_f extra_column Check for Extra-Column Volume: Shorten/Replace Tubing broad->extra_column adjust_ph Adjust pH to 2.5-3.5 with Phosphoric/Formic Acid ph_check->adjust_ph No overload_check_t Check for Overload: Reduce Concentration/Volume ph_check->overload_check_t Yes end Good Peak Shape Achieved adjust_ph->end column_check_t Use End-Capped Column or Perform Column Wash overload_check_t->column_check_t column_check_t->end solvent_check Is Sample Solvent Stronger than Mobile Phase? overload_check_f->solvent_check change_solvent Dissolve Sample in Mobile Phase solvent_check->change_solvent Yes column_check_f Inspect/Replace Column for Voids/Collapse solvent_check->column_check_f No change_solvent->end column_check_f->end retention_check Is Retention Factor (k') < 2? extra_column->retention_check adjust_mobile_phase Decrease Organic Solvent Percentage retention_check->adjust_mobile_phase Yes column_check_b Check Column Efficiency/ Replace if Degraded retention_check->column_check_b No adjust_mobile_phase->end column_check_b->end

Caption: A step-by-step guide to diagnosing and resolving common peak shape issues.

Data Presentation

The mobile phase pH is a critical parameter for achieving a symmetrical peak shape for ionizable compounds like isoferulic acid. Operating at a pH well below the pKa of the analyte's carboxylic acid group (typically around 4-5) and the pKa of silanol groups (around 3.5-4) is crucial.

Table 1: Effect of Mobile Phase pH on Isoferulic Acid Peak Shape

Mobile Phase pHTailing Factor (Tf)Peak Shape ObservationRationale
6.8> 2.0Severe TailingBoth isoferulic acid and residual silanols are ionized, leading to strong secondary interactions.
4.5~1.8Moderate TailingIsoferulic acid is partially ionized, still allowing for some interaction with ionized silanols.
3.5~1.3Minor TailingIonization of silanols is suppressed, but isoferulic acid may still be partially ionized.
2.8≤ 1.2Symmetrical PeakBoth isoferulic acid and silanol groups are in their neutral, protonated forms, minimizing repulsive and secondary interactions.[2][5]

Note: Tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a typical reversed-phase mobile phase for the analysis of isoferulic acid.

Objective: To prepare a mobile phase with a controlled pH to ensure a symmetrical peak shape.

Materials:

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (85%) or Formic acid (99%)

  • 0.45 µm solvent filters

  • Graduated cylinders

  • Volumetric flasks

  • pH meter

Procedure:

  • Aqueous Phase Preparation:

    • Measure 950 mL of HPLC-grade water into a 1 L glass beaker.

    • While stirring, slowly add a small amount of acid (e.g., 0.5-1.0 mL of 85% phosphoric acid) to the water.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the aqueous solution. Continue to add acid dropwise until the pH is stable at the desired value (e.g., 2.8).

    • Transfer the pH-adjusted aqueous solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Solvent Mixing:

    • Based on the desired mobile phase composition (e.g., Acetonitrile:Water 25:75 v/v), measure the required volumes of the organic and aqueous phases using graduated cylinders.[14]

    • For a 1 L total volume of a 25:75 mixture, measure 250 mL of acetonitrile and 750 mL of the prepared pH-adjusted water.

    • Combine the solvents in a clean, labeled solvent reservoir bottle.

  • Degassing:

    • Mix the mobile phase thoroughly.

    • Degas the mobile phase using vacuum filtration through a 0.45 µm filter, sonication, or an inline degasser to remove dissolved gases, which can cause baseline instability and pump issues.

Protocol 2: Column Washing and Regeneration

This protocol is for cleaning a C18 column that shows signs of contamination, leading to poor peak shape.

Objective: To remove strongly retained contaminants from the column.

Materials:

Procedure:

  • Disconnect the column from the detector to prevent contamination from flowing into the detector cell.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Wash 1 (Polar Wash): Flush the column with 20 column volumes of HPLC-grade water. (For a 150 x 4.6 mm column, this is approximately 30-40 mL).

  • Wash 2 (Intermediate Polarity): Flush the column with 20 column volumes of HPLC-grade acetonitrile.

  • Wash 3 (Non-polar Wash): Flush the column with 20 column volumes of isopropanol to remove strongly bound non-polar contaminants.

  • Re-equilibration:

    • Flush with 10 column volumes of acetonitrile.

    • Finally, re-equilibrate the column with the initial mobile phase for at least 20-30 column volumes, or until the baseline is stable.

  • Reconnect the column to the detector and inject a standard to assess the performance and peak shape.

Logical Relationship Diagram for Mobile Phase Selection

MobilePhaseSelection Mobile Phase Selection Logic for Isoferulic Acid start Start Method Development column_select Select C18 or ODS Column (e.g., 250x4.6 mm, 5 µm) start->column_select mobile_phase Choose Mobile Phase Components: Acetonitrile (ACN) and Water column_select->mobile_phase acidifier Add Acidifier to Aqueous Phase (e.g., Phosphoric Acid) mobile_phase->acidifier ph_control Adjust pH to 2.5 - 3.5 acidifier->ph_control gradient Run Scouting Gradient (e.g., 5-95% ACN) ph_control->gradient retention_check Evaluate Retention Time (tR) gradient->retention_check too_low tR too low (k' < 2) retention_check->too_low Low Retention too_high tR too high (k' > 10) retention_check->too_high High Retention optimal Optimal Retention retention_check->optimal Good Retention adjust_isocratic Adjust Isocratic %ACN or Modify Gradient Slope too_low->adjust_isocratic too_high->adjust_isocratic final_method Final Optimized Method optimal->final_method adjust_isocratic->final_method

Caption: A flowchart for selecting and optimizing the mobile phase in isoferulic acid analysis.

References

enhancing the stability of 3-Hydroxy-4-methoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions.1. Work under an inert atmosphere: Purge solutions with nitrogen or argon to minimize oxygen exposure. 2. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. 3. Control pH: Maintain a slightly acidic pH (ideally below the pKa of the carboxylic acid, around 4.5) to improve stability. 4. Use chelating agents: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions that can catalyze oxidation.
Precipitation in Aqueous Solution Poor solubility, especially at acidic pH where the compound is in its less soluble neutral form.1. Adjust pH: Increase the pH slightly to deprotonate the carboxylic acid group and enhance solubility. Note that higher pH can decrease stability, so a balance is needed. 2. Use co-solvents: Incorporate a water-miscible organic solvent such as ethanol, methanol (B129727), or DMSO (Dimethyl sulfoxide) to increase solubility. 3. Prepare fresh solutions: Due to potential for degradation and precipitation over time, it is best to prepare solutions fresh before use.
Loss of Potency or Inconsistent Results Chemical degradation of this compound due to factors like pH, temperature, or light exposure.1. Conduct a forced degradation study: Systematically expose your solution to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile. 2. Implement stabilization strategies: Based on the degradation profile, apply appropriate measures such as pH control, protection from light, and addition of antioxidants. 3. Validate analytical methods: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact compound from its degradation products.
Unexpected Peaks in Chromatogram Formation of degradation products or isomers.1. Characterize degradation products: Use techniques like LC-MS to identify the unexpected peaks. Common degradation pathways for similar compounds include decarboxylation and dimerization. 2. Review storage conditions: Ensure the solution has been stored under optimal conditions (e.g., refrigerated, protected from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The primary factors affecting the stability of this compound, like other phenolic compounds, are pH, temperature, light, and the presence of oxygen and metal ions. High pH (alkaline conditions), elevated temperatures, and exposure to UV light can significantly accelerate its degradation.[1][2]

Q2: What is the optimal pH for storing solutions of this compound?

A2: For optimal stability, it is generally recommended to store solutions of this compound in a slightly acidic to neutral pH range. While its isomer, ferulic acid, shows better stability at a pH lower than its pKa, it's important to note that at very low pH, solubility may be reduced.[3] A theoretical study suggests that at a physiological pH of 7.4, the more stable monoanionic form of isoferulic acid is predominant.[4]

Q3: How can I protect my solution from degradation by light?

A3: To protect your solution from photodegradation, always store it in amber-colored glass vials or containers. If clear containers are used, they should be wrapped in aluminum foil or stored in a dark place.[5] For the closely related ferulic acid, exposure to UV radiation is a known cause of degradation.[6]

Q4: Are there any additives that can enhance the stability of this compound?

A4: Yes, the addition of antioxidants and chelating agents can enhance stability. Antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation. Chelating agents such as EDTA can sequester trace metal ions that may catalyze oxidation reactions. For its isomer ferulic acid, it has been shown to stabilize solutions of vitamins C and E.[1]

Q5: How should I store my this compound solutions for short-term and long-term use?

A5: For short-term use, solutions can be stored at 2-8°C, protected from light. For long-term storage, it is advisable to aliquot the solution into smaller volumes and store them at -20°C or below to minimize freeze-thaw cycles. A study on a related compound, ferulic acid, showed good stability in plasma after three freeze-thaw cycles and for 24 hours at ambient temperature and 4°C.[7][8]

Data Presentation

The following table summarizes the degradation of ferulic acid, a close isomer of this compound, under forced degradation conditions. This data can be used as a proxy to understand the potential stability profile of isoferulic acid.

Table 1: Forced Degradation of Ferulic Acid

Stress ConditionIncubation TimeTemperature% Degradation
0.1 M HCl (Acid)1 hourRoom Temperature~29.37%[9]
0.1 M NaOH (Base)1 hourRoom Temperature~16.33%[9]
UV Light24 hoursRoom TemperatureSignificant isomerization[10]

Data is for ferulic acid and serves as an estimate for isoferulic acid behavior.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). A study on ferulic acid used a mobile phase of methanol and water (pH 3.0) in a 48:52 v/v ratio.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 320 nm).[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock_solution->acid base Base Hydrolysis (0.1 M NaOH) stock_solution->base oxidation Oxidation (3% H2O2) stock_solution->oxidation thermal Thermal (60°C) stock_solution->thermal photo Photolytic (UV/Vis Light) stock_solution->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Degradation, Kinetics) hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products parent This compound decarboxylated Decarboxylated Product parent->decarboxylated Heat/pH dimer Dimerized Product parent->dimer Oxidation isomer Cis-Isomer parent->isomer Light (UV)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Isoferulic Acid Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of isoferulic acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: My isoferulic acid yield is significantly lower than expected. What are the most common initial factors to check?

A1: Low recovery of isoferulic acid can stem from several factors. The primary aspects to investigate are the choice of extraction solvent and its polarity, the extraction temperature, and the solid-to-liquid ratio. An inappropriate solvent may not efficiently solubilize the isoferulic acid, while excessively high temperatures can lead to its degradation.[1] The ratio of the sample matrix to the solvent volume is also a critical parameter that influences extraction efficiency.[1] Additionally, ensure that your analytical standards are fresh, as degradation of standards during storage can lead to inaccurate quantification.[2]

Q2: Can the pH of my extraction solvent impact the yield and stability of isoferulic acid?

A2: Yes, pH is a critical factor. Isoferulic acid, a phenolic compound, is more stable in slightly acidic conditions (pH 3-6).[3] Alkaline conditions (high pH) can promote the hydrolysis of its ester group and the oxidation of the phenolic hydroxyl groups, leading to degradation.[3] Therefore, maintaining a slightly acidic pH throughout the extraction and analysis process is recommended. This can be achieved by adding a small amount of a weak acid like formic or acetic acid to your extraction solvent.[3]

Q3: I am observing unknown peaks in my chromatograms. What could be the cause?

A3: The appearance of unknown peaks in your chromatogram could indicate the presence of degradation products of isoferulic acid.[3] Degradation can occur through hydrolysis of the ester bond, which would release ferulic acid, or through oxidation of the catechol group.[3] To confirm this, you can compare the retention time of the unknown peak with that of a ferulic acid standard.[3] To mitigate degradation, it is crucial to control factors like pH, temperature, and exposure to light during the extraction process.[3]

Q4: How can I minimize the degradation of isoferulic acid during the extraction process?

A4: To minimize degradation, several precautions should be taken. It is advisable to work with fresh plant material and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.[3] Lyophilizing the frozen material can also be beneficial as it removes water that could participate in hydrolytic reactions.[3] During solvent extraction, using amber-colored glassware and working in a dimly lit area can prevent photodegradation.[4] Conducting the extraction under an inert atmosphere, such as nitrogen, can prevent oxidation.[4] Additionally, adding antioxidants like ascorbic acid to the extraction solvent can help reduce oxidative degradation.[4]

Q5: What are the best storage conditions for my final isoferulic acid extract?

A5: For long-term stability, extracts should be stored at low temperatures, such as in a refrigerator (2-8°C) or a freezer (below -18°C).[4] It is crucial to protect the extract from light by using amber-colored vials and storing them in the dark.[4] For highly sensitive compounds, storing under an inert gas like nitrogen can further prevent long-term oxidation.[5]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps Citations
Inappropriate Sorbent Choice Select a sorbent with a high affinity for isoferulic acid. Given its phenolic nature, a reversed-phase (e.g., C18) or a mixed-mode sorbent combining reversed-phase and ion-exchange characteristics may be suitable.[6][7]
Incorrect Sample pH Adjust the pH of the sample to be 2 pH units below the pKa of isoferulic acid to ensure it is in its neutral form for better retention on a reversed-phase sorbent.[2]
Inadequate Sorbent Conditioning Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading (unless using a specific polymer-based sorbent).[2][6]
Sample Loading Flow Rate Too High Decrease the flow rate during sample loading to allow for sufficient interaction between the isoferulic acid and the sorbent. A flow rate of approximately 1 mL/minute is a good starting point.[2][8]
Wash Solvent Too Strong The wash solvent may be eluting the isoferulic acid along with the interferences. Use a weaker solvent for the wash step.[6]
Elution Solvent Too Weak If isoferulic acid is not being eluted, the elution solvent may be too weak. Increase the polarity or strength of the elution solvent. Adding a small amount of acid or base to the elution solvent can also help to disrupt interactions with the sorbent.[8][9]
Insufficient Drying of Cartridge For aqueous samples and water-immiscible elution solvents, ensure the cartridge is thoroughly dried after the wash step to prevent poor recovery.[6]
Issue 2: Emulsion Formation in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps Citations
High Concentration of Surfactant-like Compounds Samples with high levels of fats, phospholipids, or proteins are prone to emulsion formation.[10]
Vigorous Shaking Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation while still allowing for extraction.[10]
Breaking an Emulsion If an emulsion has formed, you can try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. This technique is known as "salting out".[10]
Centrifugation can also be effective in separating the layers.[10]
Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.[10]
Alternative Technique For samples that consistently form emulsions, consider using Supported Liquid Extraction (SLE) as an alternative.[10]
Issue 3: Low Yield in Supercritical Fluid Extraction (SFE)
Potential Cause Troubleshooting Steps Citations
Low Polarity of Supercritical CO2 Supercritical CO2 is nonpolar and may not be efficient for extracting polar compounds like isoferulic acid on its own.[11]
Insufficient Co-solvent Add a polar co-solvent such as ethanol (B145695) or methanol (B129727) to the supercritical CO2 to increase its polarity and solvating power for isoferulic acid.[12]
Suboptimal Temperature and Pressure The density and solvating power of the supercritical fluid are dependent on temperature and pressure. These parameters need to be optimized for efficient extraction. For phenolic compounds, temperatures often range from 40-60°C and pressures from 100-400 bar.[13][14]
Inadequate Extraction Time Ensure the extraction time is sufficient for the supercritical fluid to penetrate the matrix and extract the isoferulic acid. SFE is generally a fast process, often completed in 10 to 60 minutes.[15]
Blockages in the System If water is present in the sample, it can freeze in the restrictor or valve, causing blockages. Ensure the sample is adequately dried before extraction.[15]

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction Method Advantages Disadvantages Typical Solvents/Conditions Citations
Solid-Phase Extraction (SPE) Highly selective, high recovery, easy to automate, low solvent consumption.Can be more expensive than LLE, requires method development.Reversed-phase (C18), ion-exchange, or mixed-mode cartridges with various organic solvents and buffers.[6][11][16]
Liquid-Liquid Extraction (LLE) Simple, inexpensive, effective for initial fractionation.Time-consuming, requires large volumes of organic solvents, potential for emulsion formation.Immiscible aqueous and organic solvents (e.g., water and ethyl acetate).[10][11][17]
Supercritical Fluid Extraction (SFE) Green and sustainable, high selectivity, fast, no residual solvent.High initial equipment cost, may require a co-solvent for polar compounds.Supercritical CO2, often with a polar co-solvent like ethanol.[11][15][18]
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, lower solvent consumption, higher efficiency.High energy can potentially degrade some compounds if not controlled.Various organic solvents (e.g., methanol, ethanol).[17][19]
Microwave-Assisted Extraction (MAE) Significantly reduced extraction time, lower solvent consumption, higher efficiency.Potential for thermal degradation of compounds if not properly controlled.Polar solvents that absorb microwave energy (e.g., ethanol, water).[14][17]

Table 2: Influence of Extraction Parameters on Isoferulic Acid Recovery

Parameter General Effect on Recovery Optimal Range/Condition Citations
Solvent Polarity The polarity of the solvent should match that of isoferulic acid for optimal solubility. Mixtures of organic solvents with water are often used.Ethanol-water or methanol-water mixtures are commonly effective for phenolic acids.[11][14]
Temperature Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation.Typically between 40°C and 80°C, but needs to be optimized to avoid degradation.[1][14]
pH Affects the stability and ionization state of isoferulic acid.Slightly acidic (pH 3-6) to maintain stability and ensure the neutral form for reversed-phase SPE.[3]
Solid-to-Liquid Ratio A higher ratio of solvent to sample generally improves extraction efficiency up to a certain point.Needs to be optimized for each specific matrix and method.[1]
Extraction Time Longer extraction times can increase yield but also the risk of degradation.Varies significantly with the extraction method (e.g., minutes for MAE and UAE, hours for maceration).[14][17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Isoferulic Acid

This protocol provides a general guideline for the extraction of isoferulic acid from a liquid matrix using a reversed-phase SPE cartridge.

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the sample volume and analyte concentration.

  • Conditioning:

    • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water or a buffer with a pH similar to the sample. Do not let the sorbent dry out.[2]

  • Sample Loading:

    • Pre-treat the sample by adjusting the pH to be approximately 2 units below the pKa of isoferulic acid to ensure it is in its non-ionized form.

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).[2]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Drying:

    • If a water-immiscible elution solvent is to be used, dry the cartridge thoroughly under vacuum or with nitrogen gas for 5-20 minutes.[6]

  • Elution:

    • Elute the isoferulic acid with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). A small amount of acid may be added to the elution solvent to improve recovery.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The eluate can be concentrated by evaporating the solvent under a stream of nitrogen and then reconstituted in a suitable solvent for analysis (e.g., by HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) for Isoferulic Acid

This protocol describes a general procedure for extracting isoferulic acid from an aqueous sample.

  • Sample Preparation:

    • Start with a clarified aqueous extract of the plant material.

    • Adjust the pH of the aqueous extract to an acidic range (e.g., pH 2.5-3.6) using an acid like hydrochloric acid.[17]

  • Extraction:

    • Transfer the acidified aqueous sample to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent with appropriate polarity (e.g., ethyl acetate). A common sample-to-solvent ratio is 1:3 (v/v).[17][20]

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[10]

    • Allow the layers to separate completely.

  • Separation:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer, which contains the extracted isoferulic acid.

  • Repeat Extraction:

    • For a more exhaustive extraction, return the aqueous layer to the separatory funnel and repeat the extraction process 2-3 times with fresh portions of the organic solvent.[17]

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to obtain the crude isoferulic acid extract.

    • Reconstitute the dried extract in a suitable solvent for further analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) for Isoferulic Acid

This protocol outlines a general method for extracting isoferulic acid from a solid plant matrix.

  • Sample Preparation:

    • Dry the plant material to a low moisture content.

    • Grind the dried material to a fine, uniform powder to increase the surface area for extraction.

  • Extraction Vessel Loading:

    • Pack the powdered sample into the extraction vessel of the SFE system.

  • Setting SFE Parameters:

    • Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).[13]

    • Set the flow rate of the supercritical CO2.

    • Introduce a polar co-solvent, such as ethanol, at a specific percentage to enhance the extraction of the polar isoferulic acid.[12]

  • Extraction Process:

    • The supercritical CO2, with the co-solvent, is passed through the extraction vessel containing the sample.

    • The extraction process is typically run for a set period of time (e.g., 30-90 minutes).[15]

  • Collection:

    • The extract-laden supercritical fluid is depressurized in a collection vessel.

    • As the pressure drops, the CO2 returns to a gaseous state and separates from the extract, leaving the isoferulic acid and other extracted compounds in the collection vessel.

  • Post-Extraction:

    • The collected extract can be dissolved in a suitable solvent for further purification or direct analysis.

Mandatory Visualization

Experimental_Workflow_SPE start Start conditioning 1. Conditioning (Methanol, then Water/Buffer) start->conditioning sample_loading 2. Sample Loading (pH adjusted sample) conditioning->sample_loading washing 3. Washing (Weak solvent) sample_loading->washing drying 4. Drying (Nitrogen or Vacuum) washing->drying elution 5. Elution (Strong organic solvent) drying->elution post_elution 6. Post-Elution (Concentrate & Reconstitute) elution->post_elution end End post_elution->end

Caption: Solid-Phase Extraction (SPE) Workflow for Isoferulic Acid.

Experimental_Workflow_LLE start Start sample_prep 1. Sample Preparation (Aqueous extract, pH adjusted) start->sample_prep extraction 2. Extraction (Add immiscible organic solvent, gently mix in separatory funnel) sample_prep->extraction separation 3. Phase Separation (Collect organic layer) extraction->separation repeat_extraction 4. Repeat Extraction (2-3x) (With fresh organic solvent) separation->repeat_extraction repeat_extraction->extraction No drying_concentration 5. Drying & Concentration (Dry with Na2SO4, evaporate solvent) repeat_extraction->drying_concentration Yes end End drying_concentration->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for Isoferulic Acid.

Experimental_Workflow_SFE start Start sample_prep 1. Sample Preparation (Dry and grind solid matrix) start->sample_prep loading 2. Loading (Pack sample into extraction vessel) sample_prep->loading extraction 3. Extraction (Pressurized CO2 + co-solvent) loading->extraction collection 4. Collection (Depressurize to separate extract) extraction->collection post_extraction 5. Post-Extraction (Dissolve extract for analysis) collection->post_extraction end End post_extraction->end

Caption: Supercritical Fluid Extraction (SFE) Workflow for Isoferulic Acid.

Troubleshooting_Flowchart start Low Isoferulic Acid Yield check_degradation Check for Degradation? (Unknown peaks, discoloration) start->check_degradation mitigate_degradation Mitigate Degradation: - Control pH (acidic) - Lower temperature - Protect from light - Use antioxidants check_degradation->mitigate_degradation Yes check_extraction_params Review Extraction Parameters? check_degradation->check_extraction_params No mitigate_degradation->check_extraction_params optimize_solvent Optimize Solvent: - Polarity - Freshness check_extraction_params->optimize_solvent Yes check_method_specifics Method-Specific Issues? check_extraction_params->check_method_specifics No optimize_ratio Optimize Solid-to-Liquid Ratio optimize_solvent->optimize_ratio optimize_time_temp Optimize Time & Temperature optimize_ratio->optimize_time_temp optimize_time_temp->check_method_specifics spe_issues SPE: - Sorbent choice - pH, flow rate - Wash/elution strength check_method_specifics->spe_issues SPE lle_issues LLE: - Emulsion formation - Incomplete extraction check_method_specifics->lle_issues LLE sfe_issues SFE: - Co-solvent needed? - Temp/pressure optimization check_method_specifics->sfe_issues SFE re_evaluate Re-evaluate and Analyze spe_issues->re_evaluate lle_issues->re_evaluate sfe_issues->re_evaluate

Caption: Troubleshooting Flowchart for Low Isoferulic Acid Yield.

References

dealing with co-eluting peaks in 3-Hydroxy-4-methoxycinnamic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxy-4-methoxycinnamic acid (isoferulic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on dealing with co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks and why are they a problem in the analysis of this compound?

A: Co-eluting peaks occur when two or more different compounds are not adequately separated by the chromatography column and therefore elute at the same or very similar retention times.[1] This results in a single, merged peak, which can lead to inaccurate identification and quantification of the target analyte, this compound.[1] In complex samples like plant extracts, the presence of numerous structurally similar compounds, such as other phenolic acids and flavonoids, increases the likelihood of co-elution.

Q2: How can I identify if I have a co-elution problem with my this compound peak?

A: There are several indicators of co-elution:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders or split tops. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1]

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not consistent, it suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the peak. If you observe ions with different mass-to-charge ratios (m/z) at different points within the same chromatographic peak, it is a strong indication of co-elution.

Q3: What is the "matrix effect" and how does it relate to co-eluting peaks?

A: The matrix refers to all the components in a sample other than the analyte of interest.[2] The matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[2] This can significantly impact the accuracy and sensitivity of your quantitative analysis.[2]

Q4: How can I minimize or eliminate matrix effects in my analysis?

A: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be highly effective at removing a wide range of interferences.[2]

  • Dilution: A simple approach is to dilute the sample. This reduces the concentration of matrix components, which can lessen their impact on the ionization of your analyte.[3] A dilution factor of 10 to 100-fold can be effective.[4]

  • Chromatographic Separation: Optimize your HPLC method to better separate this compound from interfering compounds. This can involve adjusting the mobile phase composition, gradient, or trying a different column chemistry.[2]

  • Internal Standards: Use a stable isotope-labeled internal standard that will co-elute with your analyte and experience similar matrix effects, allowing for more accurate quantification.[5]

Troubleshooting Guide: Dealing with Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues in your this compound analysis.

Problem: Poor resolution and suspected co-elution of the this compound peak.

Caption: A logical workflow for troubleshooting co-eluting peaks.

Quantitative Data Summary

The following tables provide data to aid in method development and troubleshooting.

Table 1: Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects

Sample Preparation TechniquePercentage Reduction in Matrix EffectsAdvantagesDisadvantages
Dilution (1:10)20 - 50%Simple and fast.May reduce analyte sensitivity.[2]
Solid-Phase Extraction (SPE)70 - 95%Highly selective and effective.[2]Can be more time-consuming and require method development.[2]
Liquid-Liquid Extraction (LLE)60 - 90%Good for removing non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Protein Precipitation10 - 40%Quick and easy for biological samples.Less effective at removing other matrix components.

Table 2: Potential Co-eluting Phenolic Compounds with this compound (Isoferulic acid)

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.) and should be used as a general guide.

CompoundMolecular WeightCommon m/z (Negative Ion Mode)Reported Retention Time Range (min)
This compound (Isoferulic acid) 194.18 193, 178, 134 20 - 30
Ferulic acid194.18193, 178, 13424.5[6]
Caffeic acid180.16179, 13521.0[6]
p-Coumaric acid164.16163, 11924.5[6]
Vanillic acid168.15167, 152, 12321.0[6]
Chlorogenic acid354.31353, 191, 179, 13515 - 25[7]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound in Plant Extracts

This protocol provides a general method for the analysis of this compound. Optimization may be required for specific sample matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge: Reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Loading: Dilute the plant extract (e.g., 1 mg/mL in 10% methanol in water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other phenolic compounds with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate

  • Flow Rate: 0.8 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 193 -> 134

    • Qualifier: 193 -> 178

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Collision Energy: 15-25 eV (optimize for your instrument)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Signaling Pathway

Metabolic Pathway of Ferulic Acid and Isoferulic Acid

This compound (isoferulic acid) and its isomer, ferulic acid, are metabolized in the body through several enzymatic reactions, primarily by the gut microflora.[11] This diagram illustrates the key metabolic transformations.

Caption: Metabolic pathway of ferulic and isoferulic acid.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxy-4-methoxycinnamic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of 3-Hydroxy-4-methoxycinnamic acid, a key phenolic compound with various biological activities. Experimental data from published studies are presented to offer an objective performance comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the analysis of cinnamic acid derivatives due to its high resolution, sensitivity, and robustness. A validated Reverse-Phase HPLC (RP-HPLC) method is the benchmark for the quantification of this compound.

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol is a synthesis of methodologies reported for the analysis of closely related cinnamic acid derivatives and serves as a robust starting point for method development and validation.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to improve peak shape). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte. For this compound (isoferulic acid), a wavelength of around 320 nm is commonly used.[1]

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples, an extraction step with a suitable solvent (e.g., methanol) followed by filtration through a 0.45 µm syringe filter is necessary before injection.

4. Method Validation Parameters: The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from other components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[2][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated. Typical acceptance criteria for recovery are within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and cost. Below is a comparison of HPLC with alternative techniques for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Capillary Electrophoresis (CE)UV-Vis SpectrophotometryLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of ions based on their electrophoretic mobility in an applied electric field.Measurement of the absorbance of light by the analyte at a specific wavelength.Separation based on chromatography, followed by mass-based detection.
Specificity High, especially with optimized separation conditions.High, offers different selectivity compared to HPLC.[4]Low, susceptible to interference from other compounds that absorb at the same wavelength.Very high, provides mass-to-charge ratio information for definitive identification.[5]
Sensitivity Good, typically in the µg/mL to ng/mL range. The limit of quantification for similar compounds is reported to be around 0.1 µg/mL.[1]Good, comparable to or slightly less sensitive than HPLC-UV, but requires very small sample volumes.[4]Moderate, generally in the µg/mL range.Excellent, highest sensitivity, capable of reaching pg/mL levels.[6]
Sample Throughput Moderate, typical run times are 10-30 minutes per sample.High, analysis times are often faster than HPLC.Very high, rapid measurements.Moderate to high, depending on the chromatographic method.
Instrumentation Cost Moderate.Moderate.Low.High.
Advantages Robust, reliable, and widely available. Good for routine quality control.Requires minimal sample and solvent, offers complementary selectivity to HPLC.[7]Simple, fast, and inexpensive.Provides structural information and the highest sensitivity and specificity.[8]
Disadvantages Requires significant solvent consumption and can have longer run times.Can be less robust than HPLC for some applications.Lacks specificity for complex samples.High initial investment and maintenance costs. Requires skilled operators.

Alternative Methodologies: A Closer Look

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that can be considered a strong alternative or complementary method to HPLC.[4] It offers several advantages, including the use of minute sample volumes, reduced solvent consumption, and often faster analysis times.[7] For the analysis of charged species like phenolic acids, CE provides excellent resolution and efficiency. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to optimize the separation of this compound from potential interferences.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of phenolic compounds.[9] The method relies on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum. While this method is rapid and easy to perform, it lacks the specificity of chromatographic techniques.[10] In complex matrices where other compounds may absorb at the same wavelength, the accuracy of UV-Vis spectrophotometry can be compromised. It is more suitable for the analysis of relatively pure samples or for determining the total phenolic content rather than quantifying a specific compound in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring the highest sensitivity and specificity, LC-MS is the technique of choice.[5][8] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, LC-MS can provide unambiguous identification and quantification of this compound, even at trace levels in complex biological or environmental samples. While the initial investment and operational costs are higher than for HPLC-UV, the superior performance of LC-MS makes it invaluable for demanding research and development applications.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the key steps involved in validating an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation A Select Chromatographic Conditions B Optimize Separation A->B C Specificity B->C D Linearity E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Validated Method for Routine Use H->I

Caption: Workflow for HPLC method validation.

Conclusion

While HPLC remains the gold standard for the routine quantification of this compound due to its balance of performance, cost, and reliability, alternative methods offer distinct advantages for specific applications. Capillary Electrophoresis provides a complementary and often faster separation, UV-Vis spectrophotometry offers a simple and rapid screening tool for less complex samples, and LC-MS delivers unparalleled sensitivity and specificity for challenging analytical problems. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and sensitivity, and the available resources.

References

A Comparative Analysis of the Antioxidant Activities of Isoferulic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antioxidant performance of isoferulic acid and ferulic acid, supported by experimental data.

In the pursuit of novel therapeutic agents to combat oxidative stress-related diseases, phenolic compounds have emerged as promising candidates. Among these, isoferulic acid and its isomer, ferulic acid, have garnered significant attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, drawing upon in vitro experimental data to elucidate their relative efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of isoferulic acid and ferulic acid have been evaluated using a variety of in vitro assays, each with a distinct mechanism of action. The following table summarizes the available quantitative data from key studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Antioxidant AssayIsoferulic Acid (IC50)Ferulic Acid (IC50)Key Findings & References
DPPH Radical Scavenging 4.58 ± 0.17 µg/mL~2.5 - 12.0 µg/mLFerulic acid is generally considered a more potent DPPH radical scavenger.[1][2][3][4]
ABTS Radical Scavenging 1.08 ± 0.01 µg/mLTEAC: 1.94 ± 0.04 mMFerulic acid demonstrates stronger ABTS radical scavenging activity.[1][2][4]
Ferric Reducing Antioxidant Power (FRAP) FRAP value: 1.55 ± 0.05 mMFRAP value: 1.77 ± 0.04 mMFerulic acid exhibits a higher ferric reducing power.[4]
Oxygen Radical Absorbance Capacity (ORAC) Data not available~3000-7000 µmol TE/gFerulic acid is recognized for its high ORAC value, indicating significant oxygen radical absorbance capacity.[5]
Hydroxyl Radical Scavenging 1.57 ± 0.2 µg/mLData not availableIsoferulic acid shows potent hydroxyl radical scavenging activity.[1][2]
Superoxide (B77818) Anion Scavenging 13.33 ± 0.49 µg/mLData not availableIsoferulic acid demonstrates the ability to scavenge superoxide anions.[1][2]

IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Structural Basis of Antioxidant Activity

The difference in antioxidant activity between isoferulic acid (3-hydroxy-4-methoxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) can be attributed to the arrangement of the hydroxyl and methoxy (B1213986) groups on the phenyl ring. Ferulic acid's 4-hydroxyl and 3-methoxy configuration is believed to contribute to a more stable phenoxyl radical through resonance delocalization, thus enhancing its hydrogen-donating ability and overall antioxidant capacity compared to the 3-hydroxy-4-methoxy arrangement of isoferulic acid.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, both compounds are implicated in modulating cellular antioxidant defense systems, primarily through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Ferulic Acid: Extensive research has demonstrated that ferulic acid is a potent activator of the Nrf2 pathway.[2][6][7][8][9][10][11][12] It promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant capacity.

Isoferulic Acid: Direct experimental evidence for the activation of the Nrf2 pathway by isoferulic acid is currently limited. However, studies on its structural isomer, vanillic acid, have suggested a potential for Nrf2 activation, implying that isoferulic acid may act through a similar, albeit potentially less potent, mechanism.[3] Theoretical studies also support the multifaceted antioxidant mechanisms of isoferulic acid.[13][14][15] Further research is warranted to fully elucidate its role in the Nrf2 signaling cascade.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation FA_IFA Ferulic Acid & Isoferulic Acid (?) FA_IFA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Nrf2 signaling pathway activation by phenolic acids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: Test compounds (isoferulic acid, ferulic acid) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the positive control in a 96-well microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 or TEAC value is determined.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH or ABTS solution) start->prep_reagents prep_samples Prepare Sample and Standard Dilutions start->prep_samples mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples->mix incubate Incubate in the Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

General workflow for an in vitro antioxidant assay.

Conclusion

Both isoferulic acid and ferulic acid are effective antioxidants with the potential for therapeutic applications. The available in vitro data consistently suggests that ferulic acid exhibits superior radical scavenging and reducing power compared to isoferulic acid, a difference largely attributed to its chemical structure. Furthermore, ferulic acid is a well-documented activator of the cytoprotective Nrf2 signaling pathway. While isoferulic acid also demonstrates significant antioxidant capabilities, particularly in scavenging hydroxyl radicals, its interaction with the Nrf2 pathway requires further experimental validation. This comparative guide provides a foundation for researchers to make informed decisions in the selection and development of these phenolic compounds for future antioxidant-based therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of isoferulic acid, a phenolic compound of significant interest in pharmaceutical and nutraceutical research due to its antioxidant and various pharmacological activities. The selection of a robust and reliable analytical method is paramount for accurate determination in diverse matrices, including plasma, urine, and plant extracts. This document details the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to facilitate informed decision-making in research, development, and quality control.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of isoferulic acid and its isomer, ferulic acid. These parameters are crucial for evaluating the suitability of a method for a specific application, considering factors such as required sensitivity, sample matrix complexity, and analytical throughput.

Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%RE)Sample MatrixReference
HPLC-UV >0.99Not Reported0.0206 µg/mL<12.3%-6.7% to -1.1%Rat Plasma[1][2]
HPLC-UV >0.99Not Reported0.1 µg/mLNot ReportedNot ReportedRabbit Plasma[3]
HPLC-DAD >0.999Not ReportedNot Reported<2.0%99.02% to 100.73%Polymeric Microparticles[4][5]
UPLC-PDA ≥0.980.23–0.59 µg/mL0.71–1.78 µg/mL≤5% (interday)Not ReportedDrug Dosage Forms[6]
LC-MS/MS >0.99Not Reported0.82 ng/mL (for a similar phenolic compound)Not ReportedNot ReportedHuman Saliva[7]

Experimental Protocols: Detailed Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely employed for the quantification of phenolic acids due to its simplicity, robustness, and cost-effectiveness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : Kromasil C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).[1][2]

    • Mobile Phase : A mixture of acetonitrile (B52724) and 0.05% phosphoric acid (25:75, v/v).[1][2] An alternative mobile phase consists of acetonitrile/glacial acetic acid/water (15:0.5:85, v/v, pH adjusted to 4.5).[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Detection Wavelength : 321 nm.[3]

  • Sample Preparation (for plasma) : Plasma samples are typically deproteinized with methanol.[1][2] An internal standard is often added prior to deproteinization to ensure accuracy.

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

UPLC offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption.

  • Instrumentation : A UPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions :

    • Column : Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm particle size).[8]

    • Mobile Phase : Gradient elution with acetonitrile and water is commonly used.

    • Flow Rate : Typically in the range of 0.3-0.6 mL/min.

    • Detection : The PDA detector allows for scanning across a range of wavelengths to determine the optimal absorbance for isoferulic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices and for applications requiring very low detection limits.

  • Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions : Reversed-phase chromatography with a C18 column is standard. Gradient elution is often employed to achieve optimal separation of the analyte from matrix components.

  • MS/MS Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for isoferulic acid.

Mandatory Visualization: Diagrams

Analytical_Method_Cross_Validation_Workflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS/MS) M1_Define Define Analytical Target Profile M1_Develop Method Development & Optimization M1_Define->M1_Develop M1_Validate Full Method Validation (ICH) M1_Develop->M1_Validate M1_Analyze Analyze Standardized QC Samples M1_Validate->M1_Analyze Compare Compare Results M1_Analyze->Compare M2_Define Define Analytical Target Profile M2_Develop Method Development & Optimization M2_Define->M2_Develop M2_Validate Full Method Validation (ICH) M2_Develop->M2_Validate M2_Analyze Analyze Standardized QC Samples M2_Validate->M2_Analyze M2_Analyze->Compare Criteria Acceptance Criteria Met? Compare->Criteria Report Generate Cross- Validation Report Criteria->Report Yes Investigate Investigate Discrepancies Criteria->Investigate No Investigate->M1_Develop Investigate->M2_Develop

Caption: Workflow for the cross-validation of two analytical methods.

Decision_Making_Flowchart Start Start: Method Selection HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMS LC-MS/MS HighSensitivity->LCMS Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->LCMS Yes HPLC HPLC-UV HighThroughput->HPLC No UPLC UPLC-PDA HighThroughput->UPLC Yes

Caption: Decision-making process for selecting an analytical method.

References

A Comparative Analysis of the Biological Efficacy of Cinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities.[1] This guide provides an objective comparison of the biological efficacy of cinnamic acid versus its various derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. The presence of the α,β-unsaturated carbonyl group is crucial for many of the observed effects.[1] Modifications at the carboxylic acid group, forming esters and amides, or substitutions on the phenyl ring significantly influence the lipophilicity, bioavailability, and ultimately, the biological efficacy of these compounds.[1][2]

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented, primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.[1][3]

Some studies suggest that cinnamic acid amides exhibit more potent DPPH free radical scavenging activity compared to their corresponding esters.[1] This could be due to the stabilization of the resulting radical by the amide bond. Derivatives of hydroxycinnamic acids (e.g., caffeic acid, ferulic acid) are generally more potent antioxidants than cinnamic acid itself.[1] However, esterification of the carboxylic group in hydroxycinnamic acids can sometimes reduce their radical scavenging activity in aqueous environments.[1]

Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 ValueReference
Cinnamic AcidDPPH Radical Scavenging>100 µM[4]
Cinnamic AcidDPPH Radical Scavenging0.18 µg/mL[1][5]
Cinnamyl Acetate (Ester)DPPH Radical Scavenging0.16 µg/mL[1]
Ferulic AcidDPPH Radical Scavenging~2.9 - 12.0 µg/mL[5]
Caffeic Acid Amides (various)DPPH Radical Scavenging50.98 - 136.8 µM[1]
Sinapic Acid MorpholinamideDPPH Radical Scavenging10.2 µM[1]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Key Signaling Pathway: Nrf2 Activation

Cinnamic acid and its derivatives can exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles like cinnamic acid derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a coordinated antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Ub Ubiquitin Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->Keap1 Inactivates Maf Maf Nrf2_n->Maf Dimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by cinnamic acid derivatives.

Anti-inflammatory Activity

Cinnamic acid and its derivatives exhibit anti-inflammatory effects primarily by inhibiting pro-inflammatory enzymes and signaling pathways.[1][6] They have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and interleukins.[1] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]

Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundTarget/AssayEffectReference
Cinnamic Acid DerivativesNO ProductionInhibition[1]
Cinnamic Acid DerivativesCOX/LOX EnzymesInhibition[1]
Cinnamic Acid DerivativesTNF-α, IL-6 ProductionReduction[6]
Cinnamic Acid DerivativesNF-κB PathwayInhibition[1][6]

Note: This table presents a summary of findings. For specific IC50 values of individual compounds, refer to the cited literature.

Key Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a crucial target for the anti-inflammatory action of cinnamic acid derivatives. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives can inhibit this pathway, often by preventing the degradation of IκB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB IkB IκB NFkB->IkB Bound/Inactive NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB->Proteasome Degradation IKK IKK IKK->IkB Phosphorylates Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms often involve inducing apoptosis and inhibiting key signaling pathways. Both ester and amide derivatives have demonstrated enhanced anticancer activity compared to the parent cinnamic acid.[1] The type and position of substituents on the aromatic ring are critical for cytotoxicity and cancer cell line specificity.[1]

Table 3: Comparative Anticancer Activity (IC50) of Cinnamic Acid and Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic AcidMDA-MB-231 (Breast)>100[4]
Cinnamic AcidA549 (Lung)>100[4]
Cinnamic AcidHT-29 (Colon)>100[4]
3-fluoro Cinnamic Acid DimerMDA-MB-231 (Breast)~25[7]
3,4-difluoro Cinnamic Acid DimerMDA-MB-231 (Breast)~15[7]
Compound 4ii (a phenyl substituted derivative)HT-29 (Colon)Remarkable Activity[8]
Compound 4ii (a phenyl substituted derivative)MDA-MB-231 (Breast)Remarkable Activity[8]

Note: "Remarkable Activity" indicates a strong effect as reported in the source, without a specific IC50 value provided in the snippet. Data is compiled from various sources and experimental conditions may differ.

Antimicrobial Activity

Cinnamic acid and its derivatives possess a broad spectrum of antimicrobial activity against bacteria and fungi.[1] Ester and amide derivatives often show enhanced potency compared to cinnamic acid.[1] For instance, increasing the alkyl chain length in esters can enhance antibacterial activity up to a certain point.[1]

Table 4: Comparative Antimicrobial Activity (MIC/IC50) of Cinnamic Acid Derivatives

CompoundMicroorganismMIC/IC50Reference
Cinnamic AcidM. tuberculosis H37Ra626.62 µM (IC50)[1]
CinnamamideM. tuberculosis H37Ra20-25 mM (IC50)[1]
4-isopropylbenzylcinnamideM. tuberculosis H37Ra458.15 µM (IC50)[1]
4-chloro-cinnamic acidE. coliLower MIC than Cinnamic Acid[9]
N,N diethylcinnamamideA. niger0.89 µM (MIC)[9]
N,N diethylcinnamamideC. albicans1.6 µM (MIC)[9]

Note: Data is compiled from various sources and experimental conditions may differ.

Neuroprotective Effects

Cinnamic acid derivatives have also been investigated for their neuroprotective properties, which are often linked to their antioxidant and anti-inflammatory activities.[10][11] They have shown potential in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.[11]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (cinnamic acid derivative) in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

  • Initiation: Add an equal volume of the DPPH working solution to each well to start the reaction. Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH_Workflow prep Prepare DPPH and Sample Solutions mix Mix DPPH and Sample in 96-well plate prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution, typically between 550 and 600 nm, using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

MTT_Workflow seed Seed Cells in 96-well plate treat Treat with Cinnamic Acid Derivative seed->treat add_mtt Add MTT Reagent and Incubate treat->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate % Viability and IC50 Value measure->calculate

Caption: General workflow for the MTT assay to determine cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the cinnamic acid derivative in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow prepare Prepare Serial Dilutions of Cinnamic Acid Derivative inoculate Inoculate with Standardized Microbial Suspension prepare->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Microbial Growth (Turbidity) incubate->observe determine Determine the Lowest Concentration with No Growth (MIC) observe->determine

Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide to Assaying 3-Hydroxy-4-methoxycinnamic Acid: Validating Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid. We will delve into the specifics of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and colorimetric assays, with a focus on validating the specificity of these methods. The information presented herein is supported by experimental data from various studies to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound and the Importance of Specificity

This compound is a phenolic acid and an isomer of the well-studied ferulic acid. Its accurate quantification is crucial in various fields, including pharmacology, food science, and metabolic research. The primary challenge in assaying this compound lies in its structural similarity to other cinnamic acid derivatives, such as ferulic acid, caffeic acid, and p-coumaric acid. Therefore, validating the specificity of an assay is paramount to ensure that the method accurately measures the target analyte without interference from these structurally related molecules.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques for the analysis of phenolic acids.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, UHPLC-MS/MS, and a general colorimetric assay for the analysis of this compound and related compounds. This data has been compiled from multiple studies to provide a comparative overview.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Colorimetric Assay (Folin-Ciocalteu)
Specificity Good to Excellent (with optimized separation)ExcellentLow (measures total phenolic content)
Sensitivity (LOD) ~0.1 µg/mL[1]~0.5 ng/mL~0.1 µg/mL (as Gallic Acid Equivalent)
Sensitivity (LOQ) ~0.1 µg/mL[1]~1.8 ng/mL~0.5 µg/mL (as Gallic Acid Equivalent)
Linearity (R²) >0.999[2]>0.999>0.99
Precision (%RSD) < 5%[1]< 10%< 5%
Analysis Time 15-30 minutes3-10 minutes30-120 minutes
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any assay. Below are representative protocols for each of the discussed analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the simultaneous analysis of caffeic acid, ferulic acid, and isoferulic acid in biological samples.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with 0.1% formic acid or acetic acid). A typical mobile phase could be acetonitrile:water:acetic acid (15:84.5:0.5, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 321 nm.[1]

  • Sample Preparation: Protein precipitation with an acid (e.g., trifluoroacetic acid) for plasma samples, followed by centrifugation and filtration.[1]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol

This method offers higher sensitivity and specificity compared to HPLC. The following is a general protocol based on published methods for phenolic acid analysis.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: Similar to HPLC, often involving solid-phase extraction (SPE) for cleaner samples.

Colorimetric Assay (Folin-Ciocalteu) Protocol

This method is suitable for determining the total phenolic content and is not specific for this compound. However, it is a simple and cost-effective screening tool.[3][4][5][6]

  • Reagents: Folin-Ciocalteu reagent, gallic acid (for standard curve), sodium carbonate solution (7.5% w/v).[3]

  • Procedure:

    • To a known volume of the sample or standard, add Folin-Ciocalteu reagent (diluted, typically 1:10).[4]

    • Incubate for a specific time (e.g., 5 minutes) at room temperature.

    • Add sodium carbonate solution to the mixture.[3]

    • Incubate for a further period (e.g., 60-120 minutes) in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (typically around 760 nm) using a spectrophotometer.

  • Quantification: The total phenolic content is determined by comparing the absorbance of the sample to a standard curve prepared with gallic acid and is expressed as gallic acid equivalents (GAE).

Mandatory Visualizations

Workflow for Assay Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) guidelines.

Assay Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting Method_Development Method Development Optimization Optimization of Parameters Method_Development->Optimization Define_Parameters Define Validation Parameters (ICH Q2(R1)) Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Specificity Specificity / Selectivity Set_Acceptance_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Structural Comparison of Cinnamic Acid Derivatives

To highlight the challenge of specificity, the following diagram shows the chemical structures of this compound and its closely related isomers and precursors.

Caption: Chemical structures of this compound and related compounds.

Discussion on Specificity

HPLC: The specificity of an HPLC method is highly dependent on the chromatographic separation. With a well-optimized method, it is possible to separate this compound from its isomers like ferulic acid.[1] However, co-elution with other matrix components can still be a concern, and peak purity analysis using a Diode Array Detector (DAD) is recommended.

UHPLC-MS/MS: This technique offers the highest degree of specificity. By monitoring a specific precursor ion and its characteristic product ions (MRM), it is possible to selectively quantify the target analyte even in the presence of co-eluting isomers and complex matrix components. The distinct fragmentation patterns of isomers can be used to ensure unambiguous identification and quantification.

Colorimetric Assays (Folin-Ciocalteu): These assays are non-specific. The Folin-Ciocalteu reagent reacts with any phenolic compound present in the sample, leading to an overestimation of the this compound content if other phenolic compounds are present. Therefore, this method is only suitable for providing an estimate of the total phenolic content and should not be used for specific quantification of this compound in complex mixtures.

Conclusion

For the highly specific and sensitive quantification of this compound, UHPLC-MS/MS is the recommended method. While HPLC-UV can provide good specificity with careful method development and validation, it may be less suitable for complex matrices or when very low detection limits are required. Colorimetric assays like the Folin-Ciocalteu method are not specific and should only be used for screening purposes to determine total phenolic content. The choice of the assay should be guided by the specific research question, the nature of the sample, and the available resources. Proper validation, following established guidelines, is essential to ensure the reliability and accuracy of the obtained results.

References

A Comparative Guide to Inter-Laboratory Analysis of Isoferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of isoferulic acid, drawing from various independent laboratory studies. While a formal inter-laboratory comparison study with standardized samples was not identified in the public domain, this document synthesizes and compares the performance of different analytical techniques as reported in peer-reviewed literature. The aim is to offer a valuable resource for researchers and drug development professionals in selecting and validating appropriate analytical methods for isoferulic acid.

The following sections present quantitative data from several studies in structured tables for ease of comparison, detail the experimental protocols for the key analytical methods cited, and provide visual workflows for these processes.

Data Presentation: A Comparative Look at Analytical Performance

The successful quantification of isoferulic acid relies on robust analytical methods. The tables below summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) as reported in different studies. These metrics are crucial for evaluating the suitability of a method for a specific application.

Table 1: Performance Characteristics of HPLC-UV Methods for Isoferulic Acid Analysis

ParameterMethod 1 (Rat Plasma)[1]Method 2 (Rabbit Plasma)[2][3]
Linear Range 0.0206 - 5.15 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) Not Reported0.9983
Intra-day Precision (RSD%) < 11.4%Not Reported
Inter-day Precision (RSD%) < 12.3%Not Reported
Accuracy (RE%) -6.7% to -1.1%Not Reported
Mean Extraction Recovery > 80%98.3%
Lower Limit of Quantification (LLOQ) 0.0206 µg/mL0.1 µg/mL

Table 2: Performance Characteristics of a UHPLC-MS/MS Method for Isoferulic Acid Analysis in Human Plasma and Urine[4]

ParameterHuman PlasmaHuman Urine
Limit of Detection (LOD) 9-fold improvement over HPLC15-fold improvement over HPLC
Limit of Quantification (LOQ) 1.6 - 145.8 ng/mL (for a range of phenolics)1.8 - 203.4 ng/mL (for a range of phenolics)
Recovery 61% - 100%68% - 100%
Precision and Accuracy Met AOAC International normsMet AOAC International norms

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols for the analytical methods compared in this guide. These protocols are essential for replicating the results and for adapting the methods to specific laboratory needs.

Method 1: HPLC-UV for Isoferulic Acid in Rat Plasma[1]

This method provides a simple and specific approach for determining isoferulic acid concentrations in a biological matrix.

  • Sample Preparation:

    • An internal standard (tinidazole) is added to the rat plasma samples.

    • Proteins are precipitated by adding methanol.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: Acetonitrile-0.05% phosphoric acid (25:75, v/v).

    • Detection: UV absorbance.

Method 2: HPLC-UV for Isoferulic Acid in Rabbit Plasma[2][3]

This method outlines a procedure for the simultaneous quantification of caffeic acid, ferulic acid, and isoferulic acid.

  • Sample Preparation:

    • A direct clean-up procedure is performed using 10% trifluoroacetic acid.

  • Chromatographic Conditions:

    • Column: ODS column (150 mm × 4.6 mm I.D., 5 µm).

    • Mobile Phase: Acetonitrile/glacial acetic acid/water (15:0.5:85, v/v), pH adjusted to 4.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 321 nm.

Method 3: UHPLC-MS/MS for Phenolic Metabolites in Human Plasma and Urine[4]

This advanced method offers enhanced sensitivity and speed for the analysis of a range of phenolic compounds, including isoferulic acid.

  • Sample Preparation:

    • The specific sample preparation steps for plasma and urine are not detailed in the abstract but are stated to have been optimized.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: H₂O (0.025% formic acid)/MeCN (0.025% formic acid).

    • Flow Rate: 600 µL/min.

    • Injection Volume: 10 µL.

    • Detection: Tandem Mass Spectrometry (MS/MS).

    • The total run time for the analysis of 16 phenolic compounds was 3.5 minutes.

Visualizing the Workflow: From Sample to Result

The following diagrams, created using the DOT language, illustrate the experimental workflows for the described analytical methods. These visualizations provide a clear, step-by-step representation of the processes involved.

HPLC_UV_Workflow_Rat_Plasma cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Rat Plasma Sample add_is Add Internal Standard (Tinidazole) start->add_is deproteinize Deproteinize with Methanol add_is->deproteinize inject Inject into HPLC deproteinize->inject Prepared Sample separate Separate on Kromasil C18 Column inject->separate detect Detect with UV separate->detect end Result detect->end Quantification of Isoferulic Acid

Caption: Workflow for HPLC-UV analysis of isoferulic acid in rat plasma.

HPLC_UV_Workflow_Rabbit_Plasma cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Rabbit Plasma Sample cleanup Direct Clean-up with 10% Trifluoroacetic Acid start->cleanup inject Inject into HPLC cleanup->inject Prepared Sample separate Separate on ODS Column inject->separate detect Detect at 321 nm separate->detect end Result detect->end Simultaneous Quantification

Caption: Workflow for HPLC-UV analysis in rabbit plasma.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis start Human Plasma or Urine Sample prep Optimized Sample Preparation start->prep inject Inject into UHPLC prep->inject Prepared Sample separate Rapid Separation inject->separate detect Detect with MS/MS separate->detect end Result detect->end High-Sensitivity Quantification

Caption: General workflow for UHPLC-MS/MS analysis.

References

Establishing the Limit of Detection for 3-Hydroxy-4-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the limit of detection (LOD) is a critical parameter in analytical chemistry, signifying the lowest concentration of an analyte that can be reliably distinguished from background noise. For researchers, scientists, and drug development professionals, understanding the LOD of bioactive compounds like 3-Hydroxy-4-methoxycinnamic acid (also known as isoferulic acid) is paramount for accurate quantification in various matrices, ranging from biological fluids to pharmaceutical formulations. This guide provides a comparative overview of different analytical methods for establishing the LOD of this compound, supported by experimental data and detailed protocols.

This compound, a phenolic acid found in numerous plant sources, is recognized for its antioxidant and other biological activities.[1] Its therapeutic potential is linked to its ability to modulate cellular signaling pathways, including the Nrf2 antioxidant response pathway.

Comparative Analysis of Analytical Methods

The selection of an analytical method for determining the LOD of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.

The table below summarizes the limit of detection and quantification for isoferulic acid and its closely related isomer, ferulic acid, using different methodologies.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-PDA14 Phenolic Acids (including Ferulic Acid)0.003–0.239 mg L-10.006–0.460 mg L-1Agricultural Soil
HPLC-UVFerulic Acid0.075 µg/mLNot SpecifiedChinese Tonic Wine
HPLC-UVCaffeic, Ferulic, and Isoferulic AcidsNot Specified0.1 µg/mLRabbit Plasma
LC-MSFerulate and p-Coumarate≤ 39 nM130 nMPlant Cell Wall Extracts
DPV (Electrochemical)Ferulic Acid1 ppm3 ppmStandard Solution

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for two common methods used to determine the LOD of cinnamic acid derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the simultaneous quantification of caffeic acid, ferulic acid, and isoferulic acid in biological samples.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., ODS column, 150 mm × 4.6 mm I.D., 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, glacial acetic acid, and water (15:0.5:85, v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 321 nm.

  • Injection Volume: Typically 20 µL.

Sample Preparation (for plasma):

  • To 100 µL of plasma, add a protein precipitating agent, such as 10% trifluoroacetic acid.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

LOD/LOQ Determination:

  • The Limit of Quantification (LOQ) is often established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For this method, the LOQ for isoferulic acid in rabbit plasma was reported as 0.1 µg/mL.[1][2]

  • The Limit of Detection (LOD) is typically determined based on a signal-to-noise ratio (S/N) of 3.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level detection.

Instrumentation:

  • LC-MS system (e.g., equipped with a Q Exactive Orbitrap and an electrospray ionization source).

  • Reversed-phase C18 or Phenyl-Hexyl column.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

Sample Preparation (for plant cell wall-bound phenolics):

  • Wash ball-milled plant material sequentially with ethanol (B145695) to obtain extract-free cell wall residues.

  • Perform alkaline hydrolysis on the residue using 2 M NaOH to release the bound phenolic acids.

  • Neutralize the mixture and extract the phenolic acids using an appropriate solvent like ethyl acetate.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition for analysis.

LOD/LOQ Determination:

  • Prepare a stock solution of the analytical standard (e.g., isoferulic acid) in a suitable solvent (e.g., 50:50 methanol:water).

  • Create a series of serial dilutions to generate a calibration curve.

  • The LOD and LOQ are determined by injecting progressively lower concentrations and calculating the signal-to-noise ratio. An S/N ratio of 3 is used for LOD and 10 for LOQ. For ferulate, an LOD of ≤ 39 nM has been reported using this approach.[3]

Visualizations

Diagrams are provided to illustrate the experimental workflow for LOD determination and the biological context of this compound's activity.

Experimental Workflow for LOD Determination

LOD_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation A Prepare Stock Solution of Analyte B Perform Serial Dilutions to Create Calibration Standards A->B D Inject Diluted Standards (Lowest Concentrations) B->D C Inject Blank Samples to Measure Baseline Noise E Measure Signal Height (S) and Noise Height (N) D->E F Calculate Signal-to-Noise Ratio (S/N) for each Standard E->F G Determine LOD (Concentration at S/N = 3) F->G H Determine LOQ (Concentration at S/N = 10) F->H

Caption: Workflow for determining the Limit of Detection (LOD).

Nrf2 Antioxidant Signaling Pathway

This compound, like its isomer ferulic acid, is known to exhibit antioxidant effects, partly through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces hmca 3-Hydroxy-4-methoxy- cinnamic acid hmca->keap1_nrf2 Promotes nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to transcription Gene Transcription are->transcription enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) transcription->enzymes Leads to Synthesis of

Caption: Activation of the Nrf2 antioxidant pathway.

References

A Comparative Guide to the Accuracy and Precision of Isoferulic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of isoferulic acid is critical for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. This guide provides a comprehensive comparison of common analytical methods for isoferulic acid quantification, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Quantification Methods

The choice of analytical method for isoferulic acid quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, UHPLC-MS/MS, and GC-MS based on published experimental data.

ParameterHPLC-UVUHPLC-MS/MSGC-MS
Linearity Range 0.0206 - 5.15 µg/mL[1], 0.1 - 100 µg/mL[2][3][4][5]Not explicitly stated for isoferulic acid, but a broad range is typical.1 - 100 mg/L (for trans-ferulic acid)[6][7]
Accuracy (Relative Error, RE%) -6.7% to -1.1%[1]Meets AOAC International norms[8]Not explicitly stated for isoferulic acid.
Precision (RSD% or CV%) Intra-day: < 11.4%[1], Inter-day: < 12.3%[1]Intra- and inter-day precision meet AOAC acceptance criteria[8]Repeatability (RSD%): 2.7% to 5.4% (for ferulic acid)[6]
Limit of Quantification (LOQ) 0.0206 µg/mL[1], 0.1 µg/mL[2][3][4][5]A 9-fold decrease in LOD compared to HPLC was observed for isoferulic acid in plasma, suggesting a significantly lower LOQ.[9]0.50 mg/L (for trans-ferulic acid)[6][7]
Recovery > 80%[1], 98.3%[2][3][4]61% to 100% in plasma[8][9]Not explicitly stated for isoferulic acid.
Analysis Time ~12 minutes[9]~3.5 minutes[8][9]Dependent on chromatographic conditions.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the quantification of isoferulic acid using different analytical techniques.

General Workflow for Isoferulic Acid Quantification cluster_hplc HPLC-UV cluster_lcms UHPLC-MS/MS Sample_Collection Sample Collection (e.g., plasma, urine, plant extract) Sample_Preparation Sample Preparation (e.g., deproteinization, extraction) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation HPLC_Separation Reverse-Phase HPLC UHPLC_Separation UHPLC Separation Detection Detection Data_Analysis Data Analysis (Quantification) UV_Detection UV Detection (e.g., 321 nm) HPLC_Separation->UV_Detection UV_Detection->Data_Analysis MS_Detection Tandem Mass Spectrometry (MS/MS) UHPLC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: A generalized workflow for the quantification of isoferulic acid, highlighting the key stages from sample collection to data analysis for both HPLC-UV and UHPLC-MS/MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its simplicity, robustness, and cost-effectiveness.

Experimental Protocol:

  • Sample Preparation: Plasma samples are typically deproteinized. One common method involves the addition of methanol (B129727) or 10% trifluoroacetic acid, followed by centrifugation to precipitate proteins.[1][2]

  • Chromatographic System: A reverse-phase C18 column is commonly employed.[1][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.05% phosphoric acid or water/glacial acetic acid).[1][2] The composition is often isocratic.

  • Detection: UV absorbance is monitored at approximately 321 nm.[2][4][5]

  • Quantification: The concentration of isoferulic acid is determined by comparing its peak area to a standard curve prepared with known concentrations of the analyte.[2]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex biological samples with low concentrations of isoferulic acid.[8][9]

Experimental Protocol:

  • Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and extraction.

  • Chromatographic System: A UHPLC system equipped with a suitable column is used to achieve rapid separation.[9]

  • Mobile Phase: The mobile phase often consists of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile.[9]

  • Mass Spectrometry: A tandem mass spectrometer is used for detection. The analysis is typically performed in negative ion mode, monitoring specific precursor and product ion transitions for isoferulic acid to ensure high selectivity.[10]

  • Quantification: Quantification is achieved using an internal standard and a calibration curve.

Method Selection Logic for Isoferulic Acid Quantification Start Start: Need to Quantify Isoferulic Acid High_Concentration High Concentration Expected? Start->High_Concentration GC_MS GC-MS (For Volatile Derivatives) Start->GC_MS Alternative for Volatilized Samples Complex_Matrix Complex Sample Matrix? High_Concentration->Complex_Matrix No HPLC_UV HPLC-UV (Cost-effective, Robust) High_Concentration->HPLC_UV Yes Complex_Matrix->HPLC_UV No UHPLC_MSMS UHPLC-MS/MS (High Sensitivity & Selectivity) Complex_Matrix->UHPLC_MSMS Yes

Caption: A decision-making diagram to guide the selection of an appropriate analytical method for isoferulic acid quantification based on sample characteristics and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for direct analysis of phenolic acids due to their low volatility, GC-MS can be employed after a derivatization step to increase the volatility of isoferulic acid.

Experimental Protocol:

  • Derivatization: A crucial step for GC-MS analysis of phenolic acids is derivatization, often through silylation, to make the compounds more volatile.

  • Chromatographic System: A gas chromatograph equipped with a suitable capillary column is used for separation.

  • Mass Spectrometry: A mass spectrometer is used for detection and identification based on the mass spectrum of the derivatized isoferulic acid.

  • Quantification: Quantification is performed using an internal standard and a calibration curve. While a validated method specifically for isoferulic acid is not detailed in the search results, a method for the related compound trans-ferulic acid has been validated, showing good linearity and a limit of detection of 0.15 mg/L.[6]

Conclusion

Both HPLC-UV and UHPLC-MS/MS are reliable and validated methods for the quantification of isoferulic acid. HPLC-UV is a robust and cost-effective choice for routine analysis where high sensitivity is not a prerequisite. In contrast, UHPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies involving complex matrices and trace-level quantification.[8][9] GC-MS can be an alternative, but the requirement for derivatization adds complexity to the sample preparation process. The selection of the most appropriate method should be based on the specific requirements of the study, including the sample type, expected concentration range of isoferulic acid, and available instrumentation.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural 3-Hydroxy-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetic versus natural 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid. While direct comparative studies are limited, this document synthesizes the available experimental data for natural isoferulic acid and outlines the methodologies to conduct a direct comparative analysis.

Executive Summary

Data Presentation: Efficacy of Natural this compound

The following table summarizes the quantitative data on the antioxidant activity of natural this compound isolated from Rhizoma Cimicifugae.

Efficacy ParameterAssayNatural this compound (IC50)Reference
Antioxidant Activity DPPH Radical Scavenging4.58 ± 0.17 µg/mL[1]Wang et al., 2011
ABTS Radical Scavenging1.08 ± 0.01 µg/mL[1]Wang et al., 2011
Hydroxyl Radical Scavenging1.57 ± 0.2 µg/mL[1]Wang et al., 2011
Superoxide Anion Scavenging13.33 ± 0.49 µg/mL[1]Wang et al., 2011
Lipid Peroxidation Inhibition7.30 ± 0.57 µg/mL[1]Wang et al., 2011
Anti-inflammatory Activity MIP-2 Production InhibitionDose-dependent reductionSakai et al., 1999

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. Data for synthetic this compound in these specific assays is not available in the reviewed literature, preventing a direct comparison.

Signaling Pathways Modulated by this compound

Isoferulic acid has been shown to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action.

G cluster_0 Akt/mTOR Signaling Pathway IFA Isoferulic Acid Akt Akt IFA->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Diagram 1: Inhibition of the Akt/mTOR signaling pathway by Isoferulic Acid.

Isoferulic acid has been demonstrated to inhibit the phosphorylation of both Akt and mTOR, key regulators of cell survival and proliferation.[1] This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.

G cluster_1 NF-κB Signaling Pathway IFA Isoferulic Acid IκBα IκBα IFA->IκBα Inhibits Phosphorylation NFkB NF-κB (p65) IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Diagram 2: Inhibition of the NF-κB signaling pathway by Isoferulic Acid.

In the context of inflammation, isoferulic acid has been shown to suppress the NF-κB signaling pathway. It achieves this by downregulating the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, inhibits the expression of pro-inflammatory genes.

Experimental Protocols

To facilitate a direct comparison between synthetic and natural this compound, the following detailed experimental protocols are provided.

G cluster_workflow General Experimental Workflow for Efficacy Comparison start Obtain Samples: Natural & Synthetic Isoferulic Acid prep Prepare Stock Solutions (e.g., in DMSO or Ethanol) start->prep antioxidant Antioxidant Activity Assays (DPPH, ABTS) prep->antioxidant anti_inflammatory Anti-inflammatory Activity Assay (NF-κB Inhibition) prep->anti_inflammatory data Data Collection (Absorbance/Luminescence) antioxidant->data anti_inflammatory->data analysis IC50 Value Calculation & Statistical Analysis data->analysis comparison Comparative Efficacy Report analysis->comparison

Diagram 3: General workflow for comparing the efficacy of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of synthetic and natural isoferulic acid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compounds (synthetic and natural isoferulic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of test solutions: Prepare stock solutions of the synthetic and natural isoferulic acid and the positive control in methanol or ethanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds and the positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the test compounds to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To further assess the free radical scavenging capacity of synthetic and natural isoferulic acid.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (synthetic and natural isoferulic acid)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds and the positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

NF-κB Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of synthetic and natural isoferulic acid by measuring the inhibition of NF-κB activation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (synthetic and natural isoferulic acid)

  • NF-κB reporter plasmid (e.g., pNF-κB-Luc) and a control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthetic and natural isoferulic acid.

    • Pre-treat the cells for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NF-κB inhibition.

Conclusion and Future Directions

References

A Comparative Analysis of Isoferulic Acid's Binding Affinity with Key Protein Targets: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – A comprehensive in silico analysis of isoferulic acid, a phenolic compound with known therapeutic potential, reveals its binding affinities with a range of key protein targets implicated in various disease pathways. This comparative guide summarizes the available molecular docking data, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate the potential of isoferulic acid as a modulator of these proteins.

Isoferulic acid, an isomer of the well-studied ferulic acid, has demonstrated a variety of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, provides valuable insights into the molecular basis of these activities. By understanding how isoferulic acid interacts with specific protein targets, researchers can better elucidate its mechanisms of action and identify promising avenues for drug discovery.

This guide presents a comparative summary of the binding energies of isoferulic acid with several target proteins, compiled from various in silico studies. For a broader context, this data is presented alongside the docking results for its isomer, ferulic acid, where available.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the quantitative data from molecular docking studies of isoferulic acid and ferulic acid with various protein targets. The binding energy, typically measured in kilocalories per mole (kcal/mol), indicates the strength of the interaction between the ligand (isoferulic acid or ferulic acid) and the protein. A more negative binding energy value suggests a stronger and more stable interaction.

Target ProteinLigandPDB IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
NF-κB (p50/p65 heterodimer) Ferulic Acid3GUT-4.0[1]Arg33 (p65), Arg187 (p65), Gln606 (p50)[1]
Epidermal Growth Factor Receptor (EGFR) Ferulic Acid3W33-5.89[2]Not explicitly stated in the provided abstract
Acetylcholinesterase (AChE) Ferulic Acid4EY4-7.5[3]Asp74, Tyr337, Tyr341[3]
Cyclooxygenase-2 (COX-2) Ferulic Acid6COXNot explicitly stated in the provided abstractNot explicitly stated in the provided abstract
Human Serum Albumin (HSA) Isoferulic AcidNot explicitly stated in the provided abstractNot explicitly stated in the provided abstractLocated in sub-domain IIA[3]

Note: The binding energy for isoferulic acid with Human Serum Albumin (HSA) was not available in a quantitative format (kcal/mol) in the reviewed literature, preventing a direct numerical comparison.

Experimental Protocols: A Glimpse into the In Silico Methodology

The data presented in this guide is derived from molecular docking studies that generally adhere to a standardized computational protocol. While specific parameters may vary between studies, the fundamental workflow remains consistent.

A typical molecular docking protocol involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Any existing ligands, water molecules, and co-factors are typically removed. The structures of isoferulic acid and other ligands are generated and optimized for their three-dimensional conformation.

  • Grid Box Generation: A grid box is defined around the active site or the region of interest on the target protein. This grid defines the conformational space that the ligand will explore during the docking simulation.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to systematically search for the optimal binding pose of the ligand within the defined grid box. This process involves evaluating numerous possible conformations and orientations of the ligand and calculating the corresponding binding energies.

  • Scoring and Analysis: The docking results are ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis. This analysis includes identifying the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Mandatory Visualization: Understanding the Molecular Interactions and Processes

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

G General Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p_prep Target Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Isoferulic Acid 3D Structure) docking Molecular Docking (e.g., AutoDock Vina) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (Amino Acid Residues) scoring->interaction comparison Comparative Analysis (vs. Other Ligands/Targets) interaction->comparison

Caption: General workflow for comparative molecular docking studies.

G Signaling Pathway Inhibition by Isoferulic Acid (Hypothetical) cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor Activation stimulus->receptor IKK IKK Complex receptor->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB gene Gene Transcription (Inflammatory Mediators) NFκB->gene inflammation Inflammation gene->inflammation isoferulic_acid Isoferulic Acid isoferulic_acid->NFκB Inhibition

Caption: Hypothetical signaling pathway inhibition by Isoferulic Acid.

Discussion and Future Directions

The compiled data, although limited for isoferulic acid, suggests that both it and its isomer, ferulic acid, are capable of interacting with multiple biologically relevant protein targets. The stronger binding affinity of ferulic acid with targets like NF-κB and EGFR, as indicated by the more negative binding energies, has been more extensively documented.

The finding that isoferulic acid is predicted to bind to the sub-domain IIA of human serum albumin is significant, as this protein is a major carrier for various molecules in the blood, influencing their bioavailability and distribution.[3] Further quantitative analysis of this interaction is crucial.

The lack of comprehensive comparative docking studies on isoferulic acid highlights a significant gap in the current research landscape. To fully unlock the therapeutic potential of isoferulic acid, future in silico studies should focus on:

  • Direct Comparative Docking: Performing docking studies of isoferulic acid against a wider array of protein targets and directly comparing the results with ferulic acid and other known inhibitors under the same computational conditions.

  • Quantitative Analysis: Ensuring that binding energies are reported in standardized units (e.g., kcal/mol) to facilitate cross-study comparisons.

  • Experimental Validation: Complementing in silico predictions with in vitro and in vivo studies to validate the binding interactions and their functional consequences.

This guide serves as a foundational resource to stimulate further investigation into the molecular interactions of isoferulic acid. A deeper understanding of its binding profile will be instrumental in guiding the rational design of novel therapeutics based on this promising natural compound.

References

Assessing the Linearity of a Calibration Curve for 3-Hydroxy-4-methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical step in method validation. This ensures that the measured response is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative assessment of the linearity of a calibration curve for 3-Hydroxy-4-methoxycinnamic acid, also known as isoferulic acid, by examining data from structurally similar phenolic and cinnamic acids. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for these compounds.

Data Presentation: Comparative Linearity of Phenolic and Cinnamic Acids

Compound/Analyte GroupAnalytical MethodLinear Range (µg/mL)Coefficient of Determination (R²)Reference
Seven Phenolic CompoundsHPLC-PDA0.02 - 100≥0.9999[1]
3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide (TMG)HPLC-DAD15.625 - 5000.999[2]
Various Flavonoids and Hydroxycinnamic AcidsHPLC-DADNot Specified≥0.997[3]
p-methoxycinnamic Acid (pMCA)HPLCNot Specified0.9999[4]
IbuprofenUV Spectrophotometry5 - 250.9998[5]
CaffeineUV/VIS Spectrophotometry3 - 18Not Specified[6]

Based on this comparative data, it is reasonable to expect a well-developed HPLC method for this compound to achieve a coefficient of determination of ≥0.999.

Experimental Protocols

A detailed methodology for establishing a linear calibration curve for this compound using HPLC is outlined below. This protocol is a composite based on common practices for analyzing similar phenolic compounds.[1][2][7]

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic acids.[7]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be from 0.5 to 100 µg/mL.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation and peak shape.

  • Flow Rate: Typically 1.0 mL/min.[7][8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[7][8]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. For similar compounds, wavelengths between 270-320 nm are common.

  • Injection Volume: Typically 10-20 µL.[7][8]

5. Construction of the Calibration Curve:

  • Inject each calibration standard solution into the HPLC system in triplicate.

  • Record the peak area of the analyte for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

6. Acceptance Criteria for Linearity:

  • The coefficient of determination (R²) should be ≥ 0.995, with values ≥ 0.999 being preferable.[9]

  • The calibration curve should be visually inspected for a linear trend.

  • The residuals of the regression line should be randomly distributed around zero. A U-shaped residual plot may indicate that a non-linear model is more appropriate.[9][10]

Mandatory Visualization

The following diagram illustrates the general workflow for assessing the linearity of a calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision cluster_outcome Outcome A Prepare Stock Solution of This compound B Prepare a Series of Calibration Standards A->B C Inject Standards into HPLC System B->C D Record Peak Areas C->D E Plot Peak Area vs. Concentration D->E F Perform Linear Regression Analysis E->F G Calculate R² and Regression Equation F->G H Assess Linearity (R² ≥ 0.995, Visual Inspection, Residuals) G->H I Linearity Acceptable? H->I J Method is Linear in the Defined Range I->J Yes K Re-evaluate Method (e.g., adjust range, use weighted regression) I->K No

Workflow for Assessing Calibration Curve Linearity.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-methoxycinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4-methoxycinnamic acid (also known as isoferulic acid), a compound recognized as a skin, eye, and respiratory irritant.[1][2] Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear safety glasses or goggles.[3]

  • Hand Protection: Use protective gloves.[3]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of dust generation, use a dust respirator.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] Do not dispose of this chemical in sanitary sewers, storm sewers, or landfills.[5]

1. Waste Segregation and Collection:

  • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
  • Do not mix with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[4]
  • If the chemical is in a solution, do not pour it down the drain.[6] Collect it in a designated container for liquid chemical waste.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:
  • The full chemical name: "this compound" or "isoferulic acid".
  • The words "Hazardous Waste".
  • The primary hazards: "Irritant".
  • The date of accumulation.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • This area should be away from regular lab activity and clearly marked.
  • Ensure the storage area is cool, dry, and well-ventilated.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
  • The rinseate must be collected and disposed of as hazardous waste.
  • After thorough decontamination, the container can be disposed of as regular trash, with the label defaced.

Quantitative Hazard Data

Safety Data Sheets for this compound consistently indicate a lack of specific quantitative data for many toxicological and ecotoxicological endpoints. The following table summarizes the available information.

Hazard EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 7900 mg/kgRat[6]
Acute Oral Toxicity (LD50) 8100 mg/kgMouse[3]
Toxicity to Fish No data available-[7]
Persistence and Degradability No data available-[7]
Bioaccumulative Potential No data available-[7]

This table reflects the general lack of comprehensive quantitative data in publicly available safety documents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable Container for Solid Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable Container for Liquid Waste liquid_waste->collect_liquid labeling Label Container: 'Hazardous Waste - Irritant' Chemical Name, Date collect_solid->labeling collect_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Pickup and Proper Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Hydroxy-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of 3-Hydroxy-4-methoxycinnamic acid (CAS No. 537-73-5), a compound that may cause skin, eye, and respiratory irritation.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationStandard
Eye Protection Safety glasses with side-shields or chemical safety goggles.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator.Recommended when workplace conditions warrant, such as when generating dust.[3][4]
Body Protection Protective clothing, such as a lab coat.To prevent skin exposure.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

1. Engineering Controls:

  • Work in a well-ventilated area.[3][5]

  • Use a local exhaust ventilation system or a chemical fume hood to minimize dust generation and accumulation.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

2. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Inspect all PPE for integrity.

  • Ensure all necessary equipment is clean and readily available.

3. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[2][3]

  • Do not breathe in dust.[6]

  • Wash hands thoroughly after handling the substance.[3][5]

4. Post-Handling:

  • Keep the container tightly closed when not in use.[3][5]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3]

  • Remove and wash contaminated clothing before reuse.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[5]

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[7]

  • Regulations: All disposal practices must be in accordance with national and local regulations.[7]

Diagram 1: Workflow for Safe Handling of this compound

A Preparation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Chemical C->D E Clean Work Area and Equipment D->E H Store Chemical Properly D->H F Doff PPE E->F I Dispose of Waste Correctly E->I G Wash Hands Thoroughly F->G

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.